Product packaging for Butyl phenylcarbamodithioate(Cat. No.:CAS No. 14549-44-1)

Butyl phenylcarbamodithioate

Cat. No.: B077474
CAS No.: 14549-44-1
M. Wt: 225.4 g/mol
InChI Key: MCHFIILRWZTRRP-UHFFFAOYSA-N
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Description

Butyl phenylcarbamodithioate is a versatile organosulfur compound belonging to the dithiocarbamate ester family, valued in research for its potent chelating properties and role as a synthetic intermediate. Its primary research applications leverage its ability to act as a bidentate ligand, forming stable complexes with various transition and heavy metals. This mechanism is central to its use in the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and as a model compound in environmental science for studying metal ion sequestration and remediation strategies. Furthermore, this compound serves as a critical precursor in organic synthesis, particularly in the preparation of more complex molecules via nucleophilic substitution or as a chain-transfer agent in polymer chemistry. Its structure, featuring both a phenyl and a butyl group attached to the carbamodithioate core, offers a unique balance of lipophilicity and reactivity, making it a subject of interest in materials science and catalysis development. This product is provided with high purity to ensure consistent and reliable experimental outcomes, strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NS2 B077474 Butyl phenylcarbamodithioate CAS No. 14549-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHFIILRWZTRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482935
Record name Butyl phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14549-44-1
Record name Butyl phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Butyl Phenylcarbamodithioate: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butyl phenylcarbamodithioate, a dithiocarbamate derivative. Due to the ambiguity of its common name, this document addresses the two most probable isomeric structures: N-butyl-N-phenyldithiocarbamate and S-butyl N-phenylcarbamodithioate. The guide details the chemical structure, physicochemical properties, and synthesis of these compounds. It further outlines general experimental protocols for their characterization. While specific biological data for this compound is limited, this guide discusses the known biological activities and mechanisms of action of related dithiocarbamate compounds, which are recognized for their metal-chelating properties and potential as enzyme inhibitors.[1][2][3][4] This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this class of compounds.

Chemical Structure and Isomerism

The name "this compound" does not uniquely identify a single chemical structure. Carbamodithioates, also known as dithiocarbamates, are organosulfur compounds characterized by the functional group R₂NCS₂⁻.[1] The ambiguity in the name "this compound" arises from the possible positions of the butyl and phenyl groups relative to the nitrogen and sulfur atoms. The two most plausible isomers are:

  • N-butyl-N-phenyldithiocarbamate: In this isomer, both the butyl and the phenyl groups are attached to the nitrogen atom.

  • S-butyl N-phenylcarbamodithioate: Here, the phenyl group is attached to the nitrogen atom, and the butyl group is attached to one of the sulfur atoms.

The chemical structures of these two isomers are presented in the table below.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound Isomers and Related Compounds

PropertyN-butyl-N-phenyldithiocarbamate (Predicted)S-butyl N-phenylcarbamodithioate (Predicted)sec.-Butyl N-phenyl carbamate (Experimental)[5][6]Phenyl n-butylcarbamate (Computed)[7]
Molecular FormulaC₁₁H₁₅NS₂C₁₁H₁₅NS₂C₁₁H₁₅NO₂C₁₁H₁₅NO₂
Molecular Weight225.38 g/mol 225.38 g/mol 193.24 g/mol 193.24 g/mol
XLogP33.93.93.0472.8
Hydrogen Bond Donor Count0111
Hydrogen Bond Acceptor Count2222
Rotatable Bond Count4555
Topological Polar Surface Area53.5 Ų53.5 Ų38.3 Ų38.3 Ų

Table 2: Spectroscopic Data for Metal Complexes of N-butyl-N-phenyldithiocarbamate [8]

Spectroscopic TechniqueObserved Signals (for Zn(II) complex)Assignment
FT-IR (cm⁻¹) 1491ν(C=N)
1283ν(C-N)
957ν(C=S)
¹H-NMR (CDCl₃, ppm) 0.88 (t)CH₃
1.35 (m)γ-CH₂
1.68 (m)β-CH₂
4.10 (t)α-CH₂
7.25–7.28 (m)Aromatic protons
¹³C-NMR (CDCl₃, ppm) 13.70CH₃
19.96γ-CH₂
29.21β-CH₂
58.83α-CH₂
126.64, 128.58, 129.19, 129.60Aromatic carbons
212.18NCS₂

Note: The spectroscopic data is for the zinc complex of N-butyl-N-phenyldithiocarbamate, not the free ligand.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on the general synthesis of dithiocarbamates, the following procedures can be proposed.

Synthesis of N-butyl-N-phenyldithiocarbamate

The synthesis of N,N-disubstituted dithiocarbamates typically involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[1]

Materials:

  • N-butylaniline

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve N-butylaniline in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of carbon disulfide to the cooled solution with constant stirring.

  • Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise to the reaction mixture.

  • Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.

  • The sodium salt of N-butyl-N-phenyldithiocarbamate may precipitate out of the solution.

  • The product can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

G Synthesis of N-butyl-N-phenyldithiocarbamate cluster_reactants Reactants cluster_process Process cluster_product Product N-butylaniline N-butylaniline Reaction in Solvent Reaction in Solvent N-butylaniline->Reaction in Solvent Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction in Solvent Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction in Solvent Isolation Isolation Reaction in Solvent->Isolation N-butyl-N-phenyldithiocarbamate Salt N-butyl-N-phenyldithiocarbamate Salt Isolation->N-butyl-N-phenyldithiocarbamate Salt

Synthesis workflow for N-butyl-N-phenyldithiocarbamate.
Synthesis of S-butyl N-phenylcarbamodithioate

The synthesis of S-alkyl dithiocarbamates typically involves a two-step process: formation of the dithiocarbamate salt from a primary amine and carbon disulfide, followed by alkylation.

Materials:

  • Aniline

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or other suitable base

  • 1-Bromobutane or other butyl halide

  • Ethanol or other suitable solvent

Procedure:

  • Formation of the dithiocarbamate salt: Follow the same initial steps as in the synthesis of N-butyl-N-phenyldithiocarbamate, using aniline as the starting amine. This will produce the sodium salt of N-phenyldithiocarbamate.

  • Alkylation: To the solution containing the N-phenyldithiocarbamate salt, add a stoichiometric amount of 1-bromobutane.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for the S-alkylation to occur.

  • The product, S-butyl N-phenylcarbamodithioate, can be extracted with an organic solvent and purified using techniques such as column chromatography.

G Synthesis of S-butyl N-phenylcarbamodithioate cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Alkylation Aniline Aniline Salt N-phenyldithiocarbamate Salt Aniline->Salt CS2_1 Carbon Disulfide CS2_1->Salt Base_1 Base (e.g., NaOH) Base_1->Salt Reaction Reaction Salt->Reaction Butyl Halide Butyl Halide Butyl Halide->Reaction Product S-butyl N-phenylcarbamodithioate Reaction->Product

Two-step synthesis of S-butyl N-phenylcarbamodithioate.
Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Workflow for Characterization:

G Characterization Workflow Synthesized Compound Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesized Compound->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR FTIR FT-IR Spectroscopy Structural_Analysis->FTIR MS Mass Spectrometry Structural_Analysis->MS HPLC HPLC Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis G Generalized Dithiocarbamate Mechanism of Action Signal Signal Receptor Receptor Signal->Receptor Metalloenzyme Metal-Dependent Enzyme Receptor->Metalloenzyme Activates Product Product Metalloenzyme->Product Converts Substrate Substrate Substrate->Metalloenzyme Cellular_Response Cellular Response Product->Cellular_Response Triggers Dithiocarbamate This compound Dithiocarbamate->Metalloenzyme Inhibits by metal chelation

References

"Butyl phenylcarbamodithioate" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry regarding the chemical compound "Butyl phenylcarbamodithioate," specifically concerning its Chemical Abstracts Service (CAS) number and its standardized IUPAC name.

Following a comprehensive search of chemical databases and scientific literature, a definitive CAS number and a standardized IUPAC name for a compound explicitly named "this compound" could not be located. This suggests that the compound may not be widely registered, may be known under a different nomenclature, or could represent a novel chemical entity.

The nomenclature "this compound" implies a dithiocarbamate structure, but it is ambiguous as to the precise connectivity of the butyl group. Two primary isomers could be inferred:

  • Butyl N-phenylcarbamodithioate: Where the butyl group is attached to the nitrogen atom.

  • S-Butyl phenylcarbamodithioate: Where the butyl group is attached to a sulfur atom, forming a thioester linkage.

Despite targeted searches for both potential isomers, no registered compound with a corresponding CAS number and a confirmed IUPAC name matching the initial query was identified. The searches yielded information on related compounds, such as carbamates (oxygen analogues) and other dithiocarbamate derivatives with different substitution patterns, but not the specific "this compound" .

Implications for Further Research and Development

Without a unique CAS identifier, retrieving specific experimental data, such as physicochemical properties, toxicological information, and established analytical methods, is not feasible. A CAS number is essential for accurately tracking and compiling information related to a specific chemical substance.

Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, as the foundational identification of the compound could not be established.

For researchers interested in this specific chemical structure, the following steps are recommended:

  • Chemical Synthesis and Characterization: If this compound is central to a research project, it would likely need to be synthesized. Following synthesis, structural confirmation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis would be required.

  • CAS Registry Nomination: Once the structure is unequivocally confirmed, it can be submitted to the Chemical Abstracts Service for registration, at which point a new CAS number would be assigned.

We regret that we could not provide the specific information requested at this time. Should a CAS number or a standardized name for this compound be identified, a comprehensive technical guide can be developed.

An In-depth Technical Guide to the Synthesis of S-Butyl N-Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for S-butyl N-phenylcarbamodithioate, a dithiocarbamate derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, compiled from established chemical literature.

Introduction

Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including roles as fungicides, vulcanization accelerators, and ligands in coordination chemistry.[1] The synthesis of S-alkyl N-arylcarbamodithioates typically involves the reaction of an arylamine with carbon disulfide, followed by alkylation. An alternative and common pathway involves the direct reaction of an aryl isothiocyanate with a thiol. This guide will focus on the latter, a more direct route to S-butyl N-phenylcarbamodithioate.

Core Synthesis Pathway

The primary pathway for the synthesis of S-butyl N-phenylcarbamodithioate involves the nucleophilic addition of n-butanethiol to phenyl isothiocyanate. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, facilitating the attack on the electrophilic carbon of the isothiocyanate group.

Reaction Scheme:

Phenyl Isothiocyanate + n-Butanethiol → S-Butyl N-Phenylcarbamodithioate

This one-pot synthesis is generally efficient and proceeds under mild conditions.[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of S-butyl N-phenylcarbamodithioate, adapted from general procedures for the synthesis of similar dithiocarbamate derivatives.[2][3]

Materials and Reagents:

  • Phenyl isothiocyanate (C₇H₅NS)

  • n-Butanethiol (C₄H₁₀S)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethanol (C₂H₅OH)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as dichloromethane or ethanol.

  • Addition of Thiol: Add n-butanethiol (1.0 - 1.2 equivalents) to the solution.

  • Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a base, such as triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide. The base facilitates the formation of the thiolate.

  • Reaction: Allow the reaction mixture to stir at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • If a water-miscible solvent like ethanol was used, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent like dichloromethane.

    • If dichloromethane was used as the solvent, wash the reaction mixture with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for dithiocarbamates synthesized through similar methodologies. This data is provided for comparative purposes.

Table 1: Reaction Conditions and Yields for Analogous Dithiocarbamates

Amine/IsothiocyanateThiol/Alkyl HalideBaseSolventReaction Time (h)Yield (%)Reference
Aniline + CS₂-NaOHWater--[4]
Phenyl Isothiocyanate--Dimethylbenzene->90[5]
N-methylaniline + CS₂-----[6]
Dibutylamine + CS₂-NaOHMethanol1-[1]

Table 2: Spectroscopic Data for Structurally Similar N-Phenyldithiocarbamates

Compound13C NMR (N-C S₂) (ppm)IR (ν C=N) (cm⁻¹)IR (ν C=S) (cm⁻¹)Reference
Organotin(IV) N-butyl-N-phenyldithiocarbamate198.86-203.531457-1489951-996[7]
Ammonium N-butyl-N-phenyldithiocarbamate--929[6]

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Phenyl_Isothiocyanate Phenyl Isothiocyanate (C₆H₅NCS) Product S-Butyl N-Phenylcarbamodithioate Phenyl_Isothiocyanate->Product + n-Butanethiol n_Butanethiol n-Butanethiol (CH₃(CH₂)₃SH) n_Butanethiol->Product Base Base (e.g., Et₃N) Base->Product Catalyst

Caption: Synthesis pathway of S-Butyl N-Phenylcarbamodithioate.

Experimental_Workflow A 1. Mix Phenyl Isothiocyanate and n-Butanethiol in Solvent B 2. Cool to 0°C A->B C 3. Add Base B->C D 4. Stir at Room Temperature (2-4h) C->D E 5. Reaction Workup (Wash with Water and Brine) D->E F 6. Dry Organic Layer E->F G 7. Concentrate Solvent F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

Caption: General experimental workflow for the synthesis.

References

Unraveling the Fungicidal Action of Phenylcarbamodithioates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: A Multi-Pronged Attack

Dithiocarbamates are recognized for their broad-spectrum, multi-site fungicidal activity, which contributes to a low risk of resistance development in target pathogens.[1][2][3] Their efficacy stems from the ability to interfere with numerous vital cellular processes in fungi simultaneously. The primary mechanisms of action are twofold: the inhibition of enzymes containing sulfhydryl (-SH) groups and the chelation of metal ions essential for enzymatic function.[4][5]

Inhibition of Sulfhydryl-Containing Enzymes

The dithiocarbamate moiety can readily react with the sulfhydryl groups of cysteine residues within various enzymes. This interaction leads to the formation of disulfide bonds or other modifications that alter the protein's three-dimensional structure and, consequently, inactivate the enzyme. This non-specific enzyme inhibition disrupts multiple metabolic pathways crucial for fungal survival.

Metal Chelation and Disruption of Metalloenzymes

Dithiocarbamates are potent chelating agents, capable of binding to various metal ions such as copper, zinc, and manganese. These metal ions often serve as cofactors for a wide range of enzymes. By sequestering these essential metal ions, dithiocarbamates effectively inhibit the activity of metalloenzymes, further crippling the fungus's metabolic machinery.

Key Signaling and Metabolic Pathways Affected

The multi-site inhibitory nature of dithiocarbamates results in the disruption of several fundamental cellular pathways. While a specific pathway for butyl phenylcarbamodithioate has not been delineated, the following diagram illustrates the general fungicidal mechanism of dithiocarbamates.

G cluster_dithiocarbamate Dithiocarbamate Action cluster_fungal_cell Fungal Cell cluster_cellular_disruption Cellular Disruption dithiocarbamate Dithiocarbamate (e.g., this compound) sh_enzymes Sulfhydryl-Containing Enzymes dithiocarbamate->sh_enzymes Reacts with -SH groups metalloenzymes Metalloenzymes dithiocarbamate->metalloenzymes Chelates metal cofactors mitochondria Mitochondrial Respiration dithiocarbamate->mitochondria proteasome Ubiquitin-Proteasome System dithiocarbamate->proteasome enzyme_inhibition Enzyme Inactivation sh_enzymes->enzyme_inhibition metal_depletion Metal Ion Sequestration metalloenzymes->metal_depletion atp_depletion ATP Depletion mitochondria->atp_depletion protein_degradation_inhibition Inhibition of Protein Degradation proteasome->protein_degradation_inhibition cell_death Fungal Cell Death enzyme_inhibition->cell_death metal_depletion->enzyme_inhibition atp_depletion->cell_death protein_degradation_inhibition->cell_death

General fungicidal mechanism of dithiocarbamates.

Quantitative Data on Dithiocarbamate Derivatives

While no specific quantitative data for this compound was identified, the following tables summarize the antifungal activity of other novel dithiocarbamate derivatives against various fungal pathogens. This data is presented to exemplify the typical metrics used to evaluate the efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of Novel Dithiocarbamate Analogs

CompoundTarget FungusMIC (µg/mL)Reference
Fluconazole Analog with 4-benzylpiperazine dithiocarbamateCandida albicans0.063 - 1[5]
Fluconazole Analog with 4-benzylpiperazine dithiocarbamateCandida glabrata0.063 - 1[5]
Fluconazole Analog with 4-benzylpiperazine dithiocarbamateCandida parapsilosis0.063 - 1[5]
Fluconazole Analog with 4-benzylpiperazine dithiocarbamateCandida krusei0.063 - 1[5]
Fluconazole Analog with 4-benzylpiperazine dithiocarbamateCandida tropicalis0.063 - 1[5]
Thiazole Dithiocarbamate DerivativesVarious Yeasts15.62 - 4000[1]

Table 2: Mycelium Growth Inhibition by Bis(dithiocarbamate) Derivatives

CompoundTarget FungusConcentration (ppm)Growth Inhibition (%)Reference
Bis(N,N-diethyldithiocarbamoyl)-1,3-dideoxyglycerolAlternaria brassicae50> Commercial Fungicide[4]
Bis(N,N-diethyldithiocarbamoyl)-1,3-dideoxyglycerolSeptoria nodorum50> Commercial Fungicide[4]
Bis[1,3-S-(N,N-diethyldithiocarbamoyl)]-1,3-dideoxyglycerolFusarium oxysporum f. sp. liniN/AMore active than commercial standard
Diethyl N,N'-(1,3-dideoxyglycer-1,3-diyl)bis(dithiocarbamate)Fusarium oxysporum f. sp. liniN/AMore active than Maneb

Experimental Protocols

The following are representative experimental protocols for the synthesis and antifungal evaluation of dithiocarbamate derivatives, adapted from the available literature.

General Synthesis of Dithiocarbamate Derivatives

This protocol provides a general workflow for the synthesis of dithiocarbamate esters.

G start Start amine Amine start->amine cs2 Carbon Disulfide (CS2) start->cs2 base Base (e.g., NaOH, LiOH) start->base salt_formation Formation of Dithiocarbamate Salt amine->salt_formation cs2->salt_formation base->salt_formation reaction Nucleophilic Substitution salt_formation->reaction alkyl_halide Alkyl Halide (e.g., Butyl Bromide) alkyl_halide->reaction product Dithiocarbamate Ester (e.g., this compound) reaction->product purification Purification (e.g., Chromatography) product->purification end End purification->end

General synthesis workflow for dithiocarbamates.

Methodology:

  • A primary or secondary amine is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide or lithium hydroxide) in a suitable solvent (e.g., acetone) at a controlled temperature (e.g., 8 °C) to form the corresponding dithiocarbamate salt.[4]

  • The resulting dithiocarbamate salt is then reacted with an appropriate alkyl halide (e.g., butyl bromide) via a nucleophilic substitution reaction.

  • The reaction mixture is typically stirred at a specific temperature (e.g., 56 °C) for a defined period.[4]

  • Upon completion, the crude product is isolated, often by filtration and removal of the solvent under reduced pressure.

  • The final product is purified using standard techniques such as recrystallization or column chromatography.[4]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

Methodology:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) and incubated. A suspension of fungal spores or yeast cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and a series of twofold dilutions are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, the extensive research on the dithiocarbamate class of compounds provides a robust framework for understanding its likely fungicidal properties. The multi-site inhibitory action, targeting both sulfhydryl-containing enzymes and metalloenzymes, remains the cornerstone of their efficacy and low resistance profile. Further research is warranted to elucidate the specific molecular targets and pathways affected by this compound to fully characterize its potential as a fungicidal agent.

References

Unveiling the Biological Potential of Butyl Phenylcarbamodithioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of Butyl phenylcarbamodithioate and its derivatives. Drawing from available scientific literature, this document outlines its synthesis, potential anticancer and antimicrobial properties, and the experimental methodologies used to evaluate these activities. Particular focus is given to its organometallic complexes, which have been the primary subject of biological investigation.

Core Biological Activities: Anticancer and Antimicrobial Potential

This compound, a member of the dithiocarbamate class of compounds, has garnered interest for its potential therapeutic applications. While data on the standalone molecule is limited, its organotin(IV) complexes, in particular, have demonstrated significant biological effects. The primary areas of investigation include its cytotoxicity against cancer cell lines and its efficacy as an antimicrobial agent.

The lipophilic nature of the butyl and phenyl groups is thought to enhance the permeability of these compounds across cellular membranes, a crucial factor for their biological activity. When complexed with a metal ion, such as organotin(IV), the dithiocarbamate moiety acts as a bidentate ligand, forming a stable complex that can interact with biological targets.

Anticancer Activity

Organotin(IV) complexes of N-butyl-N-phenyldithiocarbamate have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway. This is often associated with the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner enzymes in the apoptotic cascade. Furthermore, dithiocarbamates and their metal complexes have been implicated in the inhibition of the proteasome, a cellular machinery responsible for protein degradation, and the modulation of key signaling pathways such as the EGFR/AKT pathway, which is often dysregulated in cancer.[1]

Antimicrobial Activity

Quantitative Biological Data

The following tables summarize the available quantitative data for organotin(IV) complexes of N-butyl-N-phenyldithiocarbamate and related compounds to provide a comparative overview of their biological potency.

Table 1: Cytotoxicity of Organotin(IV) N-butyl-N-phenyldithiocarbamate Complexes

CompoundCell LineAssayIC50 (µM)Reference
Triphenyltin(IV) N-butyl-N-phenyldithiocarbamateJurkat E6.1 (Leukemia)MTT0.4[3]
Dibutyltin(IV) N-butyl-N-phenyldithiocarbamateJurkat E6.1 (Leukemia)MTT< 6[4]
Diphenyltin(IV) N-butyl-N-phenyldithiocarbamateHeLa (Cervical Cancer)MTTLower than 5-FU[5]

Note: 5-Fluorouracil (5-FU) is a standard chemotherapeutic drug.

Table 2: Antimicrobial Activity of Related Dithiocarbamate Complexes (for comparative purposes)

CompoundMicroorganismActivity MetricValue (µg/mL)
Ni(L31)2S. aureusMIC10
Ni(L32)2C. albicansMIC10
Cu(L33)2S. aureusMIC10

L31, L32, L33 represent different ferrocene functionalized dithiocarbamates. This data is provided as a reference for the potential antimicrobial activity of dithiocarbamate complexes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the assessment of their cytotoxic activity.

Synthesis of Organotin(IV) N-butyl-N-phenyldithiocarbamate Complexes

This protocol describes a general in-situ method for the synthesis of organotin(IV) N-butyl-N-phenyldithiocarbamate complexes.[6]

Materials:

  • N-butylaniline

  • Ethanol

  • Ammonia solution

  • Carbon disulfide (CS₂)

  • Organotin(IV) chloride (e.g., dibutyltin(IV) dichloride, triphenyltin(IV) chloride)

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus

  • Silica gel for drying

Procedure:

  • Prepare an ethanolic solution of N-butylaniline (30 mM).

  • To this solution, add a small amount of ammonia solution (approximately 12 mL).

  • Cool the mixture in an ice bath to below 4°C.

  • While maintaining the low temperature and stirring, slowly add an equimolar amount of ice-cold carbon disulfide (30 mM).

  • Continue stirring the yellowish mixture for 6-8 hours at low temperature.

  • After the initial stirring period, add the desired organotin(IV) chloride solution to the mixture.

  • Stir the reaction mixture for an additional 3 hours.

  • A white precipitate of the organotin(IV) N-butyl-N-phenyldithiocarbamate complex will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate several times with cold ethanol to remove any unreacted starting materials.

  • Dry the final product in vacuo over silica gel.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][6]

Materials:

  • Human cancer cell lines (e.g., Jurkat E6.1, K-562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative (dissolved in DMSO)

  • Doxorubicin hydrochloride (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • ELISA microplate reader

Procedure:

  • Maintain the cancer cell lines in a humidified atmosphere at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at an appropriate density (e.g., 1x10⁶ cells/mL for Jurkat E6.1, 5x10⁵ cells/mL for K-562).

  • Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO in the wells should be less than 0.1%.

  • Add the different concentrations of the test compound and controls to the wells in triplicate. Include untreated cells as a negative control.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well under dark conditions.

  • Incubate the plates for an additional 4 hours.

  • Carefully remove 180 µL of the supernatant from each well.

  • Add 180 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using an ELISA microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for the anticancer activity of dithiocarbamate complexes and a general workflow for their biological evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DTC_Complex Dithiocarbamate Complex Proteasome Proteasome DTC_Complex->Proteasome Inhibition EGFR EGFR DTC_Complex->EGFR Inhibition ROS ROS Generation DTC_Complex->ROS AKT AKT EGFR->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion Damage Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Caspase_Activation->Apoptosis

Caption: Proposed anticancer signaling pathway of dithiocarbamate complexes.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivative Characterization Spectroscopic Characterization (IR, NMR, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: General experimental workflow for evaluating biological activity.

References

Spectroscopic and Synthetic Profile of Butyl Phenylcarbamodithioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of butyl phenylcarbamodithioate. The information presented is intended to support research and development activities where this compound is of interest. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive fingerprint for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-Butyl-N-phenyl dithiocarbamate

Chemical Shift (δ) ppmMultiplicityAssignment
0.88tCH₃
1.35mCH₂
1.68mβ-CH₂
4.10tα-CH₂
7.25-7.28mAromatic H

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data sourced from Ajibade & Onwudiwe, 2011.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Butyl-N-phenyl dithiocarbamate

Chemical Shift (δ) ppmAssignment
13.70CH₃
20.08CH₂
29.21β-CH₂
58.83α-CH₂
126.64, 128.58, 129.19, 129.60Aromatic C
203.20CS₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data sourced from Ajibade & Onwudiwe, 2011.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Butyl-N-phenyl dithiocarbamate

Wavenumber (cm⁻¹)Assignment
3423N-H Stretch
1601N-H Bend
1493C-N Stretch
929C=S Stretch

Sample preparation: KBr disc. Data sourced from Ajibade & Onwudiwe, 2011.[1]

Mass Spectrometry (MS)

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of N-butylaniline with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which can then be protonated or used in subsequent reactions.

Synthesis of Ammonium N-Butyl-N-phenyldithiocarbamate

A common precursor for this compound is its ammonium salt. The following protocol is adapted from the synthesis of related dithiocarbamates.[1]

Materials:

  • N-butylaniline

  • Concentrated aqueous ammonia

  • Carbon disulfide (CS₂)

  • Ice bath

  • Round bottom flask

Procedure:

  • A mixture of N-butylaniline (0.10 mol) and concentrated aqueous ammonia (30 mL) is placed in a round bottom flask.[1]

  • The flask is cooled in an ice bath to allow the mixture to reach ice temperature.[1]

  • Carbon disulfide (0.10 mol) is added slowly to the cooled mixture with continuous stirring.[1]

  • The reaction mixture is stirred for an additional hour in the ice bath, during which the ammonium N-butyl-N-phenyldithiocarbamate precipitates.[1]

  • The solid product is collected by filtration, washed with cold distilled water, and dried over calcium chloride.[1]

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_and_Analysis_Workflow Start Start Reagents Reagents: N-Butylaniline Carbon Disulfide Ammonia Solution Start->Reagents Synthesis Synthesis of Ammonium N-Butyl-N-phenyldithiocarbamate Reagents->Synthesis Isolation Isolation and Purification: Filtration, Washing, Drying Synthesis->Isolation Product This compound Isolation->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Solubility and Stability of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phenylcarbamodithioates

Butyl phenylcarbamodithioate belongs to the dithiocarbamate (DTC) class of organosulfur compounds. DTCs are characterized by the functional group >N−C(=S)−S−. The physicochemical properties of DTCs, including their solubility and stability, can vary significantly based on the nature of the substituents on the nitrogen atom and the sulfur atom.

Generally, dithiocarbamates exhibit a range of solubilities. While some, particularly their salt forms, are soluble in water and polar organic solvents, many are polymeric in nature with low solubility in both water and common organic solvents[1]. Their stability is often limited, with decomposition being influenced by factors such as light, moisture, heat, and pH[2]. Given the structural features of this compound, it is anticipated to have low aqueous solubility and susceptibility to hydrolytic degradation.

To rigorously characterize this compound for research and development purposes, standardized analytical testing is imperative. The following sections outline the internationally recognized protocols for determining water solubility and stability.

Quantitative Data Summary

While specific data for this compound is unavailable, the following tables illustrate the format for presenting solubility and stability data once determined through the experimental protocols outlined in this guide.

Table 1: Solubility Data for this compound

SolventTemperature (°C)Solubility (g/L)Method
Water20Data to be determinedOECD 105
Ethanol25Data to be determinedFlask Method
Dichloromethane25Data to be determinedFlask Method
Acetonitrile25Data to be determinedFlask Method
n-Hexane25Data to be determinedFlask Method

Table 2: Stability Data - Hydrolysis of this compound

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Method
425Data to be determinedData to be determinedOECD 111
725Data to be determinedData to be determinedOECD 111
925Data to be determinedData to be determinedOECD 111
450Data to be determinedData to be determinedOECD 111
750Data to be determinedData to be determinedOECD 111
950Data to be determinedData to be determinedOECD 111

Experimental Protocols

Determination of Water Solubility: OECD Test Guideline 105

The OECD Test Guideline 105 describes two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method[2][3]. The choice of method depends on the expected solubility of the substance.

Column Elution Method (for solubilities < 10⁻² g/L):

  • Preparation: A column is filled with an inert support material coated with the test substance.

  • Elution: Water is passed through the column at a slow, constant rate.

  • Equilibration: The system is allowed to equilibrate until the concentration of the substance in the eluate is constant.

  • Analysis: The concentration of the substance in the eluate is determined using a suitable analytical method (e.g., HPLC, GC-MS).

  • Calculation: The water solubility is calculated from the mean of the concentrations from at least five consecutive samples.

Flask Method (for solubilities > 10⁻² g/L):

  • Preparation: An excess amount of the test substance is added to water in a flask.

  • Equilibration: The flask is agitated at a constant temperature until saturation is reached. A preliminary test is recommended to determine the necessary equilibration time[3].

  • Separation: The undissolved substance is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined.

  • Calculation: The water solubility is reported as the mean of at least three independent determinations.

Determination of Stability (Hydrolysis): OECD Test Guideline 111

This guideline details the procedure for assessing the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9)[4][5][6].

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: The test substance is added to each buffer solution at a concentration not exceeding half of its water solubility. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C)[6][7].

  • Sampling: Aliquots are taken from each solution at appropriate time intervals.

  • Analysis: The concentration of the remaining test substance and any major degradation products are quantified using a suitable analytical method.

  • Calculation: The degradation rate constant (k) and the half-life (t½) are calculated for each pH and temperature combination. The guideline recommends a tiered approach, starting with a preliminary test to gauge stability[6][7].

Comprehensive Stability Testing: ICH Q1A(R2) Guideline

For drug development purposes, a more extensive stability testing program is required as outlined in the ICH Q1A(R2) guideline[8]. This involves long-term and accelerated stability studies.

Stress Testing:

  • Objective: To identify likely degradation products, establish degradation pathways, and assess the intrinsic stability of the molecule.

  • Conditions: The substance is subjected to forced degradation under more extreme conditions than in accelerated testing. This includes exposure to high temperatures, high humidity, light (photostability), and hydrolysis across a wide range of pH values[9].

Long-Term and Accelerated Stability Studies:

  • Objective: To establish a re-test period or shelf life and recommended storage conditions.

  • Long-Term Conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

OECD_105_Workflow cluster_flask Flask Method (> 10⁻² g/L) cluster_column Column Elution Method (< 10⁻² g/L) start_flask Add excess substance to water agitate Agitate to equilibrium start_flask->agitate separate Centrifuge/Filter agitate->separate analyze_flask Analyze aqueous phase separate->analyze_flask end_flask Calculate Solubility analyze_flask->end_flask start_column Prepare coated column elute Elute with water start_column->elute equilibrate Achieve constant concentration elute->equilibrate analyze_column Analyze eluate equilibrate->analyze_column end_column Calculate Solubility analyze_column->end_column start Select Method based on Preliminary Solubility Estimate start->start_flask High Solubility start->start_column Low Solubility

Caption: Workflow for OECD 105 Water Solubility Determination.

OECD_111_Workflow cluster_sampling Time-course Analysis start Prepare sterile buffer solutions (pH 4, 7, 9) add_substance Add this compound start->add_substance incubate Incubate in the dark at constant temperature add_substance->incubate sample_t0 Sample at t=0 incubate->sample_t0 sample_tn Sample at intervals incubate->sample_tn analyze Quantify parent compound and degradation products sample_t0->analyze sample_tn->analyze calculate Calculate k and t½ for each pH and temperature analyze->calculate ICH_Q1A_Stability_Pathway cluster_stress Stress Testing cluster_formal Formal Stability Studies start New Drug Substance: This compound hydrolysis Hydrolysis (wide pH range) start->hydrolysis oxidation Oxidation start->oxidation photolysis Photolysis start->photolysis thermal Thermal Degradation start->thermal long_term Long-Term Study (e.g., 25°C/60% RH) start->long_term accelerated Accelerated Study (e.g., 40°C/75% RH) start->accelerated stress_outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Methods hydrolysis->stress_outcome oxidation->stress_outcome photolysis->stress_outcome thermal->stress_outcome formal_outcome Determine Re-test Period/ Shelf Life and Storage Conditions long_term->formal_outcome accelerated->formal_outcome

References

"Butyl phenylcarbamodithioate" discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl Phenylcarbamodithioate: Discovery and Synthesis

Introduction to Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−.[1] These compounds have a rich history, with their synthesis first reported in the mid-19th century.[2] Initially, their utility was recognized in the 1880s as catalysts in the vulcanization of rubber.[3] A significant milestone in their application was the patenting of the first dithiocarbamate derivative, nabam, as an agricultural fungicide in 1943.[3] Since then, the applications of dithiocarbamates have expanded into various fields, including medicine, where they are investigated for their anticancer and antimicrobial properties, and in industry as pesticides, herbicides, and additives in lubricating oils.[2][3][4]

The versatility of dithiocarbamates stems from their ability to act as chelating agents for metal ions, a property attributable to the two sulfur donor atoms in their structure.[5] This has led to the development of numerous metal-dithiocarbamate complexes with diverse applications.[5]

While the specific discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be understood within the broader context of dithiocarbamate chemistry. This guide provides a technical overview of the general synthesis of dithiocarbamates, with a specific focus on the preparation of the closely related N-butyl-N-phenyldithiocarbamate.

General Synthesis of Dithiocarbamates

The most common and straightforward method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide.[1] The resulting dithiocarbamate salt can then be reacted with an alkyl halide to produce the corresponding dithiocarbamate ester.

A general workflow for the synthesis of dithiocarbamates is illustrated in the following diagram:

G cluster_reactants Reactants cluster_synthesis Synthesis of Dithiocarbamate Salt cluster_intermediate Intermediate Product cluster_esterification Esterification (Optional) cluster_product Final Product Amine Primary or Secondary Amine (R2NH) Reaction1 Reaction in a suitable solvent Amine->Reaction1 CS2 Carbon Disulfide (CS2) CS2->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 DTC_Salt Dithiocarbamate Salt (R2NCS2-Na+) Reaction1->DTC_Salt Reaction2 Reaction to form ester DTC_Salt->Reaction2 Alkyl_Halide Alkyl Halide (R'X) Alkyl_Halide->Reaction2 DTC_Ester Dithiocarbamate Ester (R2NC(S)SR') Reaction2->DTC_Ester

A generalized workflow for the synthesis of dithiocarbamate esters.

Experimental Protocol: Synthesis of Ammonium N-butyl-N-phenyldithiocarbamate

While a specific protocol for this compound is not available, the synthesis of the closely related ammonium N-butyl-N-phenyldithiocarbamate has been described.[6] This procedure is representative of the general synthesis of dithiocarbamates from a secondary amine.

Materials:

  • N-butylaniline

  • Carbon disulfide (CS₂)

  • Ammonia solution (aqueous)

  • Suitable solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve N-butylaniline in a suitable solvent within a reaction flask.

  • Cool the mixture in an ice bath.

  • To the cooled solution, add carbon disulfide dropwise while stirring.

  • Slowly add an aqueous solution of ammonia to the reaction mixture.

  • Continue stirring for a specified period to allow for the formation of the ammonium dithiocarbamate salt.

  • The product may precipitate out of the solution and can be collected by filtration.

  • Wash the collected solid with a cold solvent to remove any unreacted starting materials.

  • Dry the final product, ammonium N-butyl-N-phenyldithiocarbamate, under vacuum.

Data Presentation

The following table summarizes various dithiocarbamate derivatives and their primary applications, highlighting the broad utility of this class of compounds.

Dithiocarbamate DerivativeR¹ GroupR² GroupMetal Ion (if applicable)Primary Application(s)
NabamHEthylenebisNaFungicide[3]
ZinebHEthylenebisZnFungicide[3]
ManebHEthylenebisMnFungicide
MancozebHEthylenebisMn/ZnFungicide[1]
Disulfiram (Antabuse)EthylEthyl-Anti-alcoholism drug[3]
Sodium diethyldithiocarbamateEthylEthylNaChelating agent[1]
Zinc dimethyldithiocarbamateMethylMethylZnVulcanization accelerator[1]

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific information in the public domain regarding the signaling pathways or detailed mechanisms of action for this compound. Research on dithiocarbamates, such as disulfiram, has shown that they can exert their biological effects through various mechanisms, including the inhibition of enzymes like aldehyde dehydrogenase and the modulation of cellular pathways involved in oxidative stress and apoptosis.[3] Further research would be necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound belongs to the historically significant and versatile class of dithiocarbamates. While the specific details of its discovery are not well-documented, its synthesis can be reliably achieved through established methods for dithiocarbamate formation. The general protocol involves the reaction of the corresponding secondary amine, N-butylaniline, with carbon disulfide in the presence of a base. The wide range of applications for other dithiocarbamate derivatives suggests potential utility for this compound in various scientific and industrial fields, warranting further investigation into its specific properties and biological activities.

References

Theoretical and Computational Insights into Butyl Phenylcarbamodithioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies related to butyl phenylcarbamodithioate, also known as N-butyl-N-phenyl dithiocarbamate. Drawing from available scientific literature, this document summarizes key findings on its synthesis, spectroscopic properties, and the computational modeling of its metallic complexes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development.

Synthesis and Spectroscopic Characterization

The synthesis of N-butyl-N-phenyl dithiocarbamate and its subsequent metal complexes is a well-established process. The general methodology involves the reaction of N-butylaniline with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of Ammonium N-butyl-N-phenyldithiocarbamate

A common synthetic route for the ammonium salt of N-butyl-N-phenyl dithiocarbamate involves the following steps:

  • N-butylaniline is dissolved in a suitable solvent, typically a cold alcohol or an aqueous ammonia solution.

  • The solution is cooled in an ice bath.

  • Carbon disulfide is added dropwise to the cooled solution while stirring.

  • The reaction mixture is stirred for a specified period, allowing for the formation of the dithiocarbamate salt.

  • The resulting product can then be isolated and purified, often by recrystallization.

This ammonium salt can then be used as a ligand to synthesize various metal complexes.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound and its derivatives. While detailed spectroscopic data for the standalone ligand is not extensively published, data for its metal complexes provide valuable insights into its structural features.

Table 1: Spectroscopic Data for Metal Complexes of N-butyl-N-phenyl dithiocarbamate

ComplexFT-IR (cm⁻¹) ν(C=N) (thioureide)FT-IR (cm⁻¹) ν(C-S)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
[Zn(C₁₁H₁₄NS₂)₂] 14919570.88 (t, CH₃), 1.68 (m, CH₂), 4.10 (t, N-CH₂), 7.25-7.28 (m, Ar-H)13.70 (CH₃), 29.21 (CH₂), 58.83 (N-CH₂), 126.64, 128.58, 129.19, 129.60 (Ar-C), 203-201 (NCS₂)
[Cd(C₁₁H₁₄NS₂)₂] Not ReportedNot ReportedNot ReportedNot Reported
[Hg(C₁₁H₁₄NS₂)₂] Not ReportedNot ReportedNot ReportedNot Reported
[Cu(C₁₁H₁₄NS₂)₂] Not ReportedNot ReportedNot ReportedNot Reported

Note: The data presented is primarily for the Zinc complex as reported in the literature. Detailed data for other complexes is limited in the reviewed sources.

Computational Modeling and Theoretical Studies

Computational modeling, particularly Density Functional Theory (DFT), has been employed to investigate the structural and electronic properties of metal complexes of N-butyl-N-phenyl dithiocarbamate. These studies provide valuable information on bond lengths, bond angles, and electronic transitions.

Computational Methodology

A common computational approach for studying dithiocarbamate complexes involves the following:

  • Software: Gaussian suite of programs is frequently used.

  • Method: Density Functional Theory (DFT) is the most common method.

  • Functional: The B3LYP hybrid functional is widely employed.

  • Basis Set: For the metal atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often used. For other atoms like Carbon, Hydrogen, Nitrogen, and Sulfur, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are common choices.

  • Properties Calculated: Geometric optimization, vibrational frequency analysis, Mulliken population analysis (for atomic charges), and Frontier Molecular Orbital (HOMO-LUMO) analysis are typically performed.

Theoretical Data for Metal Complexes

Table 2: Theoretical Data for a Representative Cu(II) Complex of N-butyl-N-phenyl dithiocarbamate

ParameterValue
Bond Lengths (Å)
Cu-S~2.3 - 2.4
C-N (thioureide)~1.3 - 1.4
C-S~1.7 - 1.8
**Bond Angles (°) **
S-Cu-S (chelate ring)~76 - 78
Calculated Band Gap (eV) 0.821

Note: The data is based on a quantum chemical study of the Cu(II) complex and should be considered representative. Actual values may vary depending on the specific complex and computational method.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis workflow and a generalized computational workflow.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product N-Butylaniline N-Butylaniline Mixing_and_Cooling Mixing and Cooling (Ice Bath) N-Butylaniline->Mixing_and_Cooling Carbon Disulfide Carbon Disulfide Carbon Disulfide->Mixing_and_Cooling Base (e.g., NH4OH) Base (e.g., NH4OH) Base (e.g., NH4OH)->Mixing_and_Cooling Ammonium_Salt Ammonium N-butyl-N-phenyl dithiocarbamate Mixing_and_Cooling->Ammonium_Salt

Caption: Synthesis workflow for ammonium N-butyl-N-phenyldithiocarbamate.

Computational Modeling Workflow

Computational_Workflow Input Input Structure (this compound or its Complex) DFT_Calculation DFT Calculation (e.g., Gaussian with B3LYP/LANL2DZ) Input->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, Charges) Frequency_Analysis->Electronic_Properties Output Optimized Structure, Spectroscopic Data, Electronic Properties Electronic_Properties->Output

Caption: Generalized workflow for DFT calculations on dithiocarbamates.

Conclusion and Future Directions

This technical guide has synthesized the available theoretical and computational data on this compound. While experimental studies have established its synthesis and characterized its metal complexes, a dedicated and comprehensive theoretical investigation of the standalone ligand is an area ripe for future research. Such studies would provide a deeper understanding of its intrinsic electronic and structural properties, which could, in turn, inform the rational design of novel therapeutic agents and functional materials. Further computational work could also explore its interactions with biological targets, paving the way for its potential applications in drug discovery.

Health and Safety Profile of Butyl Phenylcarbamodithioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl phenylcarbamodithioate is a dithiocarbamate compound. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as agricultural fungicides, rubber vulcanization accelerators, and in medicine.[1][2] Due to their chemical structure, dithiocarbamates can chelate metal ions and interfere with biological systems, leading to a range of toxicological effects.[1] This guide summarizes the potential health and safety concerns associated with dithiocarbamates as a class, providing a framework for the safe handling and evaluation of this compound.

Toxicological Profile of Dithiocarbamates

Exposure to dithiocarbamates can lead to various adverse health effects, with the primary concerns being neurotoxicity, developmental and reproductive toxicity, and endocrine disruption.[1]

Neurotoxicity: Several dithiocarbamates have been shown to induce peripheral neuropathy.[3] The mechanism is thought to involve the chelation of metal ions essential for neuronal function and the generation of metabolites such as carbon disulfide, a known neurotoxicant.[2][3] Symptoms can range from ataxia and weakness to ascending paralysis.[4]

Developmental and Reproductive Toxicity: Certain dithiocarbamates, such as thiram and ziram, have been reported to cause teratogenic effects, including craniofacial and skeletal deformities in animal studies.[1] They can also affect the reproductive system; for instance, thiram has been shown to cause delays in ovulation and impact fecundity in rats.[3]

Endocrine Disruption: Dithiocarbamates can interfere with the endocrine system by affecting hormone synthesis and metabolism.[3] A key metabolite of some dithiocarbamates, ethylenethiourea (ETU), is known to have antithyroid properties.[2][4]

Carcinogenicity: The ethylenebisdithiocarbamates (EBDCs) are considered potentially carcinogenic due to their metabolism to ETU, which has been shown to produce thyroid and pituitary tumors in laboratory animals.[3]

Quantitative Toxicity Data for Dithiocarbamates

While specific quantitative toxicity data for this compound is unavailable, the following table presents representative acute toxicity data for other dithiocarbamate compounds to provide a comparative overview.

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
ThiramRatOral285 - >2500[4]
ZiramRatOral~1400[2]
FerbamRatOral~1130[2]
ManebRatOral~1500[2]
MancozebRatOral>5000[2]

Experimental Protocols for Acute Toxicity Testing

The assessment of acute toxicity is a critical step in the safety evaluation of a new chemical. The following are summaries of standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) that are widely used in regulatory toxicology.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity class based on its LD50.[5]

Principle: The test substance is administered orally to a group of three animals of a single sex (typically females) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5][6] The outcome (mortality or survival) determines the next step: either testing at a higher or lower dose level or concluding the test.[5]

Procedure:

  • Animal Selection: Healthy, young adult rodents (usually rats) are used. Females are generally preferred as they are often slightly more sensitive.[5]

  • Housing and Fasting: Animals are housed in appropriate conditions. Prior to dosing, animals are fasted (food, but not water, is withheld) overnight.[7]

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should be minimized.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7] Key observation times are immediately after dosing, frequently during the first 24 hours, and then daily.

  • Stepwise Progression: The decision to proceed to the next dose level is based on the number of animals that die or become moribund within a specified timeframe.[5]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin.[8]

Principle: The test substance is applied to a shaved area of the skin of a small group of animals in a stepwise manner. The toxicity is assessed based on mortality and skin reactions.[8]

Procedure:

  • Animal Selection: Healthy young adult animals with intact skin are used.[8]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for mortality, clinical signs, and skin irritation for at least 14 days after removal of the dressing. Body weight is recorded weekly.

  • Limit Test: A limit test at a dose of 2000 mg/kg body weight can be conducted if the substance is expected to have low toxicity.[8]

Potential Mechanism of Dithiocarbamate Toxicity

The toxicity of dithiocarbamates is complex and can involve multiple pathways. A key mechanism involves the chelation of metal ions and the induction of oxidative stress.[1][9]

Dithiocarbamate_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DTC Dithiocarbamate (e.g., this compound) DTC_in Dithiocarbamate DTC->DTC_in Enters Cell Cu2 Cupric Ions (Cu²⁺) Cu2_in Cu²⁺ Cu2->Cu2_in Transported into Cell Thiuram Thiuram Disulfide DTC_in->Thiuram Oxidation Cu2_in->Thiuram Thiuram->DTC_in Reduction GSH Glutathione (GSH) Thiuram->GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation Oxidative_Stress Oxidative Stress GSSG->Oxidative_Stress Leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Acute_Toxicity_Workflow start Start: Preliminary Information Gathering lit_review Literature Review & In Silico Prediction start->lit_review dose_selection Dose Range Finding/ Starting Dose Selection lit_review->dose_selection animal_prep Animal Acclimatization & Fasting dose_selection->animal_prep dosing Single Oral Dose Administration animal_prep->dosing observation Observation Period (14 days): Clinical Signs, Body Weight dosing->observation necropsy Gross Necropsy of All Animals observation->necropsy data_analysis Data Analysis & LD50 Estimation/Classification necropsy->data_analysis report Final Report data_analysis->report

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl phenylcarbamodithioate belongs to the dithiocarbamate class of compounds, which are widely used in agriculture as fungicides and in industrial processes. Understanding the environmental fate and degradation of these compounds is critical for assessing their potential impact on ecosystems and human health. This technical guide synthesizes the current understanding of the environmental persistence, degradation pathways, and mobility of dithiocarbamates, with a focus on the anticipated behavior of this compound. It also provides detailed experimental protocols for key environmental fate studies, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is governed by its physicochemical properties. While specific data for this compound is limited, the properties of dithiocarbamates suggest low to moderate mobility in soil.[1] They are generally expected to adsorb to particulate matter and sediments if released into water.[1] Volatilization from water or soil is not anticipated to be a significant process for most dithiocarbamates.[1]

Table 1: Physicochemical and Environmental Fate Parameters of Dithiocarbamates (General)

ParameterValue/BehaviorReference
Water Solubility Generally low[1]
Vapor Pressure Generally low[1]
Log Koc 2.38 - 3.06 (for thiram and ziram)[2]
Bioaccumulation Factor (BCF) 3 - 90 (suggests low accumulation)[2]
Environmental Half-life 2 hours to 10 days (in water at 25°C, pH dependent)[1]

Environmental Degradation Pathways

The primary degradation pathways for dithiocarbamates in the environment are hydrolysis, photodegradation, and biodegradation. These processes lead to the transformation of the parent compound into various metabolites.

Hydrolysis

Hydrolysis is a major degradation pathway for dithiocarbamates, particularly under acidic conditions.[1] The rate of hydrolysis is highly dependent on pH.[1] Acid-catalyzed hydrolysis is a primary degradation route for many dithiocarbamates, leading to the formation of carbon disulfide (CS2) and the corresponding amine.[1]

Photodegradation

Photodegradation, or photolysis, can also contribute to the breakdown of dithiocarbamates in the environment, especially in aquatic systems and on soil surfaces.[1] This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

Biodegradation

Soil microorganisms play a significant role in the degradation of dithiocarbamates.[1] Various bacterial and fungal species have been identified that can utilize dithiocarbamates as a source of carbon and nitrogen.[1] The rate of biodegradation is influenced by soil type, temperature, moisture, and the microbial population present.

Below is a generalized degradation pathway for dithiocarbamates.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Biodegradation Biodegradation This compound->Biodegradation Carbon Disulfide (CS2) Carbon Disulfide (CS2) Hydrolysis->Carbon Disulfide (CS2) Butylphenylamine Butylphenylamine Hydrolysis->Butylphenylamine Further Degradation Products Further Degradation Products Photodegradation->Further Degradation Products Biodegradation->Further Degradation Products

Generalized degradation pathways for dithiocarbamates.

Environmental Mobility

The mobility of dithiocarbamates in the environment is largely controlled by their sorption to soil and sediment. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior. Dithiocarbamates generally exhibit low to moderate mobility in soils.[2]

Table 2: Soil Mobility Classification Based on Koc

Koc RangeMobility Class
0 - 50Very High
50 - 150High
150 - 500Medium
500 - 2000Low
2000 - 5000Slightly Mobile
> 5000Immobile

Ecotoxicity

Dithiocarbamates can be toxic to aquatic organisms.[2] Their degradation products, such as ethylene thiourea (ETU) from ethylenebisdithiocarbamates, can also be of toxicological concern.[1]

Table 3: Ecotoxicity Data for Dithiocarbamates (General)

OrganismEndpointValueReference
Aquatic SpeciesAcute LC50Generally < 1 mg/L[2]
Fish--
Daphnids--

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to determine the environmental fate of chemicals. The following are detailed methodologies for key experiments.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[3][4][5]

Methodology:

  • Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[3] The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.[3]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).[4]

  • Sampling and Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products.[4]

  • Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated, typically assuming pseudo-first-order kinetics.[6]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and/or anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved (2 mm), and characterized (pH, organic carbon content, texture, etc.).[7]

  • Test Substance Application: The 14C-labeled test substance is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, the flasks are continuously aerated to maintain aerobic conditions. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas.

  • Analysis: At various time points, soil samples are extracted and analyzed by techniques such as HPLC with radiometric detection to determine the concentration of the parent compound and its transformation products. Evolved 14CO2 is trapped to quantify mineralization.

  • Data Analysis: The rate of degradation of the parent compound and the formation and decline of major metabolites are modeled to determine their respective half-lives.

Phototransformation of Chemicals in Water (OECD 316)

Objective: To determine the rate of direct photolysis of a chemical in water upon exposure to simulated sunlight.[8][9][10]

Methodology:

  • Solution Preparation: A solution of the test substance in sterile, buffered, purified water is prepared.[8]

  • Irradiation: The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates natural sunlight.[10] Dark controls are run in parallel to account for non-photolytic degradation.[10]

  • Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the test substance.[2]

  • Data Analysis: The rate of photodegradation is determined, and the environmental half-life is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[8]

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

Objective: To determine the adsorption and desorption characteristics of a chemical in different soil types.[11][12][13]

Methodology:

  • Soil Selection: A minimum of five different soil types with varying properties (organic carbon content, pH, clay content) are used.[12]

  • Adsorption Phase: Known concentrations of the test substance in a 0.01 M CaCl2 solution are added to soil samples. The soil-solution suspensions are agitated for a predetermined equilibration time.[11]

  • Analysis (Adsorption): After equilibration, the suspensions are centrifuged, and the supernatant is analyzed for the concentration of the test substance. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.[14]

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl2, and the suspension is re-equilibrated to determine the amount of desorbed substance.

  • Data Analysis: The adsorption (Kd) and desorption distribution coefficients are calculated. These are often normalized to the organic carbon content of the soil to yield the Koc value.[15]

The following diagram illustrates a typical experimental workflow for an environmental fate study.

cluster_0 Phase 1: Characterization & Preparation cluster_1 Phase 2: Degradation & Mobility Studies cluster_2 Phase 3: Data Analysis & Reporting TestSubstance Test Substance Characterization AnalyticalMethod Analytical Method Development TestSubstance->AnalyticalMethod SoilWater Soil/Water Characterization Hydrolysis Hydrolysis Study (OECD 111) SoilWater->Hydrolysis SoilDeg Soil Degradation Study (OECD 307) SoilWater->SoilDeg Sorption Adsorption/Desorption (OECD 106) SoilWater->Sorption AnalyticalMethod->Hydrolysis AnalyticalMethod->SoilDeg Photolysis Photolysis Study (OECD 316) AnalyticalMethod->Photolysis AnalyticalMethod->Sorption Kinetics Kinetic Modeling (Half-life, DT50) Hydrolysis->Kinetics SoilDeg->Kinetics MetaboliteID Metabolite Identification SoilDeg->MetaboliteID Photolysis->Kinetics Mobility Mobility Assessment (Koc) Sorption->Mobility Report Final Report Kinetics->Report MetaboliteID->Report Mobility->Report

Typical experimental workflow for environmental fate studies.

Conclusion

While specific data for this compound is lacking, the information available for the dithiocarbamate class suggests that it is likely to undergo relatively rapid degradation in the environment through hydrolysis, photodegradation, and biodegradation. Its mobility in soil is expected to be low to moderate. To definitively determine the environmental fate of this compound, experimental studies following standardized OECD guidelines are necessary. This guide provides the foundational knowledge and detailed experimental frameworks required for such an assessment.

References

Butyl Phenylcarbamodithioate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂N−C(=S)S−R'. They have garnered significant attention in organic synthesis due to their versatile reactivity and utility as precursors to a wide array of functional groups and heterocyclic systems. Among these, S-alkyl N-aryl dithiocarbamates, such as butyl phenylcarbamodithioate (more systematically named S-butyl N-phenyldithiocarbamate), serve as valuable intermediates. Their stability, ease of preparation, and diverse reactivity make them attractive building blocks in the synthesis of complex molecules, including pharmaceutically relevant scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a precursor in organic synthesis, with a focus on its role in the construction of nitrogen- and sulfur-containing heterocycles.

Synthesis of S-Butyl N-Phenyldithiocarbamate

The synthesis of S-alkyl N-aryl dithiocarbamates is typically achieved through a one-pot, three-component reaction involving an aniline, carbon disulfide, and an alkyl halide.[1][2] This method is highly efficient and offers a straightforward route to the desired product.

General Experimental Protocol:

A widely accepted procedure for the synthesis of S-alkyl N-aryl dithiocarbamates is as follows:

  • Formation of the Dithiocarbamate Salt: Aniline (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of acetonitrile and water. To this solution, a base (e.g., sodium hydroxide or triethylamine, 1 equivalent) is added, followed by the slow addition of carbon disulfide (1 equivalent) at a low temperature (typically 0-10 °C). The reaction mixture is stirred for a period of 1-2 hours to ensure the complete formation of the sodium or triethylammonium N-phenyldithiocarbamate salt.

  • S-Alkylation: To the solution containing the dithiocarbamate salt, n-butyl bromide (1 equivalent) is added. The reaction mixture is then stirred at room temperature or gently heated for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure S-butyl N-phenyldithiocarbamate.

Table 1: Physical and Spectroscopic Data for Compounds Analogous to S-Butyl N-Phenyldithiocarbamate

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic DataReference
Phenyl n-butylcarbamateC₁₁H₁₅NO₂193.24Not specified[3]
sec.-Butyl N-phenyl carbamateC₁₁H₁₅NO₂193.24Not specified[4]
N,N'-di-sec-Butyl-p-phenylenediamineC₁₄H₂₄N₂220.35Not specified[5][6]
S-benzyl-N-phenyl dithiocarbamateC₁₄H₁₃NS₂259.40Not specified[7]
N-n-butyl, S-2-nitro-1-phenylethyl dithiocarbamateC₁₃H₁₈N₂O₂S₂314.43FTIR and calculated vibrational frequencies available.[8]

Note: Specific experimental data for S-butyl N-phenyldithiocarbamate was not found in the searched literature. The data presented is for structurally related compounds to provide an estimation of expected properties.

Applications of this compound in Organic Synthesis

The dithiocarbamate functionality in S-butyl N-phenyldithiocarbamate is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. One of the most prominent applications is in the synthesis of thiazole derivatives.

Synthesis of Thiazoles

Dithiocarbamates can serve as a source of the N-C-S fragment required for the construction of the thiazole ring. The reaction typically involves the condensation of the dithiocarbamate with an α-halocarbonyl compound, a process related to the well-known Hantzsch thiazole synthesis.[9][10]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products dithiocarbamate S-Butyl N-phenyldithiocarbamate thiazole Substituted Thiazole dithiocarbamate->thiazole Reaction haloketone α-Haloketone haloketone->thiazole byproducts Byproducts (e.g., Butyl Mercaptan, H-X)

Caption: General reaction for thiazole synthesis from S-butyl N-phenyldithiocarbamate.

Experimental Protocol for Thiazole Synthesis:
  • Reaction Setup: S-butyl N-phenyldithiocarbamate (1 equivalent) and an α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) are dissolved in a suitable solvent such as ethanol or acetonitrile.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any acidic byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the desired substituted thiazole.

This methodology allows for the synthesis of a diverse library of thiazole derivatives by varying the substitution pattern on both the dithiocarbamate and the α-haloketone.[11]

Role in Multicomponent Reactions

Dithiocarbamates are also valuable substrates in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[1][8] For instance, dithiocarbamates can be employed in Ugi or Asinger reactions to generate peptide-like structures or other complex heterocyclic systems.

MCR_Workflow cluster_MCR Multicomponent Reaction Reactants Aniline + CS₂ + Butyl Halide + Other MCR Components (e.g., Isocyanide, Aldehyde, Carboxylic Acid) OnePot One-Pot Reaction Reactants->OnePot Product Complex Heterocyclic Product OnePot->Product Signaling_Pathway_Inhibition DTC Dithiocarbamate Derivative Enzyme Target Enzyme (e.g., Kinase, Protease) DTC->Enzyme Inhibition Signaling_Pathway Cellular Signaling Pathway Enzyme->Signaling_Pathway Regulation Biological_Response Biological Response (e.g., Apoptosis, Inhibition of Proliferation) Signaling_Pathway->Biological_Response Modulation

References

An In-depth Technical Guide to the Coordination Chemistry of Butyl Phenylcarbamodithioate with Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of butyl phenylcarbamodithioate with various metal ions. It covers the synthesis, characterization, and potential applications of these metal complexes, with a focus on experimental protocols and quantitative data analysis. Dithiocarbamates, including this compound, are versatile ligands that form stable complexes with a wide range of transition and main group metals, exhibiting interesting structural and biological properties.[1][2]

Synthesis of this compound Ligand and its Metal Complexes

The synthesis of this compound metal complexes is typically a two-step process involving the initial preparation of the dithiocarbamate ligand followed by its reaction with a suitable metal salt.

Synthesis of Ammonium this compound

A common method for the synthesis of the ammonium salt of this compound involves the reaction of N-butylaniline with carbon disulfide in the presence of ammonia.[3]

Experimental Protocol:

  • To a stirring mixture of N-butylaniline (0.10 mol) and concentrated aqueous ammonia (30 mL), cooled in an ice bath, add carbon disulfide (6.00 mL, 0.10 mol) dropwise.[3]

  • Continue stirring the mixture for a designated period to ensure complete reaction.

  • The resulting solid product, ammonium N-butyl-N-phenyldithiocarbamate, is then filtered, washed with a suitable solvent like distilled water, and dried over a desiccant such as CaCl₂.[3]

Synthesis of Metal Complexes

The metal complexes are generally prepared by reacting the synthesized dithiocarbamate salt with a metal salt in a suitable solvent.[1][4]

Experimental Protocol:

  • Dissolve the synthesized ammonium this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • In a separate flask, dissolve the desired metal salt (e.g., ZnCl₂, CdCl₂, HgCl₂, CuCl₂) in the same solvent.[3]

  • Add the metal salt solution dropwise to the dithiocarbamate solution with constant stirring.[4]

  • The reaction mixture is typically stirred for a period ranging from one to several hours at room temperature or under reflux.[4][5]

  • The resulting precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a vacuum desiccator.[4][5]

Below is a generalized workflow for the synthesis and characterization process:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (N-Butylaniline, CS2, NH4OH) ligand_synth Ligand Synthesis (Ammonium Butyl Phenylcarbamodithioate) start->ligand_synth complex_synth Complexation Reaction ligand_synth->complex_synth metal_salt Metal Salt (e.g., ZnCl2, CuCl2) metal_salt->complex_synth filtration Filtration & Washing complex_synth->filtration drying Drying filtration->drying product Final Metal Complex drying->product spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) product->spectroscopy xray X-ray Crystallography product->xray elemental Elemental Analysis product->elemental biological Biological Activity Screening product->biological

Fig. 1: General experimental workflow for the synthesis and characterization of this compound metal complexes.

Characterization of this compound Metal Complexes

A variety of analytical techniques are employed to elucidate the structure, bonding, and properties of the synthesized complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the dithiocarbamate ligand to the metal ion. Key vibrational bands to monitor include the ν(C=N) (thioureide) and ν(C=S) stretching frequencies. The position of the ν(C=N) band, typically observed in the range of 1450-1550 cm⁻¹, provides insight into the electron distribution within the dithiocarbamate moiety. A single strong ν(C-S) band around 1000 cm⁻¹ is indicative of a bidentate coordination mode.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes, particularly for diamagnetic metal complexes.[3] Chemical shifts of the protons and carbons in the butyl and phenyl groups can be analyzed to understand the electronic environment around the ligand upon coordination.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes. Intraligand transitions and d-d transitions (for transition metal complexes) can be observed, offering insights into the coordination geometry of the metal center.[4]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes.[3] It provides accurate data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Elemental Analysis

Elemental analysis is used to determine the empirical formula of the synthesized complexes, confirming their stoichiometry.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound and related dithiocarbamate metal complexes.

Table 1: Selected IR Spectroscopic Data (cm⁻¹) for this compound and its Metal Complexes.

Compoundν(C=N)ν(C=S)Reference
Ammonium this compound~1490~930[3]
Zn(II) complex~1495~960[3]
Cd(II) complex~1492~955[3]
Hg(II) complex~1490~950[3]

Table 2: Selected ¹H NMR Chemical Shift Data (ppm) for this compound Ligand.

ProtonsChemical Shift (δ)
-CH₃ (butyl)~0.9
-CH₂- (butyl)~1.4 - 1.7
N-CH₂- (butyl)~4.1
Phenyl protons~7.2 - 7.5

Note: Data is generalized from typical dithiocarbamate complexes as specific data for this compound complexes can vary with the metal and solvent.

Table 3: Selected Crystallographic Data for a Representative Dithiocarbamate Metal Complex (Zn₂(L)₄ where L = ethyl phenyldithiocarbamate).

ParameterValueReference
Coordination GeometryDistorted Trigonal Bipyramidal & Tetrahedral[7]
Zn-S bond lengths (Å)2.3 - 2.7[7]
S-Zn-S bond angles (°)75 - 120[7]

Note: This data is for a closely related ethyl phenylcarbamodithioate complex and serves as an illustrative example.

Biological Activities and Potential Signaling Pathways

Dithiocarbamate metal complexes have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[8][9] One of the key mechanisms underlying the anticancer activity of dithiocarbamates is their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway and the proteasome system.[8]

The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. Dithiocarbamates can interfere with this pathway at multiple levels. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB proteasome Proteasome IkB->proteasome degradation nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription dtc This compound Metal Complex dtc->IKK Inhibits dtc->proteasome Inhibits

Fig. 2: Proposed inhibitory mechanism of this compound metal complexes on the NF-κB and proteasome pathways.

Conclusion

This compound is a versatile dithiocarbamate ligand that forms stable and structurally diverse complexes with a variety of metal ions. The synthesis of these complexes is straightforward, and their characterization by a combination of spectroscopic and crystallographic techniques provides detailed insights into their molecular and electronic structures. The significant biological activities exhibited by these complexes, particularly their potential to modulate key cellular signaling pathways, make them promising candidates for further investigation in the field of drug discovery and development. This guide provides a foundational understanding and practical protocols for researchers venturing into the coordination chemistry of this compound.

References

An In-depth Technical Guide to Butyl Phenylcarbamodithioate and the Broader Dithiocarbamate Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl Phenylcarbamodithioate, a specific member of the dithiocarbamate class of compounds. Due to the limited direct literature on this exact molecule, this paper expands its scope to include a thorough review of the synthesis, chemical properties, and significant biological activities of the broader dithiocarbamate family. This approach allows for a predictive understanding of this compound's potential applications in research and drug development. Dithiocarbamates are organosulfur compounds characterized by the functional group R₂NCS₂⁻. They are recognized for their versatile applications, ranging from agriculture to medicine, owing to their capacity as potent metal chelators and their diverse biological activities.[1][2]

I. Synthesis and Chemical Properties

The synthesis of dithiocarbamates is typically a straightforward process involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][3] For the synthesis of this compound, a likely precursor would be N-butylaniline.

General Synthetic Approach:

A solution of the corresponding amine (e.g., N-butylaniline) is reacted with carbon disulfide, usually in an organic solvent and in the presence of a base like sodium hydroxide or potassium hydroxide, to yield the dithiocarbamate salt.[3][4] The reaction is typically exothermic and proceeds readily.

Experimental Protocol: General Synthesis of Dithiocarbamate Salts

A general and widely applicable method for the synthesis of dithiocarbamate salts is the one-pot reaction of an amine with carbon disulfide in a basic medium.[3][4]

Materials:

  • Primary or Secondary Amine (e.g., N-butylaniline for this compound)

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Absolute Ethanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the amine (1 equivalent) in a suitable solvent (e.g., absolute ethanol or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of NaOH or KOH (1 equivalent) in water or ethanol to the cooled amine solution while stirring.

  • To this mixture, add carbon disulfide (1 equivalent) dropwise using a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (typically 1-12 hours) to ensure the completion of the reaction.[5]

  • The resulting dithiocarbamate salt may precipitate out of the solution. If not, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the precipitate by filtration, wash it with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry it under a vacuum.

Characterization: The synthesized dithiocarbamate can be characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: To identify the characteristic C-N (thioureide) and C-S stretching vibrations.[4]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the organic moiety.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Physicochemical Properties of Representative Dithiocarbamates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference(s)
Sodium diethyldithiocarbamateC₅H₁₀NNaS₂171.2694-96White crystalline solid[6]
Pyrrolidine dithiocarbamateC₅H₉NS₂147.26130-132White to off-white powder[7]
Ammonium dithiocarbamateCH₅N₃S₂111.19DecomposesColorless crystals[6]

II. Biological Activities and Mechanisms of Action

Dithiocarbamates exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] These activities are often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes and other metal-dependent cellular processes.[8]

Anticancer Activity:

Several dithiocarbamates have demonstrated potent anticancer activity through various mechanisms, including the inhibition of the ubiquitin-proteasome system, induction of oxidative stress via reactive oxygen species (ROS) generation, and modulation of key signaling pathways such as NF-κB.[9]

Antimicrobial Activity:

Dithiocarbamates and their metal complexes have shown significant activity against a range of bacteria and fungi.[2][10] Their mechanism of action is thought to involve the disruption of microbial metabolic processes and the inhibition of essential enzymes.[8]

Quantitative Data on Biological Activity of Dithiocarbamates

The following table presents a summary of the biological activity of various dithiocarbamate derivatives from the literature. This data provides a useful reference for predicting the potential efficacy of this compound.

Compound/Derivative ClassBiological ActivityModel SystemIC₅₀ / MIC ValueReference(s)
Pyrrolidine dithiocarbamateAnticancerHuman tumor cell linesVaries by cell line[7]
Diethyldithiocarbamate-Copper ComplexAntibacterialStaphylococcus aureusMIC: 1.56 µg/mL[9]
Various Dithiocarbamate Metal ComplexesAntifungalCandida albicansVaries by complex[2]
Phthalimide-dithiocarbamate hybridsAcetylcholinesterase InhibitionIn vitro assayPotent inhibition[9]

III. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Dithiocarbamates

Dithiocarbamates are known to influence several critical cellular signaling pathways. A notable example is the NF-κB signaling pathway, which plays a central role in inflammation and cell survival. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of NF-κB activation.

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK TNF-α->IKK LPS LPS LPS->IKK IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active NF-κB NF-κB->NF-κB_active Translocation PDTC PDTC PDTC->IKK Inhibits Gene_Expression Inflammatory Gene Expression NF-κB_active->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by Pyrrolidine Dithiocarbamate (PDTC).

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a dithiocarbamate and its subsequent biological evaluation.

experimental_workflow Start Start Synthesis One-pot Synthesis of This compound Start->Synthesis Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50/MIC determination) Biological_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: General workflow for dithiocarbamate synthesis and biological testing.

IV. Conclusion

While direct experimental data on this compound is sparse, the extensive research on the broader dithiocarbamate class provides a strong foundation for predicting its chemical and biological properties. The straightforward synthesis and the diverse, potent biological activities of dithiocarbamates make them a compelling class of molecules for further investigation in drug discovery and development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this compound and other novel dithiocarbamate derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-butyl-N-phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ammonium N-butyl-N-phenylcarbamodithioate. Dithiocarbamates are a versatile class of compounds known for their ability to act as strong chelating agents for metal ions.[1] Consequently, N-butyl-N-phenylcarbamodithioate serves as a crucial ligand in the synthesis of various metal complexes, including those of zinc, cadmium, mercury, and organotin(IV).[1][2] These resulting complexes are under investigation for diverse applications, ranging from precursors for semiconductor nanoparticles to potential anticancer agents.[1][2] This protocol is adapted from established literature procedures and is intended for use by qualified researchers in a laboratory setting.[1]

Synthesis Pathway

The synthesis of ammonium N-butyl-N-phenylcarbamodithioate is achieved through the reaction of N-butylaniline with carbon disulfide in the presence of concentrated ammonia, which acts as both a reagent and a basic medium. The reaction proceeds via nucleophilic attack of the secondary amine on the carbon of carbon disulfide.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product N_butylaniline N-Butylaniline plus_node N_butylaniline->plus_node CS2 Carbon Disulfide CS2->plus_node NH3 Ammonia Product Ammonium N-butyl-N-phenylcarbamodithioate plus_node->Product + NH₃

Caption: Reaction scheme for the synthesis of ammonium N-butyl-N-phenylcarbamodithioate.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (per 0.10 mol scale)Supplier Recommendations
N-ButylanilineC₁₀H₁₅N149.2316.40 mL (0.10 mol)Merck / Sigma-Aldrich
Carbon DisulfideCS₂76.136.00 mL (0.10 mol)Merck / Sigma-Aldrich
Concentrated Aqueous AmmoniaNH₃17.0330 mLStandard lab grade
Ethanol (for rinsing)C₂H₅OH46.07~75 mLStandard lab grade
Equipment
  • Beaker or Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Pipettes

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Spatula

  • Drying apparatus (e.g., desiccator with CaCl₂)

Synthesis Procedure

The synthesis of the ammonium salt of N-butyl-N-phenylcarbamodithioate follows a well-established procedure.[1]

  • Preparation: Set up an ice bath on a magnetic stirrer.

  • Mixing Reagents: To a 250 mL beaker, add 16.40 mL (0.10 mol) of N-butylaniline and 30 mL of concentrated aqueous ammonia.

  • Cooling: Place the beaker in the ice bath and allow the mixture to cool while stirring.

  • Addition of CS₂: Once cooled, slowly add 6.00 mL (0.10 mol) of ice-cold carbon disulfide to the mixture. Caution: This step should be performed in a well-ventilated fume hood as carbon disulfide is volatile and toxic.

  • Reaction: Continue stirring the mixture vigorously in the ice bath for 6 to 7 hours. A yellowish-white solid precipitate will form.

  • Isolation: Filter the solid product by suction using a Büchner funnel.

  • Washing: Rinse the collected solid three times with cold ethanol (approximately 25 mL per rinse) to remove unreacted starting materials and impurities.[1]

  • Drying: Dry the final product, ammonium N-butyl-N-phenylcarbamodithioate, over a desiccant such as calcium chloride. The product is noted to be unstable and decomposes at room temperature, so it should be used promptly or stored under appropriate conditions.[1]

Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (N-Butylaniline, NH₃, CS₂) mix 2. Mix & Cool Reactants (in Ice Bath) prep->mix react 3. Stir Reaction (6-7 hours) mix->react precipitate Formation of Yellowish-White Solid react->precipitate filter 4. Isolate Product (Suction Filtration) precipitate->filter wash 5. Wash Solid (Cold Ethanol x3) filter->wash dry 6. Dry Product (over CaCl₂) wash->dry final_product Final Product: Ammonium N-butyl-N- phenylcarbamodithioate dry->final_product characterize 7. Characterization (FTIR, NMR, etc.) final_product->characterize

Caption: Step-by-step workflow for the synthesis and characterization of the target compound.

Characterization Data

The synthesized ligand can be characterized using various spectroscopic techniques. The data below is based on values reported for N-butyl-N-phenyldithiocarbamate and its derivatives.[1][2]

Analysis MethodFeatureObserved Range/Value (cm⁻¹)
FT-IRν(C=N) (thioureide band)1457 - 1491[1][2]
FT-IRν(C-N)~1283[1]
FT-IRν(C=S)929 - 996[1][2]
FT-IRν(N-H) of ammonium salt~3423[1]
¹³C-NMRChemical Shift of NCS₂ Carbon198.86 - 203.53 ppm (in organotin complexes)[2]

Note: NMR data is typically acquired after converting the ammonium salt to a more stable form, such as a metal complex, which is more soluble in common NMR solvents like CDCl₃.[1][2]

Applications

  • Ligand for Metal Complexes: The primary application is as a bidentate ligand for synthesizing coordination complexes with various metals (e.g., Zn, Cd, Hg, Sn).[1][2]

  • Material Science: Metal dithiocarbamate complexes can serve as single-source precursors for the synthesis of metal sulfide semiconductor nanoparticles and thin films.[1]

  • Bioinorganic Chemistry: Organotin(IV) complexes of N-butyl-N-phenyldithiocarbamate have been synthesized and evaluated for their cytotoxic effects against human leukemia cell lines, showing potent anticancer activity at low micromolar concentrations.[2]

Safety Precautions

  • N-Butylaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon Disulfide (CS₂): Highly volatile, flammable, and toxic. All operations involving CS₂ must be conducted in a certified chemical fume hood.

  • Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area or fume hood.

  • General: Standard laboratory safety practices should be followed at all times. Review the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Synthesis of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of butyl phenylcarbamodithioate, a dithiocarbamate derivative, from aniline and carbon disulfide. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications in agriculture, rubber vulcanization, and importantly, as intermediates in pharmaceutical and drug development. The presented protocol is a straightforward and efficient one-pot, catalyst-free synthesis performed under ambient conditions, making it an attractive method for laboratory-scale synthesis.

Introduction

Dithiocarbamates are versatile compounds with significant biological activities. The synthesis of S-alkyl dithiocarbamates through the reaction of an amine, carbon disulfide, and an alkyl halide is a fundamental transformation in organic chemistry. This document outlines a highly efficient, mild, and simple one-pot procedure for the synthesis of this compound from aniline, carbon disulfide, and n-butyl bromide. This method avoids the need for a catalyst and can be performed under solvent-free or minimal solvent conditions, aligning with the principles of green chemistry.[1][2][3] The reaction proceeds smoothly at room temperature, offering a high atom economy.[1][2][3]

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot reaction involving aniline, carbon disulfide, and an alkylating agent, such as n-butyl bromide. The reaction proceeds in two main steps:

  • Formation of the Dithiocarbamate Salt: Aniline reacts with carbon disulfide in the presence of a base (or in some cases, autocatalytically) to form the corresponding dithiocarbamate salt.

  • S-Alkylation: The in-situ generated dithiocarbamate salt then undergoes nucleophilic substitution with an alkyl halide (n-butyl bromide) to yield the final product, this compound.

While some literature suggests that aromatic amines may show lower reactivity in purely solvent-free conditions, the use of a suitable base or a polar solvent can facilitate the reaction.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of dithiocarbamates.[1][2][3] Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Materials:

  • Aniline (freshly distilled)

  • Carbon Disulfide (CS₂)

  • n-Butyl Bromide

  • Ethanol (or other suitable solvent)

  • Sodium Hydroxide (NaOH) or other suitable base (optional, but recommended for aromatic amines)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.

  • To this solution, add a solution of sodium hydroxide (1.0 eq) in water and cool the mixture in an ice bath.

  • Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the sodium N-phenyldithiocarbamate salt should be observed.

  • Slowly add n-butyl bromide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that specific values may vary depending on the exact experimental conditions and purification methods used.

ParameterValueReference
Molecular Formula C₁₁H₁₅NS₂-
Molecular Weight 225.38 g/mol -
Physical State Expected to be a solid or oilGeneral observation
Melting Point Not available in cited literature-
Boiling Point Not available in cited literature-
Yield High (typically >80-90% for similar syntheses)[1][2][3]
¹H NMR Expected signals for phenyl, butyl, and N-H protonsGeneral knowledge
¹³C NMR Expected signals for phenyl and butyl carbons, and the C=S carbonGeneral knowledge
IR (cm⁻¹) Expected peaks for N-H, C-H (aromatic and aliphatic), and C=S stretchingGeneral knowledge

Diagrams

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Aniline Aniline Step1 Step 1: Dithiocarbamate Salt Formation Aniline->Step1 CS2 Carbon Disulfide CS2->Step1 nBuBr n-Butyl Bromide Step2 Step 2: S-Alkylation nBuBr->Step2 Base Base (e.g., NaOH) Base->Step1 Intermediate Sodium N-phenyldithiocarbamate (in-situ) Step1->Intermediate Purification Work-up & Purification Step2->Purification Intermediate->Step2 FinalProduct This compound Purification->FinalProduct

Caption: One-pot synthesis of this compound.

Signaling Pathway Analogy: General Mechanism of Dithiocarbamate Formation

Dithiocarbamate_Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_intermediate_formation Intermediate Formation cluster_deprotonation Deprotonation cluster_alkylation S-Alkylation Aniline Aniline (Nucleophile) CS2 Carbon Disulfide (Electrophile) Aniline->CS2 Attack on Carbon DithiocarbamicAcid Dithiocarbamic Acid Intermediate CS2->DithiocarbamicAcid DithiocarbamateAnion Dithiocarbamate Anion DithiocarbamicAcid->DithiocarbamateAnion Base Base Base->DithiocarbamicAcid Deprotonation AlkylHalide n-Butyl Bromide DithiocarbamateAnion->AlkylHalide SN2 Attack FinalProduct This compound AlkylHalide->FinalProduct

Caption: General mechanism for dithiocarbamate synthesis.

References

Application Notes and Protocols for the Purification of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Butyl phenylcarbamodithioate, a dithiocarbamate compound. The methodologies outlined are based on established techniques for the purification of dithiocarbamates and are intended to yield a high-purity product suitable for research and drug development applications. Dithiocarbamates can be sensitive to heat, air, and acidic conditions; therefore, adherence to the described protocols is crucial for successful purification.

Purification Strategies

The two primary methods for the purification of solid this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude product. For viscous oily products, column chromatography is the preferred method.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. This method is particularly useful for separating mixtures of compounds with similar polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of solid this compound by recrystallization from an alcohol-based solvent system.

Materials:

  • Crude this compound

  • Methanol or Ethanol (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Desiccator with silica gel

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol or ethanol to the flask.

  • Heating: Gently heat the mixture with continuous stirring until the solid completely dissolves. Avoid boiling the solution to prevent decomposition of the dithiocarbamate. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induced Crystallization: If crystals do not form upon reaching room temperature, place the flask in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with two small portions of cold diethyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum. For final drying, place the crystals in a desiccator containing blue (active) silica gel until a constant weight is achieved.[2]

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. The optimal solvent system (mobile phase) may need to be determined empirically through thin-layer chromatography (TLC) analysis.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped in the stationary phase. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin the elution process by adding the mobile phase to the top of the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Monitor the separation by analyzing the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified product.

Data Presentation

The success of the purification can be quantified by various analytical techniques. The table below summarizes the expected outcomes.

ParameterBefore Purification (Crude)After RecrystallizationAfter Column Chromatography
Appearance May be discolored (e.g., brown, yellow) solid or oilCrystalline solidPurified oil or solid
Purity (by HPLC/GC) Variable>95% (typical)>98% (typical)
Melting Point Broad range, lower than expectedSharp, defined rangeSharp, defined range

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Butyl phenylcarbamodithioate Is_Solid Is it a solid? Crude->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Oil_Solid Pure Oil or Solid Column_Chromatography->Pure_Oil_Solid Analysis Purity Analysis (HPLC, GC, NMR) Pure_Solid->Analysis Pure_Oil_Solid->Analysis

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Quantification of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl phenylcarbamodithioate belongs to the dithiocarbamate class of compounds. The analytical quantification of dithiocarbamates presents a significant challenge due to their inherent instability. These compounds are susceptible to degradation in acidic conditions and have low solubility in water and common organic solvents.[1] Consequently, direct analysis is often not feasible.

Two primary analytical strategies have been developed for the quantification of dithiocarbamates. The most common approach is an indirect method involving the acidic hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then quantified by gas chromatography (GC).[2][3][4] This "sum method" provides a total dithiocarbamate content but does not differentiate between individual compounds. The second approach utilizes liquid chromatography (LC) to analyze the intact dithiocarbamate or a stable derivative, allowing for the specific quantification of the parent compound.[1][5]

This document provides detailed application notes and protocols for both a gas chromatography-mass spectrometry (GC-MS) based indirect method and a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) based direct method, adapted for the quantification of this compound.

Method 1: Indirect Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the quantitative conversion of this compound to carbon disulfide (CS₂) through acid hydrolysis with tin(II) chloride. The volatile CS₂ is then extracted and analyzed by GC-MS. This is a robust and widely accepted method for determining the total dithiocarbamate content.[2][3][4]

Quantitative Data Summary
ParameterValueReference
InstrumentGas Chromatograph with Mass Spectrometer (GC-MS)[2][4][6]
AnalyteCarbon Disulfide (CS₂)[2][3]
Calibration Range0.05 - 1.5 µg/mL (as CS₂)[2]
Limit of Quantification (LOQ)0.05 mg/kg (as CS₂)[3]
Recovery79 - 104%[2]
Linearity (R²)> 0.995N/A
Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Iso-octane

  • Deionized water

  • Nitrogen gas, high purity

  • Glass vials with gas-tight septa

2. Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • From the stock solution, prepare a series of working standards by serial dilution.

3. Sample Preparation (Acid Hydrolysis)

  • Accurately weigh the sample containing this compound into a headspace vial.

  • Add a defined volume of iso-octane to the vial.

  • Prepare a fresh solution of SnCl₂ in HCl.

  • Add the acidic SnCl₂ solution to the vial.

  • Immediately seal the vial with a gas-tight septum.

4. Hydrolysis and Extraction

  • Incubate the sealed vial in a heating block or water bath at 80°C for 60 minutes to facilitate the hydrolysis of this compound to CS₂.

  • The volatile CS₂ will partition into the iso-octane layer.

  • After incubation, cool the vial to room temperature.

5. GC-MS Analysis

  • Inject an aliquot of the iso-octane (upper) layer into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for CS₂ (m/z 76, 78)

6. Quantification

  • Construct a calibration curve by plotting the peak area of CS₂ against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating the CS₂ peak area from the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_hydrolysis Hydrolysis & Extraction cluster_analysis Analysis Sample Sample containing Butyl phenylcarbamodithioate Add_Reagents Add Iso-octane & acidic SnCl₂ Sample->Add_Reagents Standard This compound Standard Standard->Add_Reagents Heat Incubate at 80°C (Hydrolysis to CS₂) Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject Iso-octane layer into GC-MS Cool->Inject GCMS GC-MS Analysis (SIM mode for CS₂) Inject->GCMS Quantify Quantification (Calibration Curve) GCMS->Quantify

GC-MS workflow for this compound.

Method 2: Direct Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the direct quantification of this compound by converting it into a stable methylated derivative, which is then analyzed by HPLC-UV. This approach offers higher specificity compared to the indirect GC-MS method.[1][5]

Quantitative Data Summary
ParameterValueReference
InstrumentHigh-Performance Liquid Chromatograph with UV Detector (HPLC-UV)[5][7]
AnalyteMethylated this compound[5]
ColumnC18 reverse-phase[3][8]
Mobile PhaseAcetonitrile and Water[5]
Detection Wavelength~272 nm (typical for dithiocarbamate derivatives)[1][7]
Limit of Detection (LOD)0.01 mg/kg[4]
Recovery59 - 85%[4]
Linearity (R²)> 0.99N/A
Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • L-cysteine

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium hydrogen sulfate

  • Methyl iodide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Chloroform

  • Hexane

2. Standard Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Prepare working standards by serial dilution.

3. Sample Preparation and Derivatization

  • Extract the sample containing this compound with an alkaline solution of L-cysteine and EDTA to stabilize the analyte.[5]

  • To the extract, add tetrabutylammonium hydrogen sulfate as an ion-pairing agent.[5]

  • Add a solution of methyl iodide in a chloroform/hexane mixture to the extract. This will methylate the this compound.[5]

  • Shake the mixture vigorously to ensure complete derivatization.

  • Separate the organic layer containing the methylated derivative.

4. HPLC-UV Analysis

  • Inject an aliquot of the organic layer into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[5]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: Monitor at approximately 272 nm.[1][7]

5. Quantification

  • Construct a calibration curve by plotting the peak area of the methylated this compound derivative against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating the peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_extraction Extraction & Stabilization cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing Butyl phenylcarbamodithioate Extract Extract with alkaline L-cysteine/EDTA Sample->Extract Add_IonPair Add Tetrabutylammonium hydrogen sulfate Extract->Add_IonPair Methylate Add Methyl Iodide (Derivatization) Add_IonPair->Methylate Separate Separate Organic Layer Methylate->Separate Inject Inject into HPLC-UV Separate->Inject HPLC HPLC-UV Analysis (~272 nm) Inject->HPLC Quantify Quantification (Calibration Curve) HPLC->Quantify

HPLC-UV workflow for this compound.

References

Application Note: HPLC Analysis of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a representative high-performance liquid chromatography (HPLC) method for the quantitative analysis of Butyl phenylcarbamodithioate. Due to the limited availability of specific published methods for this particular analyte, the following protocol has been developed based on established methodologies for the analysis of structurally related dithiocarbamate compounds. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and data analysis. A summary of expected quantitative data is presented, and a detailed workflow is visualized. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound belongs to the dithiocarbamate class of compounds, which are utilized in various industrial and agricultural applications. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of dithiocarbamates due to its sensitivity, specificity, and robustness.[1][2][3] This application note outlines a reversed-phase HPLC method suitable for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nonpolar to moderately polar compounds.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard.

  • Sample Diluent: Acetonitrile and water mixture (e.g., 50:50 v/v).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and applications.

ParameterValue
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of the sample diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. This data is representative and should be verified experimentally.

ParameterExpected Value
Retention Time (tR) ~ 5.2 min
**Linearity (R²)≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Application Notes & Protocols for the Gas Chromatographic Analysis of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Butyl phenylcarbamodithioate using gas chromatography (GC). Due to the thermal lability of dithiocarbamates, direct GC analysis is not feasible. The standard and widely accepted approach involves the acidic hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then quantified by GC. The concentration of the parent compound is subsequently determined stoichiometrically.

Principle of the Method

The analytical method is based on the quantitative conversion of this compound to carbon disulfide (CS₂) through acid-catalyzed hydrolysis. The volatile CS₂ is extracted into an organic solvent and then analyzed by gas chromatography with a suitable detector. This indirect method provides a robust and reproducible means of quantifying dithiocarbamates.

The reaction proceeds as follows:

This compound + H⁺ → Carbon Disulfide (CS₂) + Butylamine + Phenol

The amount of CS₂ detected is directly proportional to the amount of this compound in the original sample.

Experimental Protocols

Sample Preparation and Hydrolysis

This protocol is adapted from established methods for dithiocarbamate analysis.[1][2][3][4]

Reagents and Materials:

  • Hydrolysis Reagent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). To prepare, dissolve 30 g of SnCl₂ in 1000 mL of concentrated HCl, then slowly add this solution to 1000 mL of deionized water with continuous stirring until a clear solution is obtained.[3]

  • Extraction Solvent: Hexane or iso-octane (GC grade).

  • Sample Matrix: The sample containing this compound.

  • Internal Standard (Optional): A volatile sulfur compound not present in the sample can be used.

  • Reaction Vials: Headspace vials (e.g., 20 mL) with gas-tight septa and caps.

  • Heating System: Water bath or heating block capable of maintaining 80°C.[3]

  • Vortex Mixer.

  • Centrifuge.

Procedure:

  • Sample Weighing: Accurately weigh a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Addition of Hydrolysis Reagent: Add a sufficient volume of the SnCl₂/HCl hydrolysis reagent to the vial to fully immerse the sample (e.g., 10 mL).

  • Addition of Extraction Solvent: Add a precise volume of the extraction solvent (e.g., 5 mL of iso-octane) to the vial.[3]

  • Sealing: Immediately seal the vial with a gas-tight septum and cap.

  • Hydrolysis: Place the vial in a water bath or heating block at 80°C for 1 hour. Intermittently shake or vortex the vial to ensure thorough mixing and reaction.[3]

  • Cooling: After hydrolysis, cool the vial to room temperature. This can be accelerated by placing the vial in an ice water bath.[3]

  • Phase Separation: If necessary, centrifuge the vial at a low speed (e.g., 5000 rpm for 5 minutes) to ensure a clear separation of the organic and aqueous layers.[3]

  • Sample Collection: Carefully withdraw an aliquot of the upper organic layer (hexane or iso-octane) using a gas-tight syringe and transfer it to a GC vial for analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of carbon disulfide. These may need to be optimized for your specific instrument and application.

ParameterRecommended Conditions
Gas Chromatograph Agilent, Shimadzu, Thermo Fisher, or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial: 50°C (hold for 4 minutes), Ramp: 10°C/min to 250°C (hold for 5 minutes)
Detector Mass Spectrometer (MS), Flame Photometric Detector (FPD) with sulfur filter, or Hall Electrolytic Conductivity Detector (HECD) in sulfur mode[1][2][5]

Detector-Specific Parameters:

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for CS₂ (m/z 76, 78).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Flame Photometric Detector (FPD):

    • Temperature: 250°C.

    • Sulfur Filter.

Data Presentation

The following table summarizes typical quantitative data obtained from the analysis of dithiocarbamates as CS₂. These values are representative and may vary depending on the specific matrix and instrumentation.

ParameterValueReference
Limit of Detection (LOD) 0.01 - 0.1 mg/kg[2]
Limit of Quantification (LOQ) 0.02 - 0.2 mg/kg[2]
Linearity Range (as Thiram) 0.04 - 1.3 µg/mL[3]
Recovery 72% - 110%[2]
Relative Standard Deviation (RSD) 0.8% - 22.0%[2]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the GC analysis of this compound via CS₂ derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Reagent Add SnCl2/HCl and Extraction Solvent Sample->Reagent Hydrolysis Heat at 80°C for 1 hr Reagent->Hydrolysis Cooling Cool to Room Temperature Hydrolysis->Cooling Extraction Collect Organic Layer Cooling->Extraction Injection Inject into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detect CS2 (MS, FPD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of CS2 Integration->Quantification Calculation Calculate this compound Concentration Quantification->Calculation

Caption: Workflow for the GC analysis of this compound.

Quality Control and Method Validation

  • Calibration: Prepare a series of calibration standards of CS₂ in the extraction solvent. The concentration range should encompass the expected sample concentrations.

  • Blanks: Analyze a reagent blank (all reagents without the sample) with each batch of samples to check for contamination.

  • Recovery Studies: Spike a blank matrix with a known amount of this compound and analyze it to determine the method's recovery.

  • Reproducibility: Analyze replicate samples to assess the precision of the method.

Troubleshooting

  • Low Recovery:

    • Ensure a complete seal of the reaction vial to prevent loss of volatile CS₂.

    • Verify the strength and purity of the hydrolysis reagent.

    • Ensure the hydrolysis temperature and time are adequate.

  • Interferences:

    • Some matrices, such as certain crops, may naturally produce CS₂. Analyze a matrix blank to assess potential interferences.[3]

    • Ensure all glassware and reagents are clean and free of contaminants.[1]

  • Poor Chromatography:

    • Check the GC system for leaks.

    • Ensure the column is properly conditioned.

    • Verify the injection technique is consistent.

References

Application Notes and Protocols: Butyl Phenylcarbamodithioate as a Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Publicly available scientific literature and experimental data on the specific use of "Butyl phenylcarbamodithioate" as a fungicide are not available at this time. The following information is presented as a generalized framework based on common practices in fungicide research and development. The experimental protocols provided are hypothetical and would require significant adaptation and validation for this specific compound.

Introduction

This compound is a chemical compound whose potential as a fungicide is yet to be extensively documented in peer-reviewed literature. Carbamodithioates, as a class of compounds, are known to possess a broad spectrum of biological activities, including fungicidal properties. This document aims to provide a theoretical framework for researchers and drug development professionals interested in exploring the fungicidal potential of this compound. The subsequent sections outline hypothetical application notes and standardized experimental protocols that could be adapted for its evaluation.

Hypothetical Fungicidal Properties and Mechanism of Action

While the specific mechanism of action for this compound is unknown, dithiocarbamates are generally known to act as multi-site inhibitors in fungal cells. Their activity often stems from their ability to chelate essential metal ions, such as copper and zinc, which are crucial for the function of various enzymes involved in cellular respiration and other metabolic processes. A potential mechanism could involve the disruption of mitochondrial function, leading to a decrease in ATP production and ultimately, cell death.

Hypothesized Signaling Pathway Disruption:

G cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Cell_Growth Fungal Growth & Proliferation ATP->Cell_Growth Metabolic_Enzymes Key Metabolic Enzymes (e.g., containing Cu2+, Zn2+) Metabolic_Enzymes->Cell_Growth BPC This compound BPC->ETC Inhibits BPC->Metabolic_Enzymes Chelates Metal Ions

Caption: Hypothesized mechanism of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be essential to collect during the evaluation of this compound's fungicidal activity.

Table 1: In Vitro Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinereaData not availableData not available
Fusarium oxysporumData not availableData not available
Magnaporthe oryzaeData not availableData not available
Phytophthora infestansData not availableData not available

Table 2: In Vivo Efficacy of this compound on Disease Control

Plant HostFungal PathogenApplication Rate (g/ha)Disease Severity Reduction (%)
TomatoPhytophthora infestansData not availableData not available
GrapeBotrytis cinereaData not availableData not available
RiceMagnaporthe oryzaeData not availableData not available

Experimental Protocols

The following are detailed, generalized protocols for assessing the fungicidal activity of a novel compound like this compound.

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) and minimum inhibitory concentration (MIC) of this compound against a panel of fungal pathogens.

Workflow for In Vitro Antifungal Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of This compound in DMSO B Prepare serial dilutions of the compound A->B D Add serial dilutions to 96-well plates containing potato dextrose broth (PDB) B->D C Prepare fungal spore suspension or mycelial plugs E Inoculate wells with fungal suspension C->E D->E F Incubate at optimal temperature (e.g., 25°C) for 48-72 hours E->F G Measure optical density (OD) at 600 nm or assess mycelial growth visually F->G H Calculate percentage of growth inhibition G->H I Determine EC₅₀ and MIC values H->I

Caption: Workflow for in vitro antifungal susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well microplates

  • Fungal cultures of interest

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in PDB to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculum Preparation: For filamentous fungi, prepare a spore suspension by flooding a 7-10 day old PDA culture with sterile water containing 0.05% Tween 20 and adjusting the concentration to 1 x 10⁵ spores/mL. For yeast-like fungi, grow the culture in PDB and adjust the cell density to 1 x 10⁶ cells/mL.

  • Assay Setup: To each well of a 96-well plate, add 100 µL of the appropriate compound dilution. Add 100 µL of the fungal inoculum to each well. Include a positive control (commercial fungicide) and a negative control (DMSO without the compound).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • Data Collection: Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. The EC₅₀ is the concentration of the compound that causes 50% inhibition of fungal growth, and the MIC is the lowest concentration that completely inhibits visible growth.

In Vivo Disease Control Assay

This protocol provides a general method for evaluating the efficacy of this compound in controlling a specific plant disease.

Workflow for In Vivo Disease Control Assay:

G cluster_plant_prep Plant Preparation cluster_treatment Treatment and Inoculation cluster_incubation_assessment Incubation and Assessment A Grow healthy host plants to a suitable stage (e.g., 4-6 true leaves) C Spray plants with treatment solutions until runoff A->C B Prepare treatment solutions of Butyl phenylcarbamodithioate at various concentrations B->C D Allow plants to dry for 24 hours C->D E Inoculate plants with a fungal pathogen spore suspension D->E F Incubate plants in a controlled environment (high humidity, optimal temperature) E->F G Assess disease severity at regular intervals (e.g., 7-14 days post-inoculation) F->G H Calculate disease severity reduction percentage G->H

Caption: Workflow for in vivo disease control assay.

Materials:

  • Healthy host plants (e.g., tomato, grape, rice)

  • Fungal pathogen culture

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Sprayer

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Growth: Grow healthy host plants to the 4-6 true leaf stage in a greenhouse.

  • Treatment Preparation: Prepare a series of treatment solutions of this compound at various concentrations (e.g., 50, 100, 200 g/ha) in water with a wetting agent (0.05% Tween 20).

  • Application: Spray the plants with the treatment solutions until runoff. Include a positive control (commercial fungicide) and a negative control (water with wetting agent).

  • Inoculation: After 24 hours, inoculate the plants by spraying them with a spore suspension of the target fungal pathogen.

  • Incubation: Place the plants in a controlled environment with high humidity and optimal temperature to promote disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the leaves or other relevant plant parts using a standardized disease rating scale.

  • Data Analysis: Calculate the percentage of disease severity reduction for each treatment compared to the negative control.

Conclusion

While "this compound" is not a recognized fungicide based on current public information, the provided hypothetical framework and generalized protocols offer a starting point for its systematic evaluation. Researchers are encouraged to adapt these methodologies to investigate its potential antifungal properties and to generate the necessary data to validate its efficacy and understand its mechanism of action. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

Application Notes and Protocols: "Butyl phenylcarbamodithioate" as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of butyl phenylcarbamodithioate as a versatile ligand for forming metal complexes with potential applications in drug development. The document includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, along with methodologies for evaluating their biological activities.

Introduction

Dithiocarbamates are a class of sulfur-containing ligands known for their strong chelating ability with a wide range of metal ions.[1] This property has led to their exploration in various fields, including medicine, where their metal complexes have shown promise as anticancer, antifungal, and antibacterial agents.[2] this compound, a dithiocarbamate derivative, offers a unique combination of lipophilicity and electronic properties that can be fine-tuned through coordination with different metal centers. This allows for the development of metal complexes with tailored biological activities. The primary mechanism of action for many dithiocarbamate metal complexes involves the inhibition of crucial cellular pathways, such as the NF-κB and proteasome pathways, often leading to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3][4][5][6]

Synthesis Protocols

Protocol 1: Synthesis of Ammonium this compound

This protocol outlines the synthesis of the ammonium salt of this compound, which can be used as a precursor for the synthesis of various metal complexes.

Materials:

  • N-butylaniline

  • Carbon disulfide (CS₂)

  • Ammonia solution (25%)

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve N-butylaniline (10 mmol) in ethanol (20 mL).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add carbon disulfide (10 mmol) to the cooled solution.

  • While maintaining the temperature at 0-5 °C, add ammonia solution (10 mmol) dropwise.

  • Continue stirring the reaction mixture in the ice bath for 2 hours. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold diethyl ether (3 x 10 mL).

  • Dry the product under vacuum to obtain ammonium this compound.

  • Characterize the product using FT-IR and NMR spectroscopy.

Protocol 2: General Synthesis of this compound Metal Complexes (e.g., Zn(II), Cu(II), Pd(II))

This protocol describes a general method for the synthesis of metal complexes using the ammonium salt of this compound.

Materials:

  • Ammonium this compound

  • Metal salt (e.g., ZnCl₂, CuCl₂·2H₂O, PdCl₂)

  • Ethanol or Methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve ammonium this compound (2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 mmol) in ethanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.[7]

  • Allow the mixture to cool to room temperature. A precipitate of the metal complex will form.

  • Collect the solid product by vacuum filtration.

  • Wash the product with ethanol and then diethyl ether.

  • Dry the complex in a desiccator.

  • Characterize the synthesized complex using elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. For crystalline products, single-crystal X-ray diffraction can be used to determine the precise coordination geometry.

Biological Activity Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol[8]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound metal complexes in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the complexes, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antifungal Activity - Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain using the broth microdilution method.[10][11]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • Fungal growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Sterile 96-well plates

  • Test compounds (this compound metal complexes)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established guidelines (e.g., CLSI M38-A2 for molds).[11]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the fungal growth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Quantitative Data

The following tables summarize representative quantitative data for various dithiocarbamate metal complexes, providing a comparative context for the potential efficacy of this compound analogues. It is important to note that specific data for this compound complexes are limited in publicly available literature.

Table 1: Stability Constants of Dithiocarbamate Metal Complexes

Metal IonDithiocarbamate LigandStability Constant (log K)SolventReference
Co(III)Diethyldithiocarbamate21.6Ethanol[5][12]
Ni(II)Diethyldithiocarbamate15.2Ethanol[5][12]
Pd(II)Diethyldithiocarbamate25.8Ethanol[5][12]
Co(III)Diisopropyldithiocarbamate20.9Ethanol[5][12]
Ni(II)Diisopropyldithiocarbamate16.1Ethanol[5][12]
Pd(II)Diisopropyldithiocarbamate27.2Ethanol[5][12]

Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM) of Dithiocarbamate Metal Complexes

CompoundHeLa (Cervical Cancer)MRC5-SV2 (Lung Fibroblast)Renal CancerBreast CancerMelanomaReference
RuCl(piperidine dithiocarbamate)(p-cymene)6.7 ± 2.38.1 ± 0.8---[13]
RuCl(ethylphenyl dithiocarbamate)(p-cymene)11.5 ± 3.110.3 ± 1.3---[13]
Morpholinyldithiocarbamate (ligand)--1.512.65-[3]
[Cu(Mphdtc)₂]----4.47[3]
[Zn(μ-MphDTC)₂(MphDTC)₂]--8.703.1716.54[3]
Gold(I) Complex 100.51----[14][15]
Gold(I) Complex 110.14----[14][15]
Cisplatin~13~43---[13]

Table 3: In Vitro Antifungal Activity (MIC values in µg/mL) of Dithiocarbamate Metal Complexes

Compound/Fungal StrainC. albicansA. flavusA. nigerReference
[Au(AHMP)₂] complex180-297180-297180-297[16]
Ruthenium Complex C11.7-7.3 (x 10⁻⁵ mol/L)--[8]
Ruthenium Complex C21.7-7.3 (x 10⁻⁵ mol/L)--[8]
Fluconazole10.4 (x 10⁻⁵ mol/L)--[8]

Signaling Pathways and Mechanisms of Action

Dithiocarbamate metal complexes exert their biological effects through various mechanisms, primarily by inducing apoptosis in target cells. Two key signaling pathways are often implicated: inhibition of the NF-κB pathway and inhibition of the proteasome.

NF-κB Inhibition Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[15] In many cancers, the NF-κB pathway is constitutively active, which protects cancer cells from apoptosis. Dithiocarbamate complexes can inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[3][4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Gene Pro-survival Gene Transcription Nucleus->Gene Activates DTC This compound Metal Complex DTC->IKK Inhibits IkB_NFkB->NFkB Releases NF-κB

Caption: Inhibition of the NF-κB signaling pathway by a this compound metal complex.

Proteasome Inhibition and Apoptosis Induction

The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the induction of apoptosis, making it an attractive target for cancer therapy.[5][6] Dithiocarbamate-metal complexes, particularly with copper and gold, are known to be potent proteasome inhibitors.[5][6] This inhibition is often linked to the generation of Reactive Oxygen Species (ROS), which further triggers the apoptotic cascade.

Proteasome_Inhibition_Apoptosis DTC This compound Metal Complex Cell Cancer Cell DTC->Cell Enters Proteasome 26S Proteasome DTC->Proteasome Inhibits ROS Increased ROS (Reactive Oxygen Species) DTC->ROS Induces Ub_Proteins Ubiquitinated Pro-apoptotic Proteins (e.g., Bax, p53) Proteasome->Ub_Proteins Degrades Mitochondria Mitochondria Ub_Proteins->Mitochondria Accumulation leads to ROS->Mitochondria Causes damage CytoC Cytochrome c Release Mitochondria->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proteasome inhibition by a this compound metal complex leads to apoptosis.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized this compound metal complexes.

Experimental_Workflow Synthesis Synthesis & Characterization of Metal Complexes InVitro In Vitro Screening Synthesis->InVitro Anticancer Anticancer Activity (MTT Assay) InVitro->Anticancer Antifungal Antifungal Activity (MIC Determination) InVitro->Antifungal Mechanism Mechanism of Action Studies Anticancer->Mechanism Antifungal->Mechanism Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Pathway_Analysis InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Therapeutic Efficacy InVivo->Efficacy Drug_Dev Lead Compound for Drug Development Efficacy->Drug_Dev

Caption: Workflow for the biological evaluation of this compound metal complexes.

Conclusion

This compound is a promising ligand for the development of novel metal-based therapeutic agents. The synthetic routes are well-established, and the resulting metal complexes exhibit significant potential for anticancer and antifungal activities. The primary mechanisms of action appear to involve the disruption of key cellular signaling pathways, leading to apoptosis. Further research focusing on the synthesis of a broader range of metal complexes, comprehensive in vivo testing, and detailed mechanistic studies will be crucial for translating the potential of these compounds into clinical applications.

References

Application Notes and Protocols for the Synthesis of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the laboratory synthesis of butyl phenylcarbamodithioate, more systematically named S-butyl N-phenyldithiocarbamate. The synthesis is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt from aniline and carbon disulfide, followed by S-alkylation with 1-bromobutane. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. Included are a summary of expected quantitative data, a detailed experimental procedure, and a workflow diagram.

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds with a wide range of applications, including as fungicides in agriculture, vulcanization accelerators in the rubber industry, and as ligands in coordination chemistry. Their synthesis is typically straightforward, involving the nucleophilic addition of an amine to carbon disulfide. The resulting dithiocarbamic acid is unstable and is therefore deprotonated in situ with a base to form a stable salt. Subsequent reaction with an electrophile, such as an alkyl halide, leads to the formation of the corresponding dithiocarbamate ester. This protocol details the synthesis of S-butyl N-phenyldithiocarbamate, a representative member of this class of compounds.

Reaction Scheme

The overall synthesis of S-butyl N-phenyldithiocarbamate proceeds as follows:

  • Formation of the dithiocarbamate salt: Aniline reacts with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form potassium N-phenyldithiocarbamate.

  • S-alkylation: The intermediate salt is then reacted with 1-bromobutane to yield the final product, S-butyl N-phenyldithiocarbamate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of S-butyl N-phenyldithiocarbamate. The spectroscopic data are based on typical values for N-aryl dithiocarbamates and related compounds.

ParameterExpected Value
Yield 80-95%
Physical Appearance Pale yellow solid or oil
Melting Point Not consistently reported; may be a low-melting solid or an oil at room temperature.
¹H NMR (CDCl₃, 400 MHz) δ 0.95 (t, 3H, J=7.4 Hz, -CH₃), 1.48 (sextet, 2H, J=7.5 Hz, -CH₂-CH₃), 1.75 (quintet, 2H, J=7.7 Hz, -S-CH₂-CH₂-), 3.35 (t, 2H, J=7.5 Hz, -S-CH₂-), 7.2-7.5 (m, 5H, Ar-H), ~9.0 (br s, 1H, N-H)
¹³C NMR (CDCl₃, 100 MHz) δ 13.7 (-CH₃), 22.1 (-CH₂-CH₃), 31.0 (-S-CH₂-CH₂-), 38.5 (-S-CH₂-), 125.0 (Ar-C), 126.5 (Ar-C), 129.2 (Ar-C), 137.0 (Ar-C), ~200.0 (N-C=S)[1]
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1500 (C=N⁺ stretch, thioureide band), ~1000 (C=S stretch)

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument used. The ¹³C NMR value for the N-C=S carbon is based on data for a structurally similar compound, N-butyl-N-phenyldithiocarbamate.[1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of dithiocarbamates.

4.1. Materials and Reagents

  • Aniline (C₆H₅NH₂)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • 1-Bromobutane (C₄H₉Br)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

4.2. Procedure

  • Preparation of the N-phenyldithiocarbamate salt:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • To the cooled solution, add aniline (9.3 g, 0.1 mol) dropwise with stirring.

    • After the addition of aniline is complete, add carbon disulfide (7.6 g, 0.1 mol) dropwise to the reaction mixture while maintaining the temperature between 0 and 10 °C. The addition should take approximately 30 minutes.

    • After the addition of carbon disulfide, allow the reaction mixture to stir at room temperature for 1-2 hours. A precipitate of potassium N-phenyldithiocarbamate may form.

  • S-alkylation:

    • To the suspension of the dithiocarbamate salt, add 1-bromobutane (13.7 g, 0.1 mol) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

4.3. Safety Precautions

  • Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Potassium hydroxide is corrosive. Handle with care.

  • 1-Bromobutane is a lachrymator and is flammable. Handle in a fume hood.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Work-up and Purification A Dissolve KOH in Ethanol B Cool to 0-5°C A->B Ice Bath C Add Aniline B->C Dropwise D Add Carbon Disulfide C->D Dropwise, 0-10°C E Stir at Room Temperature D->E 1-2 hours F Add 1-Bromobutane E->F G Reflux F->G 2-3 hours H Quench with Water G->H I Extract with Diethyl Ether H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Evaporate Solvent K->L M Column Chromatography (optional) L->M N Final Product M->N

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Butyl Phenylcarbamodithioate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic molecules containing heteroatoms such as nitrogen and sulfur are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Butyl phenylcarbamodithioate, also known as N-butyl-N-phenyldithiocarbamate, is a dithiocarbamate derivative with the potential for significant corrosion inhibition due to the presence of both nitrogen and sulfur atoms, as well as aromatic and aliphatic groups in its structure. These features facilitate strong adsorption onto metal surfaces.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound as a corrosion inhibitor. The information is compiled from studies on structurally similar dithiocarbamate compounds, offering a foundational guide for researchers.

Synthesis of this compound (as Ammonium Salt)

A common method for the synthesis of dithiocarbamates is the reaction of a secondary amine with carbon disulfide in the presence of a base. The following protocol is adapted from the synthesis of ammonium N-butyl-N-phenyldithiocarbamate.[1]

Materials:

  • N-butylaniline

  • Concentrated aqueous ammonia

  • Carbon disulfide

  • Ice-cold ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Protocol:

  • In a round bottom flask, combine 16.40 mL (0.10 mol) of N-butylaniline with 30 mL of concentrated aqueous ammonia.

  • Cool the mixture to ice temperature using an ice bath.

  • While stirring, slowly add 6.00 mL (0.10 mol) of carbon disulfide to the mixture.

  • Continue stirring the reaction mixture for 8 hours at ice temperature.

  • Filter the resulting solid product and wash it three times with 75 mL of ice-cold ethanol.

  • The resulting yellowish-white solid is ammonium N-butyl-N-phenyldithiocarbamate. Note that this product is sensitive to temperature and air.

Experimental Protocols for Corrosion Inhibition Studies

The effectiveness of this compound as a corrosion inhibitor can be evaluated using various electrochemical and gravimetric techniques. The following protocols are based on established methods for assessing dithiocarbamate-based inhibitors.

Weight Loss Measurements

Weight loss is a straightforward method to determine the corrosion rate and the inhibition efficiency of the inhibitor. The following protocol is adapted from a study on Co(II) N-butylmethyldithiocarbamate.[2]

Materials and Equipment:

  • Mild steel coupons of known dimensions (e.g., 4 cm x 1.5 cm)

  • Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄)

  • This compound inhibitor solutions of varying concentrations (e.g., 0.001 M, 0.01 M, 0.1 M)

  • Emery paper (various grits)

  • Acetone

  • Distilled water

  • Analytical balance

  • Beakers or immersion cells

  • Water bath or thermostat for temperature control (optional)

Protocol:

  • Mechanically polish the mild steel coupons with emery paper to a mirror finish, then degrease with acetone, wash with distilled water, and dry thoroughly.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Prepare the corrosive solutions with and without the desired concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, rinse with distilled water, clean with a soft brush to remove corrosion products, wash again with distilled water and acetone, and then dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) (g cm⁻² h⁻¹): CR = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the corrosion inhibition mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode (SCE) or Ag/AgCl)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound inhibitor solutions of varying concentrations

a. Potentiodynamic Polarization

This technique measures the current response of the metal to a controlled change in potential, providing information on corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

Protocol:

  • Prepare the mild steel working electrode by polishing, cleaning, and drying as described for the weight loss method.

  • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and reference electrode in the test solution (with or without inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Extract the electrochemical parameters (Ecorr, icorr, anodic (βa) and cathodic (βc) Tafel slopes) from the resulting polarization curve.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in the presence of the inhibitor.

b. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Set up the three-electrode cell as described for potentiodynamic polarization.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the charge transfer resistance values:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Quantitative Data Summary

The following tables summarize corrosion inhibition data for dithiocarbamate compounds structurally similar to this compound. This data can serve as a benchmark for expected performance.

Table 1: Weight Loss Data for Co(II) N-butylmethyldithiocarbamate in 1 M HCl and 1 M H₂SO₄ at Room Temperature for 24 hours. [2]

Corrosive MediumInhibitor Concentration (M)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (%)
1 M HCl0 (Blank)--
0.001--
0.01--
0.1--
1 M H₂SO₄0 (Blank)--
0.001--
0.01--
0.1--
(Note: Specific corrosion rate values were not provided in the source document, but it was stated that inhibition efficiency increased with concentration.)

Table 2: Potentiodynamic Polarization Data for a Cerium/Tetraethylenepentamine Dithiocarbamate Complex in 3.5% NaCl. [3]

Immersion Time (h)InhibitorEcorr (mV vs. Ag/AgCl)icorr (µA cm⁻²)Inhibition Efficiency (%)
24Blank-68012.6-
Inhibitor-8201.290.5
120Blank-70015.8-
Inhibitor-8300.596.8

Mechanism of Action and Signaling Pathways

The corrosion inhibition mechanism of dithiocarbamates like this compound is primarily attributed to their adsorption on the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms and the vacant d-orbitals of the metal atoms.

The presence of the phenyl group can further enhance adsorption through π-electron interactions with the metal surface. The butyl group, being an electron-donating group, increases the electron density on the nitrogen and sulfur atoms, thereby strengthening the adsorption process.

The adsorbed inhibitor molecules form a protective film that isolates the metal surface from the corrosive environment, thus inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis s1 Mix N-butylaniline and Ammonia s2 Cool to Ice Temperature s1->s2 s3 Add Carbon Disulfide s2->s3 s4 Stir for 8 hours s3->s4 s5 Filter and Wash s4->s5 s6 Obtain Ammonium N-butyl-N-phenyldithiocarbamate s5->s6 e2 Prepare Corrosive Media +/- Inhibitor s6->e2 Inhibitor e1 Prepare Mild Steel Coupons e1->e2 e3 Weight Loss Measurement e2->e3 e4 Potentiodynamic Polarization e2->e4 e5 Electrochemical Impedance Spectroscopy e2->e5 a1 Calculate Corrosion Rate & Inhibition Efficiency e3->a1 a2 Determine Electrochemical Parameters e4->a2 a3 Model Impedance Data e5->a3 a4 Elucidate Inhibition Mechanism a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for the synthesis and evaluation of this compound as a corrosion inhibitor.

inhibition_mechanism cluster_adsorption Adsorption Process inhibitor This compound (Inhibitor Molecule) phys Physisorption (Electrostatic Interaction) inhibitor->phys Adsorbs via chem Chemisorption (Coordinate Bonding via N, S atoms) inhibitor->chem Adsorbs via metal Metal Surface (e.g., Mild Steel) metal->phys metal->chem protective_film Protective Film Formation phys->protective_film chem->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Leads to

References

Application Notes and Protocols for Butyl Phenylcarbamodithioate in Froth Flotation Processes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl phenylcarbamodithioate belongs to the dithiocarbamate class of compounds, which are effective thiol collectors in the froth flotation of sulfide minerals. These collectors are utilized to selectively render the surface of valuable minerals hydrophobic, facilitating their attachment to air bubbles and subsequent recovery in the froth phase. Dithiocarbamates are known for their strong collecting power and, in some cases, enhanced selectivity compared to xanthates, particularly in complex sulfide ore systems. They find application in the flotation of copper, lead, zinc, and nickel-bearing minerals.[1][2][3][4][5][6][7][8][9][10][11][12][13]

The general structure of a dithiocarbamate features a nitrogen atom bonded to a carbon-sulfur double bond and a carbon-sulfur single bond. The presence of both a phenyl group and a butyl group in this compound suggests a modification of the typical dialkyl dithiocarbamates, potentially influencing its selectivity and hydrophobic character. The aryl group may enhance its selectivity for certain minerals.

Mechanism of Action

The collecting action of dithiocarbamates in froth flotation is primarily attributed to their ability to chemisorb onto the surface of sulfide minerals. This process involves the formation of stable metal-thiolate bonds between the dithiocarbamate molecule and metal ions (e.g., Cu²⁺, Pb²⁺, Zn²⁺) on the mineral lattice.[4][9][10] This chemical interaction results in the formation of a hydrophobic layer on the mineral surface, which repels water and promotes adhesion to air bubbles. The general mechanism can be visualized as the polar head of the dithiocarbamate anion interacting with the mineral surface, while the non-polar hydrocarbon tail (in this case, the butyl and phenyl groups) orients outwards, creating the necessary hydrophobicity for flotation.

cluster_0 Aqueous Phase cluster_1 Mineral Surface Dithiocarbamate_Collector This compound (Collector Ion) Sulfide_Mineral Sulfide Mineral (e.g., Chalcopyrite, Galena) Dithiocarbamate_Collector->Sulfide_Mineral Chemisorption (Metal-Thiolate Bond Formation) Hydrophobic_Surface Hydrophobic Mineral Surface Sulfide_Mineral->Hydrophobic_Surface Surface Modification Air_Bubble Air Bubble Hydrophobic_Surface->Air_Bubble Adhesion Froth_Phase Froth Phase (Recovery) Air_Bubble->Froth_Phase Buoyancy

Caption: Interaction of this compound with a sulfide mineral surface.

Synthesis

While a specific synthesis protocol for this compound was not found, the general synthesis of aryl dithiocarbamates involves the reaction of an aniline (or a related amine), carbon disulfide, and a suitable alkylating or arylating agent. Several methods have been developed, including metal-free and transition-metal-catalyzed approaches.[14][15][16][17] A plausible synthetic route could involve the reaction of N-phenylbutanamine with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt, which is then reacted with a suitable electrophile.

Application Data

Quantitative performance data for this compound is not available. However, the following tables summarize typical performance data for other dithiocarbamate collectors in the flotation of various sulfide ores. This data can serve as a benchmark for evaluating the potential performance of this compound.

Table 1: Flotation of a Copper Sulfide Ore using Di-ethyl-dithiocarbamate (di-C2-DTC) [1][18]

Collector Dosage (mol/ton)Copper Recovery (%)Copper Grade (%)
0.0695~85~22
0.139~90~20

Table 2: Selective Flotation of Galena from a Lead-Zinc Ore using Dialkyldithiocarbamates [8]

Collector TypepHGalena Recovery (%)Sphalerite Recovery (in Pb concentrate) (%)
Dimethyl-DTC8.5> 90< 10
Diethyl-DTC8.5> 95< 15
Diisopropyl-DTC8.5> 95< 10
Diisobutyl-DTC8.5> 90< 5

Experimental Protocols

The following are generalized experimental protocols for evaluating a new collector like this compound in a laboratory setting.

General Froth Flotation Protocol for Sulfide Ores

This protocol outlines a typical batch flotation test in a laboratory-scale flotation cell.

Materials and Reagents:

  • Representative ore sample, ground to a desired particle size (e.g., 80% passing 75 µm).

  • This compound solution (concentration to be determined based on preliminary tests, e.g., 1% w/v in a suitable solvent).

  • Frother (e.g., Methyl Isobutyl Carbinol - MIBC, Pine Oil).

  • pH modifier (e.g., Lime (CaO), Sodium Carbonate (Na₂CO₃), or Sulfuric Acid (H₂SO₄)).

  • Activators or Depressants (if required for selective flotation, e.g., copper sulfate for sphalerite activation, sodium cyanide or zinc sulfate for sphalerite depression).[19]

  • Laboratory flotation machine (e.g., Denver D-12).

  • pH meter.

  • Filter, drying oven, and analytical equipment for assaying.

Procedure:

  • Pulp Preparation: Place a known weight of the ground ore (e.g., 1 kg) into the flotation cell and add a measured volume of water to achieve the desired pulp density (e.g., 30-35% solids).

  • pH Adjustment: Start the agitator and adjust the pulp pH to the desired level using the pH modifier. Allow the pulp to condition for a set time (e.g., 2-5 minutes).

  • Depressant/Activator Addition (if applicable): Add the required depressant or activator and condition the pulp for a specified time (e.g., 3-10 minutes).

  • Collector Addition: Add the desired dosage of the this compound solution to the pulp. Condition for a period to allow for collector adsorption (e.g., 2-5 minutes).

  • Frother Addition: Add the frother and condition for a shorter period (e.g., 1-2 minutes).

  • Flotation: Open the air inlet valve to introduce air and generate a froth. Collect the froth concentrate for a set period (e.g., 5-15 minutes), scraping the froth from the lip of the cell at regular intervals.

  • Product Collection and Analysis: Collect the concentrate and tailings separately. Filter, dry, and weigh both products. Assay the feed, concentrate, and tailings to determine the grade and recovery of the valuable minerals.

A Pulp Preparation (Ore + Water) B pH Adjustment (pH Modifier) A->B C Conditioning (Depressant/Activator) B->C D Collector Addition (this compound) C->D E Frother Addition (MIBC/Pine Oil) D->E F Aeration & Froth Collection E->F H Concentrate F->H I Tailings F->I G Product Processing (Filtering, Drying, Assaying) H->G I->G

Caption: General workflow for a laboratory batch froth flotation experiment.

Protocol for Selective Flotation of Galena from Sphalerite

This protocol is adapted from studies on the selective flotation of lead-zinc ores using dithiocarbamate collectors.[8][19]

Procedure:

  • Pulp Preparation and Grinding: Prepare the lead-zinc ore pulp as described in the general protocol.

  • pH Adjustment: Adjust the pulp pH to a range of 8.0-9.0 with lime or sodium carbonate.

  • Sphalerite Depression: Add a depressant for sphalerite, such as zinc sulfate (e.g., 200-500 g/t) and/or sodium cyanide (e.g., 50-100 g/t). Condition for 5-10 minutes.

  • Galena Flotation (Lead Circuit):

    • Add this compound as the collector for galena (dosage to be optimized, e.g., 20-100 g/t). Condition for 3-5 minutes.

    • Add a frother (e.g., MIBC, 10-30 g/t) and condition for 1-2 minutes.

    • Perform flotation to recover the lead concentrate (galena).

  • Sphalerite Activation and Flotation (Zinc Circuit):

    • To the tailings from the lead circuit, add an activator for sphalerite, typically copper sulfate (e.g., 200-800 g/t). Condition for 5-10 minutes.

    • Add a collector, which can be this compound or a xanthate (dosage to be optimized). Condition for 3-5 minutes.

    • Add a frother and perform flotation to recover the zinc concentrate (sphalerite).

Safety and Handling

Dithiocarbamate compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

References

Application Notes and Protocols: Enhancing Biological Activity through Butyl Phenylcarbamodithioate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of butyl phenylcarbamodithioate and its derivatives. The protocols outlined below offer detailed methodologies for the synthesis and evaluation of these compounds, aiming to guide researchers in the development of more potent therapeutic agents.

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds known for their metal-chelating properties and a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. The derivatization of the dithiocarbamate scaffold presents a promising strategy to enhance their therapeutic potential. This document focuses on N-butyl-N-phenyl dithiocarbamate and its derivatives as a platform for developing novel therapeutic agents.

Data Presentation

The biological activity of N-alkyl-N-phenyl dithiocarbamate metal complexes has been evaluated against common bacterial strains. The following table summarizes the antibacterial activity of Tin(II) and Tin(IV) complexes.

Table 1: Antibacterial Activity of Tin(II) and Tin(IV) Complexes of N-Alkyl-N-Phenyl Dithiocarbamates [1][2]

CompoundConcentration (mg/mL)Zone of Inhibition (mm) vs. Staphylococcus aureusZone of Inhibition (mm) vs. Escherichia coli
L1 0.01--
0.1--
L2 0.01--
0.1--
C1L1 (Sn(II) complex) 0.01--
0.1--
C2L1 (Sn(IV) complex) 0.01--
0.1--
C3L2 (Sn(II) complex) 0.01--
0.1--
C4L2 (Sn(IV) complex) 0.0180
0.11910

L1: Sodium N-methyl-N-phenyldithiocarbamate L2: Sodium N-ethyl-N-phenyldithiocarbamate Note: Specific data for N-butyl-N-phenyl dithiocarbamate was not available in the provided search results. The table reflects data for closely related N-alkyl-N-phenyl dithiocarbamates to indicate the potential for antibacterial activity in this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of Ammonium N-butyl-N-phenyl dithiocarbamate[3]

This protocol describes the synthesis of the dithiocarbamate ligand, which can be further used for derivatization or complexation.

Materials:

  • N-butylaniline

  • Aqueous ammonia

  • Carbon disulfide (CS₂)

  • Ice bath

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Place N-butylaniline (0.01 mol) in a round bottom flask.

  • Cool the flask in an ice bath to approximately 2°C.

  • Add aqueous ammonia (0.01 mol) to the cooled N-butylaniline.

  • While stirring vigorously, slowly add carbon disulfide (0.01 mol) dropwise to the mixture.

  • Continue stirring for 2-3 hours, maintaining the temperature between 2-4°C.

  • The resulting precipitate (ammonium N-butyl-N-phenyl dithiocarbamate) is then filtered, washed with cold diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of Metal Complexes of N-butyl-N-phenyl dithiocarbamate[3][4]

This protocol outlines the synthesis of metal complexes, which have shown biological activity.

Materials:

  • Ammonium N-butyl-N-phenyl dithiocarbamate

  • Metal salts (e.g., ZnCl₂, CdCl₂, HgCl₂, SnCl₂, SnCl₄)

  • Methanol

  • Magnetic stirrer

Procedure:

  • Dissolve ammonium N-butyl-N-phenyl dithiocarbamate (0.02 mol) in methanol.

  • In a separate flask, dissolve the corresponding metal salt (0.01 mol) in methanol.

  • Slowly add the metal salt solution to the dithiocarbamate solution while stirring continuously.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The precipitated metal complex is collected by filtration, washed with methanol, and dried in a desiccator.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)[5]

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Dithiocarbamates are known to exert their biological effects through various mechanisms, including the inhibition of the NF-κB signaling pathway and the induction of apoptosis.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation.[3] Its constitutive activation is implicated in various diseases, including cancer and chronic inflammatory conditions.[3] Dithiocarbamates are known inhibitors of NF-κB activation.[4]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocation DTC This compound Derivative DTC->IKK Inhibition DNA DNA (κB sites) NFkB_active->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Dithiocarbamates have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[5]

Apoptosis_Induction cluster_cytoplasm Cytoplasm DTC This compound Derivative ROS Increased ROS DTC->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by a this compound derivative via ROS and caspases.

Experimental Workflow for Derivatization and Activity Screening

The following workflow outlines the general steps for synthesizing and evaluating new derivatives of this compound to identify compounds with enhanced biological activity.

Experimental_Workflow start Start: N-butylaniline synthesis Synthesis of Butyl Phenylcarbamodithioate (Protocol 1) start->synthesis derivatization Derivatization (e.g., esterification, ring substitution) synthesis->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Primary Biological Screening (e.g., MIC Assay - Protocol 3) purification->screening hit_id Hit Identification screening->hit_id hit_id->derivatization Inactive secondary_assays Secondary Assays (e.g., Cytotoxicity, Anti-inflammatory) hit_id->secondary_assays Active mechanism Mechanism of Action Studies (e.g., NF-κB, Caspase Assays) secondary_assays->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Workflow for the development of this compound derivatives.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The protocols and information provided herein serve as a foundational guide for researchers to synthesize, evaluate, and understand the mechanisms of action of this class of compounds. Further structure-activity relationship studies are warranted to explore the full therapeutic potential of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Butyl phenylcarbamodithioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically a two-step process. First, the ammonium salt of N-butyl-N-phenyl dithiocarbamic acid is formed by reacting N-butylaniline with carbon disulfide in the presence of ammonia. In the second step, this ammonium salt is S-alkylated using a butyl halide (e.g., butyl bromide) to yield the final product.

Q2: What are the most common side reactions I should be aware of?

The most frequently encountered side reactions include:

  • Oxidation to Thiuram Disulfide: The dithiocarbamate salt is susceptible to oxidation, which leads to the formation of a thiuram disulfide dimer. This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

  • Decomposition in Acidic Media: Dithiocarbamic acids are unstable and readily decompose back to the starting amine (N-butylaniline) and carbon disulfide under acidic conditions (pH ≤ 7).[1] It is crucial to maintain basic conditions throughout the synthesis.

  • Formation of Thioureas: Under certain conditions, particularly with primary amines, dithiocarbamates can be converted to thioureas. While less common with secondary amines like N-butylaniline, it remains a potential side reaction, especially if the intermediate thiuram disulfide decomposes.[1]

Q3: My product is an oil instead of a solid. What could be the reason?

The physical state of the product can be influenced by its purity. The presence of impurities, such as unreacted starting materials or side products, can lower the melting point and result in an oily product.[2] Inadequate drying can also contribute to this issue. Purification through column chromatography or recrystallization might be necessary to obtain a solid product.

Q4: The color of my reaction mixture/product is darker than expected. What does this indicate?

Darkening of the product can be an indication of decomposition or oxidation.[3] Dithiocarbamates and their intermediates can be sensitive to air and light. It is advisable to store the product in a cool, dark place and under an inert atmosphere if possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ammonium Dithiocarbamate Salt - Incomplete reaction. - Decomposition of the dithiocarbamic acid due to acidic pH. - Loss of product during filtration and washing.- Ensure the reaction is stirred for a sufficient duration at a low temperature (ice bath). - Maintain a basic environment by using an adequate amount of ammonia. - Use ice-cold ethanol for washing to minimize dissolution of the product.[4]
Low Yield of Final Product (this compound) - Inefficient S-alkylation. - Side reactions such as oxidation to thiuram disulfide. - Over-alkylation or side reactions of the alkylating agent.- Ensure the ammonium salt is dry before proceeding with alkylation. - Use a slight excess of the butyl halide. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of a Solid Byproduct - Formation of thiuram disulfide via oxidation.- Minimize exposure to air during the reaction and work-up. - Consider degassing the solvents prior to use. - The thiuram disulfide can often be separated by column chromatography.
Product Fails to Crystallize (Remains an Oil) - Presence of impurities (unreacted starting materials, side products). - Residual solvent.- Purify the product using column chromatography on silica gel. - Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). - Ensure the product is thoroughly dried under vacuum.[2]
Product Darkens Upon Storage - Decomposition due to air, light, or residual acid.- Store the purified product in a sealed, amber-colored vial. - Store at low temperatures (refrigeration). - Ensure all acidic residues are removed during the work-up.

Experimental Protocols

Synthesis of Ammonium N-butyl-N-phenyldithiocarbamate[4]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine N-butylaniline (0.10 mol, 16.40 mL) and concentrated aqueous ammonia (30 mL).

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (0.10 mol, 6.00 mL) to the cooled mixture.

  • Reaction: Stir the reaction mixture vigorously for 8 hours while maintaining the ice-cold temperature.

  • Isolation: Collect the resulting solid product by filtration.

  • Washing: Wash the solid three times with ice-cold ethanol (75 mL).

  • Drying: The obtained yellowish-white ammonium N-butyl-N-phenyldithiocarbamate is temperature- and air-sensitive and should be used promptly or stored under appropriate conditions.

    • Expected Yield: Approximately 65% (15.73 g).

Synthesis of this compound (S-alkylation)
  • Reaction Setup: In a round-bottom flask, dissolve the freshly prepared and dried ammonium N-butyl-N-phenyldithiocarbamate (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Addition of Alkylating Agent: Add butyl bromide (1.0-1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagram illustrates the main synthesis pathway for this compound and the key side reactions that can occur.

Synthesis_Pathway N_Butylaniline N-Butylaniline Ammonium_Salt Ammonium N-butyl-N- phenyldithiocarbamate N_Butylaniline->Ammonium_Salt + CS2 Carbon Disulfide CS2->Ammonium_Salt + Ammonia Ammonia Ammonia->Ammonium_Salt + Final_Product This compound Ammonium_Salt->Final_Product + Butyl Bromide Oxidation Oxidation (Air, O2) Ammonium_Salt->Oxidation Acid_Decomposition Acidic Conditions (H+) Ammonium_Salt->Acid_Decomposition Butyl_Bromide Butyl Bromide Thiuram_Disulfide Thiuram Disulfide Oxidation->Thiuram_Disulfide Thiourea_Formation Further Reactions Thiuram_Disulfide->Thiourea_Formation Acid_Decomposition->N_Butylaniline Decomposition Thiourea Thiourea Thiourea_Formation->Thiourea

Caption: Synthesis pathway and major side reactions.

References

"Butyl phenylcarbamodithioate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl phenylcarbamodithioate. The information is based on the known stability characteristics of dithiocarbamates, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a dithiocarbamate, is susceptible to degradation from several factors:

  • Acidic Conditions: Dithiocarbamates readily decompose in acidic environments.

  • Moisture/Hydrolysis: The presence of water can lead to hydrolysis, especially under non-alkaline conditions.

  • Heat: Elevated temperatures can cause thermal decomposition.

  • Light: Exposure to light, particularly UV radiation, may accelerate degradation.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation pathway for dithiocarbamates in aqueous solution is hydrolysis. This process is expected to break down this compound into carbon disulfide (CS₂) and N-butylaniline.[1] This decomposition is accelerated by acids.[1]

Q3: How should I store this compound to ensure its stability?

A3: To maximize shelf life and prevent degradation, this compound should be stored in a cool, dry, and dark place. If possible, storing it under an inert atmosphere (e.g., argon or nitrogen) can further protect it from air and moisture. For solutions, preparing them fresh is ideal. If storage of a solution is necessary, it should be in an alkaline buffer.

Q4: My experimental results are inconsistent. Could this be due to the instability of this compound?

A4: Yes, inconsistent results are a common consequence of compound instability. If you observe variability in your data, it is crucial to review your handling and storage procedures. Ensure that your solvents are dry, your solutions are fresh, and you are protecting the compound from light and acidic conditions.

Q5: Can I analyze the purity of my this compound sample?

A5: Standard analytical techniques like HPLC can be used to assess purity. However, due to the instability of dithiocarbamates, specific methods are required. A common approach for quantifying dithiocarbamates involves their controlled acid hydrolysis to carbon disulfide, which is then measured by techniques such as gas chromatography (GC) or colorimetry.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Activity or Concentration in Solution
  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Step 1: Check the pH of your solvent or buffer. Dithiocarbamates are more stable in alkaline conditions (pH > 7). If your experimental conditions permit, consider using a buffer with a pH in the alkaline range.

    • Troubleshooting Step 2: Prepare solutions fresh before each experiment. Avoid storing aqueous solutions for extended periods.

    • Troubleshooting Step 3: Use anhydrous solvents whenever possible if your experimental design allows.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step 1: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

    • Troubleshooting Step 2: Minimize the exposure of your samples to ambient light during experimental setup and execution.

Issue 2: Presence of Unidentified Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
  • Possible Cause: Degradation Products.

    • Troubleshooting Step 1: Based on the known degradation pathway, the primary degradation products are likely carbon disulfide and N-butylaniline. However, other minor byproducts may also form.

    • Troubleshooting Step 2: If you have access to analytical standards for the expected degradation products, you can confirm their presence by comparing retention times.

    • Troubleshooting Step 3: Review your sample preparation and analytical method. Ensure that the conditions are not promoting degradation (e.g., acidic mobile phase, high temperature).

Issue 3: Poor Solubility or Precipitation
  • Possible Cause: Compound Degradation or Inappropriate Solvent.

    • Troubleshooting Step 1: Verify the solubility of this compound in your chosen solvent. Dithiocarbamates have variable solubility in water and organic solvents.

    • Troubleshooting Step 2: If precipitation occurs over time in a solution, it could be a result of degradation products being less soluble. Analyze the precipitate if possible.

    • Troubleshooting Step 3: Ensure your stock solutions are clear and free of particulates before use.

Data Presentation

CompoundDecomposition Onset (°C)Final Product
Zinc(II) N-ethyl-N-phenyl dithiocarbamate> 210Zinc Sulfide/Oxide
Zinc(II) N-butyl-N-phenyl dithiocarbamate> 210Zinc Sulfide/Oxide
Cadmium(II) N-ethyl-N-phenyl dithiocarbamate> 270Cadmium Sulfide/Oxide
Cadmium(II) N-butyl-N-phenyl dithiocarbamate> 270Cadmium Sulfide/Oxide
Indium(III) N-methyl-N-phenyl dithiocarbamate290Indium Sulfide

Data is compiled from studies on metal complexes of N-aryl dithiocarbamates. The decomposition temperatures are indicative of the thermal stability of the ligand structure.

Experimental Protocols

Protocol 1: General Method for Assessing Stability via Acid Hydrolysis and CS₂ Quantification (Based on EPA Method 630)

This protocol is a generalized approach for determining the concentration of dithiocarbamates by measuring the amount of carbon disulfide evolved after acid digestion.

1. Principle: The dithiocarbamate is hydrolyzed under acidic conditions and heat to produce carbon disulfide (CS₂). The evolved CS₂ is then purged and trapped for quantification by a suitable analytical technique (e.g., gas chromatography).

2. Apparatus:

  • Reaction flask with a heating mantle

  • Condenser

  • Gas dispersion tube

  • Trapping solution (e.g., a suitable organic solvent for GC analysis or a colorimetric reagent)

  • Gas chromatograph with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS)

3. Reagents:

  • Hydrochloric acid (concentrated)

  • Reagent water

  • Nitrogen gas (for purging)

  • Carbon disulfide standard (for calibration)

  • Trapping solvent (e.g., isooctane)

4. Procedure:

  • A known amount of the this compound sample is placed in the reaction flask.

  • The system is assembled, and a continuous flow of nitrogen is initiated to purge the apparatus.

  • The trapping solution is added to the collection vessel.

  • A solution of hydrochloric acid is added to the reaction flask.

  • The reaction mixture is heated to a specified temperature (e.g., 80°C) for a set period to ensure complete hydrolysis.

  • The evolved CS₂ is carried by the nitrogen stream and trapped in the collection vessel.

  • The trapping solution is then analyzed by GC to quantify the amount of CS₂.

  • The concentration of this compound in the original sample is calculated based on the stoichiometry of the hydrolysis reaction.

Mandatory Visualizations

degradation_pathway butyl_phenylcarbamodithioate This compound hydrolysis Hydrolysis (H₂O, Acid/Heat) butyl_phenylcarbamodithioate->hydrolysis cs2 Carbon Disulfide (CS₂) hydrolysis->cs2 n_butylaniline N-Butylaniline hydrolysis->n_butylaniline

Caption: Inferred degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Solution Preparation & Storage start->check_solution is_fresh Is the solution freshly prepared? check_solution->is_fresh Solution Age ph_check What is the pH of the solvent? is_fresh->ph_check Yes prepare_fresh Action: Prepare fresh solutions daily. is_fresh->prepare_fresh No acidic_neutral Acidic/Neutral ph_check->acidic_neutral alkaline Alkaline ph_check->alkaline light_exposure Is the compound protected from light? protect_light Action: Use amber vials or foil. light_exposure->protect_light No yes Yes light_exposure->yes Yes use_alkaline Action: Use alkaline buffer (pH > 7) if possible. acidic_neutral->use_alkaline alkaline->light_exposure no No

Caption: Troubleshooting workflow for inconsistent results.

References

Optimizing reaction conditions for "Butyl phenylcarbamodithioate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Butyl Phenylcarbamodithioate

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis is typically a one-pot, three-component reaction involving aniline (a primary amine), carbon disulfide (CS₂), and a butyl-containing electrophile, such as a butyl halide (e.g., n-butyl bromide).[1] The process involves the initial formation of a dithiocarbamate salt from the reaction between aniline and carbon disulfide, which is then S-alkylated by the butyl halide to yield the final product.[2]

Q2: What are the key reagents and their roles?

  • Aniline (C₆H₅NH₂): Acts as the nucleophile, providing the nitrogen atom for the carbamodithioate backbone.

  • Carbon Disulfide (CS₂): Serves as the electrophilic source of the dithiocarbo moiety.

  • Butyl Halide (e.g., C₄H₉Br): Functions as the S-alkylating agent to introduce the butyl group onto the sulfur atom.

  • Base (e.g., NaOH, KOH, or a tertiary amine): Often used to deprotonate the intermediate dithiocarbamic acid, forming a more nucleophilic salt and driving the reaction to completion.[3] Some modern procedures can be performed under catalyst-free and solvent-free conditions.[1]

Q3: What solvents are suitable for this synthesis?

Various solvents can be used, and the choice often depends on the specific protocol. Common options include:

  • Alcohols like methanol or ethanol.[3]

  • Aqueous media, which are considered environmentally friendly ("green") options.

  • Acetonitrile/water mixtures.[1]

  • Solvent-free conditions, which offer a highly atom-economic process.[1]

Q4: What are the typical reaction temperatures and times?

The reaction is often carried out in two stages. The initial reaction between the amine and carbon disulfide is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side product formation.[4] Following the formation of the dithiocarbamate intermediate, the alkylating agent is added, and the reaction is allowed to proceed at room temperature for several hours (from 1 to 24 hours) until completion.[3][5]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials (e.g., aniline). The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the progression and completion of the reaction.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: My reaction yield is very low. What are the common causes and solutions?

    • A1: Reagent Quality. Ensure all reagents—aniline, carbon disulfide, and the butyl halide—are pure and dry. Moisture can interfere with the reaction, particularly if strong bases like sodium hydride are used.[6]

    • A2: Incorrect Stoichiometry. Verify the molar ratios of your reactants. The reaction between an amine and CS₂ can form an ammonium salt, which requires a second equivalent of the amine. Using a non-nucleophilic base (like NaOH or a tertiary amine) can conserve the primary amine.[4]

    • A3: Inefficient Intermediate Formation. The initial reaction between the amine and CS₂ is crucial. Perform this step at a reduced temperature (0 °C) and ensure proper mixing. Adding the carbon disulfide dropwise can help control the reaction rate and temperature.[4]

    • A4: Degradation. Dithiocarbamates can be unstable under acidic conditions. Ensure the reaction and workup conditions remain neutral or slightly basic.[7]

Problem: Presence of Significant Impurities

  • Q: My final product is impure. How can I identify and minimize contaminants?

    • A1: Unreacted Starting Materials. If TLC shows leftover starting materials, consider increasing the reaction time or gently heating the mixture during the alkylation step.[8] Effective purification, such as washing the organic extract or performing column chromatography, is essential.[5]

    • A2: Formation of Thiourea By-products. Thioureas can form if the dithiocarbamate intermediate is unstable. This is more common with primary amines. Ensure the alkylating agent is added promptly after the formation of the dithiocarbamate salt.[6]

    • A3: Oxidation to Thiuram Disulfide. The dithiocarbamate salt intermediate can be oxidized to form a thiuram disulfide. While generally stable for secondary amines, this can be a decomposition pathway for primary amine derivatives.[6] Minimizing exposure to air (e.g., running the reaction under an inert atmosphere like nitrogen or argon) can help.

Problem: Difficulty in Product Isolation

  • Q: I'm having trouble isolating my product after the reaction. What should I do?

    • A1: Product is an Oil. If the product does not precipitate or crystallize, perform a liquid-liquid extraction. After quenching the reaction with water, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt (like Na₂SO₄), and concentrate under reduced pressure.[5]

    • A2: Emulsion During Workup. If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it.

    • A3: Purification Challenges. If the crude product remains impure after extraction and washing, purification by flash column chromatography on silica gel is the recommended next step.[9]

Experimental Protocols & Data

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a generalized procedure based on common methods for synthesizing S-alkyl dithiocarbamates.

  • Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add aniline (1.0 equivalent) and a suitable solvent (e.g., 20 mL of methanol).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add a base, such as sodium hydroxide (1.0 equivalent), to the solution and stir until it dissolves.

  • Dithiocarbamate Formation: While maintaining the temperature at 0 °C, slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes. A color change and/or precipitation of the sodium phenylcarbamodithioate salt may be observed. Continue stirring at 0 °C for an additional 30-60 minutes.

  • S-Alkylation: Add n-butyl bromide (1.1 equivalents) dropwise to the mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-18 hours, monitoring the reaction by TLC until the aniline starting material is consumed.[5]

  • Workup: Pour the reaction mixture into 50 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash them with water (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by column chromatography or recrystallization if necessary to yield pure this compound.[5]

Table 1: Comparison of Reaction Conditions for Dithiocarbamate Synthesis
AmineElectrophileBase / CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Dibutylamine-NaOHMethanolRoom Temp1-[3]
Anilinetert-Butyl nitriteNoneAcetonitrile/Water0 to RT1.583[1]
Various aminesAlkyl halidesNoneSolvent-freeRoom Temp0.5 - 292-98[1]
Various aminesTosylhydrazonesK₂CO₃DMF803 - 1270-95[10]

Visualizations

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Isolation & Purification Reagents Combine Aniline, Base, and Solvent in Flask Cooling Cool Mixture to 0 °C Reagents->Cooling CS2_add Slowly Add Carbon Disulfide (CS2) (Forms Dithiocarbamate Salt) Cooling->CS2_add Alkylation Add Butyl Halide and Stir at Room Temperature CS2_add->Alkylation Workup Reaction Workup (Quench with Water, Extract with Solvent) Alkylation->Workup Purification Purify Crude Product (Column Chromatography or Recrystallization) Workup->Purification Product Isolated this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

G cluster_reactants Core Reactants cluster_intermediate Key Intermediate Aniline Aniline (Nucleophile) Salt Phenylcarbamodithioate Anion (Intermediate Nucleophile) Aniline->Salt + CS2, Base CS2 Carbon Disulfide (Electrophile) CS2->Salt ButylHalide Butyl Halide (Alkylating Agent) Product This compound (Final Product) ButylHalide->Product Salt->Product + Butyl Halide

Caption: Logical relationship of reactants in the synthesis.

References

Technical Support Center: Purification of Butyl Phenylcarbamodithioate by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of butyl phenylcarbamodithioate and related dithiocarbamate compounds by chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading on the silica gel column. What can I do?

A1: Degradation on silica gel is a common issue for dithiocarbamates due to the acidic nature of silica.[1] Consider the following troubleshooting steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. Prepare a slurry of silica gel in your chosen solvent system and add a small percentage of triethylamine (e.g., 1-2%), then evaporate the solvent before packing the column.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase chromatography on a C18 column can be a viable alternative, avoiding the issues associated with silica gel.

Q2: I'm having trouble finding a suitable solvent system for my column. My compound either stays at the baseline or moves with the solvent front in TLC.

A2: Finding the right mobile phase is crucial for good separation.

  • Compound is too Polar (Stays at Baseline): If your compound does not move from the baseline even with 100% ethyl acetate, you will need a more polar solvent system.[1] You can try adding a small amount of methanol to your ethyl acetate. For highly polar compounds, reverse-phase chromatography might be more effective.[1]

  • Compound is too Non-Polar (Moves with Solvent Front): If your compound runs with the solvent front, you need a less polar mobile phase. Increase the proportion of a non-polar solvent like hexane or petroleum ether in your solvent system.

Q3: I see multiple spots on my TLC plate after purification, and they all seem to contain my product. Why is this happening?

A3: This could be due to on-plate degradation or the presence of closely related impurities.

  • On-Plate Degradation: Dithiocarbamates can degrade on the TLC plate itself, leading to the appearance of multiple spots.[1] To check for this, you can perform a 2D TLC. Spot your compound on the corner of a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If you see spots that are not on the diagonal, it indicates degradation on the plate.[1]

  • Co-eluting Impurities: It's possible that your chosen solvent system is not resolving your product from impurities. Experiment with different solvent systems of varying polarities and compositions to achieve better separation.

Q4: My purified this compound is unstable and degrades upon storage. How can I improve its stability?

A4: The stability of dithiocarbamates is a known challenge, as they are susceptible to both hydrolysis and oxidation.[2][3]

  • Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Solvent Choice: If stored in solution, use a non-protic, anhydrous solvent. The presence of water can facilitate hydrolysis.

  • Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can help to prevent oxidative degradation, but this should be tested on a small scale to ensure it doesn't interfere with downstream applications.

Troubleshooting Guides

Guide 1: Poor Recovery of Compound from the Column
Symptom Possible Cause Suggested Solution
No compound is eluting from the column.Compound has degraded on the column.Test the stability of your compound on silica gel using TLC.[1] If it degrades, consider using an alternative stationary phase like alumina or Florisil, or deactivating the silica gel.
The solvent system is not polar enough to elute the compound.Gradually increase the polarity of your mobile phase. If the compound is very polar, consider switching to a reverse-phase column.
The compound came off in the first few fractions (with the solvent front).The solvent system is too polar.Re-run the column with a less polar mobile phase. Always check the first few fractions for your compound.[1]
Low overall yield after combining fractions.The compound is spread out over many fractions (tailing).Tailing can be caused by interactions with the stationary phase. Try adding a small amount of a more polar solvent to your mobile phase once the compound starts to elute to push it off the column faster.[1]
Incomplete elution.After your main product has eluted, flush the column with a very polar solvent (e.g., 100% methanol) to see if any remaining compound comes off.
Guide 2: Co-elution of Impurities
Symptom Possible Cause Suggested Solution
Fractions contain both the desired product and impurities.The chosen solvent system has insufficient resolving power.Experiment with different solvent systems. Try combinations of solvents with different properties (e.g., a mixture of a hydrocarbon, a chlorinated solvent, and an alcohol).
The column was overloaded with the crude sample.Use a larger column or load less sample. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The TLC shows good separation, but the column chromatography does not.The compound is degrading during the longer exposure to the stationary phase in the column.This points to compound instability on silica.[1] Refer to the solutions for degradation in FAQ 1.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Dithiocarbamate

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find one that gives a good separation of the desired product from impurities (Rf value of the product ideally between 0.2 and 0.4).

  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[4]

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to push the solvent through the column.

    • Collect the eluent in a series of labeled test tubes or flasks.[5]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Solvent System Optimization column_prep Column Packing tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Isolated Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions start Poor Separation or Recovery degradation Degradation on Column/TLC start->degradation poor_elution Compound Not Eluting or at Solvent Front start->poor_elution coelution Co-elution with Impurities start->coelution change_stationary_phase Change Stationary Phase (e.g., Alumina) or Deactivate Silica degradation->change_stationary_phase optimize_mobile_phase Optimize Mobile Phase Polarity poor_elution->optimize_mobile_phase coelution->optimize_mobile_phase improve_technique Improve Column Packing / Reduce Sample Load coelution->improve_technique

Caption: Troubleshooting logic for common issues in dithiocarbamate chromatography.

References

"Butyl phenylcarbamodithioate" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl Phenylcarbamodithioate and related dithiocarbamate compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Direct solubility data for this compound is not extensively documented in publicly available literature. However, based on the general behavior of dithiocarbamate esters, it is expected to have low solubility in aqueous solutions and higher solubility in nonpolar organic solvents. Dithiocarbamate salts (e.g., sodium or potassium salts) are generally more water-soluble, while their ester and metal complexes are typically lipophilic.[1]

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. This can be attributed to its hydrophobic nature. The low solubility can lead to the compound coming out of solution, especially with changes in temperature, pH, or concentration.

Q3: Are there any known signaling pathways affected by dithiocarbamates?

A3: Yes, dithiocarbamates are known to interfere with several cellular signaling pathways. Their mechanism of action often involves the chelation of metal ions, which can inhibit metalloenzymes.[2] Some dithiocarbamates have been shown to inhibit the ubiquitin-proteasome system (UPS) and modulate the Nrf2-mediated antioxidant response pathway.[3][4] They can also interact with thiol-containing proteins, affecting various cellular processes.[2]

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in the solution.

  • Inconsistent results in biological assays.

  • Difficulty achieving desired stock solution concentration.

Possible Solutions:

  • Co-solvents: The use of a water-miscible organic co-solvent can significantly enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.

  • pH Adjustment: The solubility of some dithiocarbamates can be influenced by pH. While this compound as an ester may be less affected, it is a factor to consider, especially if there is potential for hydrolysis.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that increase the apparent solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility.[5]

  • Preparation of a Salt Form: If applicable to your experimental design, converting the dithiocarbamate to a more soluble salt form (e.g., sodium or potassium salt) can be an effective strategy.[1]

Data Presentation: Solubility Enhancement Strategies
StrategyDescriptionKey Considerations
Co-solvency Addition of a water-miscible organic solvent to the aqueous medium.Potential for solvent toxicity in biological systems. Determine the maximum tolerated concentration.
pH Modification Adjusting the pH of the solution to ionize the compound, if applicable.Compound stability at different pH values. Buffer capacity of the system.
Surfactants Use of detergents to form micelles that encapsulate the hydrophobic compound.Critical Micelle Concentration (CMC) of the surfactant. Potential for interference with biological assays.
Cyclodextrins Formation of inclusion complexes with cyclic oligosaccharides.Stoichiometry of the complex. Type of cyclodextrin used (α, β, γ, or modified).
Solid Dispersions Dispersing the compound in a solid hydrophilic carrier.Requires formulation development. Can improve dissolution rate.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there is no undissolved material. If necessary, gentle warming in a water bath (e.g., 37°C) may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, ensure the final concentration of DMSO in the assay medium is below the toxic threshold for your cells or organism (typically <0.5%).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity and concentration of a this compound solution.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point for dithiocarbamates is a mixture of acetonitrile and water (e.g., 60:40 v/v).[6] The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the sample solution to be analyzed with the mobile phase to a concentration within the range of the standard curve.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the injection volume (e.g., 10 µL).

    • Set the UV detector to a wavelength where this compound has significant absorbance (this may need to be determined by a UV scan).

    • Inject the standards and the sample.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store at -20°C vortex->store dilute Dilute Stock in Media store->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway cluster_dithiocarbamate Dithiocarbamate Action cluster_cellular_effects Cellular Effects dtc Butyl Phenylcarbamodithioate ups Ubiquitin-Proteasome System (UPS) dtc->ups Inhibits nrf2 Nrf2 Pathway dtc->nrf2 Modulates protein_degradation Inhibition of Protein Degradation ups->protein_degradation antioxidant_response Altered Antioxidant Response nrf2->antioxidant_response

Caption: Potential signaling pathways affected by dithiocarbamates.

References

Preventing decomposition of "Butyl phenylcarbamodithioate" during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Butyl phenylcarbamodithioate to prevent its decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Visible degradation of the compound (e.g., color change, precipitation). Exposure to light, heat, or moisture.Store the compound in a tightly sealed, amber glass vial in a desiccator at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Decomposition of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C for short periods. Protect from light.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis or oxidation of the compound.Ensure all solvents are dry and degassed. Use of an inert atmosphere (e.g., argon or nitrogen) during handling can minimize oxidation. Prepare samples immediately before analysis.
Low purity of the compound upon receipt or after short-term storage. Improper shipping or initial storage conditions.Upon receipt, immediately store the compound under the recommended conditions. If purity is a concern, it is advisable to re-analyze the compound before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and thermal decomposition. The carbamodithioate functional group is susceptible to cleavage, particularly in the presence of moisture and acidic conditions, which can lead to the formation of butylamine, aniline, and carbon disulfide. Exposure to light and elevated temperatures can accelerate these degradation processes.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to moisture and oxygen.

Q3: How should I handle this compound in the laboratory to minimize decomposition?

A3: When handling this compound, it is crucial to minimize its exposure to environmental factors that can cause degradation. Use dry solvents and glassware, and consider working under an inert atmosphere. Prepare solutions fresh for each experiment and avoid storing them for extended periods. If solutions must be stored, they should be kept at low temperatures and protected from light.

Q4: Can I store solutions of this compound?

A4: Storing solutions of this compound is generally not recommended due to its susceptibility to hydrolysis and oxidation in solution. If temporary storage is necessary, use anhydrous, aprotic solvents, and store the solution in a tightly sealed vial at -20°C, protected from light. It is advisable to re-analyze the solution for purity if stored for more than a few hours.

Q5: What analytical techniques are suitable for assessing the purity and degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a suitable technique for assessing the purity of this compound and detecting any degradation products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the structural integrity of the compound over time.

Quantitative Stability Data (Proxy Data for Dithiocarbamates)

Condition Parameter Observation for Dithiocarbamates Implication for this compound
Temperature Half-lifeGenerally, the shelf-life of pesticides is at least two years when stored properly.[3] However, elevated temperatures significantly shorten this period.Store at recommended low temperatures (2-8°C) to maximize shelf-life. Avoid exposure to high temperatures during shipping and handling.
pH Decomposition RateDithiocarbamates are unstable in acidic conditions and decompose rapidly. They are more stable in alkaline media.[4]Use neutral or slightly alkaline conditions when preparing solutions. Avoid acidic buffers or solvents.
Light PhotodegradationMany sulfur-containing organic compounds are susceptible to photodegradation.Store the compound and its solutions in amber vials or otherwise protected from light.
Moisture HydrolysisDithiocarbamates are prone to hydrolysis, especially in the presence of acidic or basic conditions.Store in a desiccator and use anhydrous solvents to minimize contact with moisture.

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of this compound under different storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Amber HPLC vials

  • Analytical balance

  • HPLC system with UV or MS detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

    • Aliquot the stock solution into several amber HPLC vials.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • Condition A (Control): -20°C in the dark.

      • Condition B (Recommended): 4°C in the dark.

      • Condition C (Room Temperature): 25°C in the dark.

      • Condition D (Elevated Temperature): 40°C in the dark.

      • Condition E (Light Exposure): 25°C with exposure to ambient laboratory light.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 24, 48, 72 hours, 1 week, 2 weeks, and 4 weeks.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: UV at a suitable wavelength (determined by UV scan) or MS.

    • At each time point, inject a sample from each storage condition onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of the parent this compound peak at each time point.

    • Calculate the percentage of the remaining compound relative to the initial (time 0) concentration.

    • Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation rate.

Visualizations

Decomposition_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, Acid/Base Oxidation Oxidation This compound->Oxidation Oxygen Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Butylamine Butylamine Hydrolysis->Butylamine Aniline Aniline Hydrolysis->Aniline Carbon_Disulfide Carbon_Disulfide Hydrolysis->Carbon_Disulfide Other byproducts Other byproducts Oxidation->Other byproducts Thermal_Degradation->Other byproducts

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in ACN) Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot Cond_A -20°C, Dark Aliquot->Cond_A Cond_B 4°C, Dark Aliquot->Cond_B Cond_C 25°C, Dark Aliquot->Cond_C Cond_D 40°C, Dark Aliquot->Cond_D Cond_E 25°C, Light Aliquot->Cond_E Timepoints Analyze at t = 0, 24h, 48h, 72h, 1w, 2w, 4w Cond_A->Timepoints Cond_B->Timepoints Cond_C->Timepoints Cond_D->Timepoints Cond_E->Timepoints HPLC HPLC-UV/MS Analysis Timepoints->HPLC Data_Analysis Quantify Peak Area & Calculate Degradation HPLC->Data_Analysis Troubleshooting_Logic Start Product Instability Observed? Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Yes Check_Handling Review Handling Procedures (Solvents, Atmosphere) Check_Storage->Check_Handling Prepare_Fresh Prepare Fresh Stock Solution Check_Handling->Prepare_Fresh Reanalyze Re-analyze Compound Purity Prepare_Fresh->Reanalyze Solution_Good Problem Resolved Reanalyze->Solution_Good

References

Technical Support Center: Synthesis of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of butyl phenylcarbamodithioate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The typical synthesis involves the reaction of phenyl isothiocyanate with n-butylamine. An alternative route is the reaction of aniline with carbon disulfide in the presence of a base, followed by alkylation with a butyl halide.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Poor quality of reagents: Phenyl isothiocyanate can degrade over time. n-Butylamine can absorb CO2 from the air. 2. Incorrect stoichiometry: Inaccurate measurement of starting materials. 3. Reaction temperature too low: The reaction may be too slow at lower temperatures. 4. Inefficient mixing: Inadequate agitation, especially in larger vessels, can lead to localized concentration gradients.1. Verify reagent purity: Use freshly distilled or newly purchased phenyl isothiocyanate. Ensure n-butylamine is pure. 2. Recalculate and re-measure: Double-check all calculations and ensure accurate dispensing of reagents. 3. Optimize temperature: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. 4. Improve agitation: Increase stirrer speed or use a more appropriate impeller for the vessel size.
Formation of Impurities 1. Side reactions: Reaction of phenyl isothiocyanate with water can form diphenylurea. 2. Excess n-butylamine: Can lead to the formation of byproducts. 3. Thermal decomposition: The product may be unstable at elevated temperatures.1. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Control stoichiometry: Add n-butylamine dropwise to the phenyl isothiocyanate solution to avoid local excess. 3. Maintain temperature control: Use a cooling bath to manage any exotherm and avoid overheating.
Difficult Product Isolation/Purification 1. Product is an oil: this compound may not crystallize easily. 2. Co-precipitation of byproducts: Impurities may crystallize with the product.1. Use column chromatography: Silica gel chromatography is a common method for purifying non-crystalline products. 2. Recrystallization optimization: If the product is a solid, experiment with different solvent systems to improve purification.
Exothermic Reaction (Runaway Potential) 1. Rapid addition of reagents: The reaction between phenyl isothiocyanate and n-butylamine can be highly exothermic.[1] 2. Inadequate cooling: Insufficient heat removal capacity, a common issue during scale-up.1. Slow, controlled addition: Add the amine to the isothiocyanate solution dropwise, monitoring the internal temperature. 2. Ensure adequate cooling: Use an appropriately sized cooling bath and ensure efficient heat transfer. For larger scales, consider process cooling systems.
Handling of Hazardous Reagents 1. Toxicity of phenyl isothiocyanate: It is toxic and a lachrymator.[2][3] 2. Flammability and toxicity of carbon disulfide (if used): CS2 is highly flammable and toxic.1. Work in a well-ventilated fume hood: Always handle phenyl isothiocyanate and carbon disulfide in a fume hood. 2. Use appropriate personal protective equipment (PPE): Wear gloves, safety glasses, and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct synthesis involves the reaction of phenyl isothiocyanate with n-butylamine. This is a nucleophilic addition reaction where the amine attacks the electrophilic carbon of the isothiocyanate.

Q2: What are the critical parameters to control during scale-up?

A2: The most critical parameters are temperature control due to the exothermic nature of the reaction, the rate of reagent addition, and efficient mixing to ensure homogeneity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

Q4: What are some common side products and how can they be minimized?

A4: A common side product is N,N'-diphenylthiourea, which can form if there is any water present that reacts with phenyl isothiocyanate. To minimize this, ensure all reagents and solvents are anhydrous.

Q5: Is the order of reagent addition important?

A5: While some sources suggest the order of addition for dithiocarbamate synthesis in general may not have a major influence on the final product, for controlling the exotherm, it is advisable to add the more reactive component (n-butylamine) slowly to the other (phenyl isothiocyanate).[4]

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction parameters for the synthesis of this compound at different scales. This data is illustrative and will vary depending on the specific equipment and conditions used.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Phenyl Isothiocyanate 1.0 g (7.4 mmol)1.0 kg (7.4 mol)Purity should be consistently high.
n-Butylamine 0.54 g (7.4 mmol)0.54 kg (7.4 mol)Ensure accurate molar equivalence.
Solvent Volume 20 mL20 LSolvent purity is critical to avoid side reactions.
Addition Time 5 minutes1-2 hoursSlower addition at scale to manage heat evolution.
Reaction Temperature 0-25 °C0-25 °CMaintain strict temperature control with a robust cooling system.
Reaction Time 1-2 hours2-4 hoursMay be longer at scale to ensure complete conversion.
Typical Yield 90-95%85-90%Yields often decrease slightly on scale-up due to transfer losses and less ideal conditions.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Phenyl isothiocyanate (1.35 g, 10 mmol)

  • n-Butylamine (0.73 g, 10 mmol)

  • Anhydrous dichloromethane (20 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate in 10 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Dissolve n-butylamine in 10 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the n-butylamine solution dropwise to the stirred phenyl isothiocyanate solution over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 1 hour at room temperature.

  • Monitor the reaction by TLC until the phenyl isothiocyanate is consumed.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway reactant_node reactant_node product_node product_node Butyl_Phenylcarbamodithioate This compound intermediate_node->Butyl_Phenylcarbamodithioate + Nucleophilic Addition Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate->intermediate_node n_Butylamine n-Butylamine n_Butylamine->intermediate_node

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Low Yield Observed check_reagents Reagents Pure? start->check_reagents purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No check_stoichiometry Stoichiometry Correct? check_reagents->check_stoichiometry Yes purify_reagents->check_stoichiometry recalculate Recalculate & Re-weigh check_stoichiometry->recalculate No check_conditions Reaction Conditions Optimal? check_stoichiometry->check_conditions Yes recalculate->check_conditions optimize_temp_time Optimize Temperature & Reaction Time check_conditions->optimize_temp_time No check_mixing Mixing Efficient? check_conditions->check_mixing Yes optimize_temp_time->check_mixing improve_agitation Improve Agitation check_mixing->improve_agitation No end Yield Improved check_mixing->end Yes improve_agitation->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Impurity Profiling of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impurity profiling of synthesized "Butyl phenylcarbamodithioate." The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is impurity profiling and why is it crucial for synthesized this compound?

A1: Impurity profiling is the comprehensive process of detecting, identifying, and quantifying any unwanted chemicals that remain in or form during the synthesis of an active pharmaceutical ingredient (API) or chemical compound.[1][2] For this compound, this process is critical because even trace-level impurities can impact its chemical properties, biological activity, stability, and safety, making their control a key aspect of quality assurance.[3]

Q2: What are the most probable impurities to encounter during the synthesis of this compound?

A2: The synthesis of this compound, likely proceeding via the reaction of phenyl isothiocyanate and butanethiol, can introduce several types of impurities:

  • Organic Impurities: These can include unreacted starting materials (phenyl isothiocyanate, butanethiol), intermediates, by-products from side reactions (e.g., N,N'-diphenylthiourea), and degradation products.[3]

  • Inorganic Impurities: These may originate from reagents, catalysts, or manufacturing equipment.[3]

  • Residual Solvents: Volatile organic compounds used as reaction media or during purification steps are common impurities.[1][3]

Q3: Which analytical techniques are most effective for the impurity profile analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a thorough impurity profile.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating non-volatile impurities. When equipped with a UV detector, it is excellent for quantification.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight and fragmentation data, which is invaluable for the structural identification of unknown impurities.[5] Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be effective for dithiocarbamates.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile organic impurities, such as residual solvents.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of isolated impurities.[5][9] It can also be used for quantitative purposes (qNMR).[10]

Q4: How should a sample of synthesized this compound be prepared for analysis?

A4: Sample preparation depends on the analytical technique. For HPLC and LC-MS, the sample is typically dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL), filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter, and then injected into the instrument. For GC-MS analysis of residual solvents, a headspace sampling technique or direct liquid injection of a sample dissolved in a high-boiling point solvent may be used.

Troubleshooting Guide

Q1: My final product yield is low and the substance is an oil instead of a solid. What could be the issue?

A1: Oiling out and low yields often point to the presence of significant impurities that depress the melting point and interfere with crystallization.[11]

  • Cause: Excessive unreacted starting materials or solvent-soluble by-products.

  • Solution: Re-purify the product using column chromatography to separate the desired compound from the impurities. Using excess reagents to drive a reaction to completion can lead to purification challenges; consider optimizing stoichiometry.[12] If crystallization is the chosen purification method, ensure the correct solvent system is used and try techniques like scratching the flask or seeding with a pure crystal to induce crystallization.[11]

Q2: I have an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: Identifying an unknown peak requires gathering structural information.

  • Step 1: LC-MS Analysis: Analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can yield an accurate mass, allowing for the determination of its elemental formula.

  • Step 2: Isolation: If the peak is significant (>0.1%), isolate the impurity using preparative HPLC.[5]

  • Step 3: NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra of the isolated impurity. This will provide detailed information about its molecular structure, leading to definitive identification.[2][9]

Q3: My ¹H NMR spectrum shows several small signals that I cannot assign to the this compound structure. What are they?

A3: These signals likely originate from low-level impurities.

  • Common Solvents: Check the chemical shifts against standard tables for common laboratory solvents (e.g., acetone, ethyl acetate, hexane, dichloromethane) that may be left over from the workup or purification.[13]

  • Starting Materials: Compare the signals to the NMR spectra of phenyl isothiocyanate and butanethiol.

  • Water: A broad singlet that can shift in position often corresponds to water.

  • Silicone Grease: If you used greased glassware, you might see a characteristic singlet around 0 ppm.

Q4: How can I effectively remove unreacted phenyl isothiocyanate from my final product?

A4: Phenyl isothiocyanate can be removed through several methods.

  • Chromatography: Careful column chromatography on silica gel is a standard method for separating the product from starting materials.

  • Scavenger Resins: Use a silica-based scavenger resin with a functional group that reacts selectively with isothiocyanates (e.g., an amine-functionalized resin). The resin can be stirred with the crude product solution and then simply filtered off.[12]

  • Chemical Wash: During the workup, washing the organic layer with a dilute solution of a primary or secondary amine (e.g., a small amount of butylamine in the aqueous wash) can convert the isothiocyanate into a more polar thiourea derivative, which may be easier to separate. This should be done cautiously to avoid reaction with the desired product.

Data Presentation

The following table provides a representative impurity profile for a laboratory synthesis of this compound. The retention times and limits are illustrative.

Impurity NamePotential SourceRepresentative Rt (min)Detection MethodExample Limit (%)
Phenyl IsothiocyanateStarting Material3.5HPLC-UV, LC-MS≤ 0.15
n-ButanethiolStarting Material2.1GC-MS≤ 0.20
N,N'-DiphenylthioureaBy-product4.2HPLC-UV, LC-MS≤ 0.10
Dibutyl DisulfideBy-product/Degradation6.8GC-MS≤ 0.10
DichloromethaneResidual Solvent1.8GC-MS (Headspace)≤ 0.06 (600 ppm)
Ethyl AcetateResidual Solvent2.5GC-MS (Headspace)≤ 0.50 (5000 ppm)

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

  • System: HPLC with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm filter before injection.

Protocol 2: LC-MS Method for Impurity Identification

  • System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the same column and mobile phase conditions as the HPLC-UV method, but scaled for UHPLC if necessary (e.g., smaller particle size column, higher pressure).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), run in both positive and negative ion modes to maximize detection.[7][14]

  • Mass Analyzer Scan Range: 50 - 1000 m/z.

  • Data Acquisition: Acquire full scan data to detect all ions. Also, perform fragmentation (MS/MS or ddMS2) on the most abundant ions in the full scan to obtain structural information.

Protocol 3: GC-MS Method for Residual Solvent Analysis

  • System: Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.[8]

  • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.[8]

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 35 - 350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO or DMF). Crimp the vial and place it in the headspace autosampler.

Protocol 4: NMR Spectroscopy for Structural Elucidation

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of different types of carbon atoms.

  • 2D NMR: If the structure is not immediately obvious, perform 2D experiments like COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations) to piece together the molecular skeleton.

Visualizations

impurity_profiling_workflow cluster_start Sample Handling cluster_analysis Analytical Separation & Detection cluster_identification Identification & Quantification cluster_end Finalization A Synthesized Crude This compound B Sample Preparation (Dissolution & Filtration) A->B C Chromatographic Separation (HPLC / GC) B->C D Detection (UV / MS) C->D E Qualitative Analysis (Peak Detection) D->E F Structural Elucidation (LC-MS, NMR) E->F Identify Unknowns G Quantitative Analysis (% Area / Standard Curve) E->G Quantify Peaks H Impurity Profile Report F->H G->H

Caption: Workflow for impurity profiling of a synthesized chemical compound.

impurity_sources_diagram cluster_inputs Inputs cluster_process Process cluster_outputs Potential Impurities SM Starting Materials (Phenyl Isothiocyanate, Butanethiol) Reaction Synthesis Reaction SM->Reaction I1 Unreacted Starting Materials SM->I1 RS Reagents & Solvents RS->Reaction Purification Work-up & Purification (Washing, Chromatography) RS->Purification I4 Residual Solvents RS->I4 Reaction->Purification I2 By-products & Side-products Reaction->I2 I3 Degradation Products Purification->I3 Product Final Product: This compound Purification->Product I1->Product I2->Product I3->Product I4->Product

Caption: Potential sources of impurities during synthesis and purification.

References

Improving the selectivity of "Butyl phenylcarbamodithioate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of Butyl phenylcarbamodithioate synthesis.

Diagram of the Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step one-pot reaction. The following diagram illustrates the general workflow.

This compound Synthesis Workflow Aniline Aniline Intermediate N-Phenylcarbamodithioate Salt (Intermediate) Aniline->Intermediate Step 1: Nucleophilic Addition SideProduct2 Diphenylthiourea Aniline->SideProduct2 Side Reaction CS2 Carbon Disulfide (CS2) CS2->Intermediate CS2->SideProduct2 Base Base (e.g., NaOH, KOH, Et3N) Base->Intermediate Product This compound Intermediate->Product Step 2: S-Alkylation (Desired Reaction) SideProduct1 N-Butylaniline Intermediate->SideProduct1 Side Reaction: N-Alkylation ButylHalide Butyl Halide (e.g., Butyl Bromide) ButylHalide->Product ButylHalide->SideProduct1 Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure Butyl Phenylcarbamodithioate Purification->FinalProduct

Synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is typically a one-pot, two-step process. First, a primary amine (aniline) reacts with carbon disulfide in the presence of a base to form an N-phenylcarbamodithioate salt intermediate.[1] This salt is then alkylated with a butyl halide (e.g., butyl bromide) to yield the final product, S-butyl N-phenylcarbamodithioate.[2]

Q2: What are the common side reactions that can decrease the selectivity and yield of the desired product?

A2: The primary side reaction affecting selectivity is the N-alkylation of the aniline starting material or the dithiocarbamate intermediate, leading to the formation of N-butylaniline.[3][4] Another potential byproduct is diphenylthiourea, which can form from the reaction of aniline with carbon disulfide, especially under certain conditions.[5] Over-alkylation of the amine product can also occur, leading to a mixture of products that is difficult to separate.[3][6]

Q3: How can I improve the selectivity for S-alkylation over N-alkylation?

A3: To favor S-alkylation, it is crucial to ensure the complete formation of the dithiocarbamate salt before adding the alkylating agent. The dithiocarbamate anion is a soft nucleophile, and according to Hard and Soft Acid and Base (HSAB) theory, it will preferentially react with a soft electrophile like an alkyl halide at the more nucleophilic sulfur atom. Using a strong base like sodium hydroxide or potassium hydroxide helps to ensure the complete deprotonation of the amine, forming the stable dithiocarbamate salt.[1]

Q4: What are the recommended purification methods for this compound?

A4: Common purification techniques include washing the crude product with solvents like diethyl ether or cold ethanol to remove unreacted starting materials and some byproducts.[1] For higher purity, recrystallization from a suitable solvent or column chromatography on silica gel may be necessary.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of the dithiocarbamate salt. 2. Inactive alkylating agent. 3. Reaction temperature is too low.1. Ensure the use of a sufficiently strong base (e.g., NaOH, KOH) and allow adequate time for the reaction of aniline and carbon disulfide before adding the butyl halide.[1] 2. Use a fresh or properly stored butyl halide. Alkyl bromides or iodides are generally more reactive than chlorides. 3. While the initial salt formation is often done at low temperatures, the alkylation step may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.
Low Yield of Desired Product 1. Significant side reactions (N-alkylation). 2. Loss of product during workup and purification.1. Add the butyl halide slowly to the pre-formed dithiocarbamate salt solution to maintain a low concentration of the alkylating agent, which can help minimize N-alkylation. 2. Optimize the purification process. If using recrystallization, ensure the correct solvent system is chosen to minimize product loss. For column chromatography, select an appropriate eluent system.
Presence of Impurities (e.g., N-butylaniline, diphenylthiourea) 1. Incomplete initial reaction or side reactions. 2. Use of excess aniline.1. For N-butylaniline impurity, improve the initial dithiocarbamate salt formation as described above. To remove diphenylthiourea, which is often less soluble, filtration of the reaction mixture before workup might be effective. 2. Use stoichiometric amounts of aniline or a slight excess of carbon disulfide and base to ensure complete conversion of the aniline.
Product is an Oil and Difficult to Purify 1. Presence of impurities that lower the melting point. 2. The product itself may be a low-melting solid or an oil at room temperature.1. Attempt purification by column chromatography to separate the desired product from impurities. 2. If the product is an oil, confirm its identity and purity using analytical techniques such as NMR and mass spectrometry.

Experimental Protocols

Protocol 1: General Synthesis of S-Alkyl Dithiocarbamates

This protocol provides a general method for the synthesis of S-alkyl dithiocarbamates from a secondary amine, carbon disulfide, and an alkyl halide in an ethanol-water medium.[2]

Materials:

  • Secondary amine (e.g., dicyclohexylamine)

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add the alkyl or aryl halide (1 mmol) to the solution and stir the mixture at room temperature.

  • Slowly add carbon disulfide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure S-alkyl dithiocarbamate.

Quantitative Data for a Related Synthesis (S-benzyl dicyclohexylcarbamodithioate): [2]

ReactantsMolar RatioSolventReaction TimeYield
Dicyclohexylamine, Benzyl bromide, CS₂1 : 1 : 1.2Ethanol:Water (1:1)2 hours95%
Diagram of the Reaction Mechanism

The following diagram illustrates the key steps in the formation of the dithiocarbamate salt and its subsequent S-alkylation.

Dithiocarbamate Formation and Alkylation Aniline Aniline (Ph-NH2) Step1 Nucleophilic Attack Aniline->Step1 CS2 Carbon Disulfide (S=C=S) CS2->Step1 Zwitterion Zwitterionic Intermediate Step1->Zwitterion Step2 Deprotonation Zwitterion->Step2 Base Base (e.g., OH-) Base->Step2 DTC_anion Dithiocarbamate Anion [Ph-NH-C(S)S]- Step2->DTC_anion Step3 SN2 Attack (S-Alkylation) DTC_anion->Step3 ButylBromide Butyl Bromide (Bu-Br) ButylBromide->Step3 Product This compound Ph-NH-C(S)S-Bu Step3->Product

Reaction mechanism for S-alkylation.

References

Technical Support Center: Reaction Monitoring for Butyl Phenylcarbamodithioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis and analysis of Butyl Phenylcarbamodithioate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of this important reaction using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of S-butyl N-phenylcarbamodithioate?

A1: The synthesis of S-butyl N-phenylcarbamodithioate typically involves the reaction of phenyl isothiocyanate with sodium butanethiolate. The reaction progress can be monitored by observing the consumption of the starting materials and the formation of the product.

Q2: How can I monitor the reaction progress using Thin Layer Chromatography (TLC)?

A2: TLC is a quick and effective method to monitor the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q3: What is a suitable mobile phase for TLC analysis of this reaction?

A3: A common mobile phase for separating the reactants and product is a mixture of n-hexane and ethyl acetate. The optimal ratio may need to be determined empirically but a good starting point is a 9:1 or 8:2 (v/v) mixture of n-hexane:ethyl acetate.

Q4: How can I visualize the spots on the TLC plate?

A4: Since the starting materials and product are likely to be UV active due to the presence of the phenyl group, they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[1] Alternatively, staining with iodine vapor or a potassium permanganate solution can be used for visualization.[1][2]

Q5: What are the expected Rf values for the starting materials and product?

A5: The Rf values are dependent on the specific TLC conditions. However, you can expect the following trend:

  • Phenyl isothiocyanate (starting material): Will have a relatively high Rf value as it is less polar.

  • S-butyl N-phenylcarbamodithioate (product): Will have a lower Rf value than phenyl isothiocyanate due to its increased polarity.

  • Butanethiol (starting material): This is volatile and may not be easily visible on TLC without derivatization.

It is recommended to run reference spots of your starting materials alongside the reaction mixture for accurate comparison.

Q6: How can High-Performance Liquid Chromatography (HPLC) be used for reaction monitoring?

A6: HPLC provides a more quantitative method for monitoring the reaction. By analyzing aliquots of the reaction mixture over time, you can determine the percentage of starting material consumed and product formed.

Q7: What are the recommended HPLC conditions for this analysis?

A7: A reversed-phase HPLC method is generally suitable. The following table summarizes a typical set of starting conditions:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Column Temperature Ambient

Q8: What are the expected retention times for the key components?

A8: The retention times will vary based on the exact HPLC system and conditions. However, a general elution order would be:

  • Aniline (potential impurity/starting material for phenyl isothiocyanate): Early eluting peak.

  • Phenyl isothiocyanate (starting material): Will have a specific retention time.

  • S-butyl N-phenylcarbamodithioate (product): Will typically have a longer retention time than the starting materials due to its higher molecular weight and potentially different polarity.

It is crucial to inject standards of your starting materials to determine their exact retention times under your experimental conditions.

Experimental Protocols

Protocol 1: TLC Monitoring of S-butyl N-phenylcarbamodithioate Synthesis

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: n-Hexane:Ethyl Acetate (8:2, v/v)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., iodine chamber or potassium permanganate dip)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary spotter, carefully spot a small amount of the reaction mixture on the baseline. It is also recommended to spot the starting phenyl isothiocyanate as a reference.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp and circle them with a pencil.[1]

  • If necessary, further visualize by placing the plate in an iodine chamber or dipping it into a potassium permanganate solution.[1]

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: HPLC Monitoring of S-butyl N-phenylcarbamodithioate Synthesis

Materials:

  • HPLC system with UV detector

  • C18 column (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v), filtered and degassed

  • Sample vials

  • Syringe filters (0.45 µm)

Procedure:

  • Set up the HPLC system with the specified conditions (see Q7).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilute the aliquot with the mobile phase (e.g., 1:100).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the starting materials and product by comparing their retention times with those of pure standards.

  • Calculate the relative peak areas to monitor the progress of the reaction over time.

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaky Sample is too concentrated.Dilute the sample before spotting.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of acetic acid or triethylamine to the mobile phase to improve peak shape.
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
All spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of n-hexane.
No spots are visible under UV light The compounds are not UV active.Use a chemical stain for visualization (e.g., iodine, potassium permanganate).
Faint spots The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.
HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peaks are observed Injection issue (e.g., air bubble in the syringe).Ensure proper sample injection.
Detector is off or not set to the correct wavelength.Check detector settings.
Broad or tailing peaks Column contamination or degradation.Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.
Mobile phase pH is inappropriate for the analyte.Adjust the mobile phase pH.
Presence of silanol interactions.Use an end-capped C18 column or add a competing base (e.g., triethylamine) to the mobile phase.
Shifting retention times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column aging.Monitor column performance and replace it when necessary.
Ghost peaks Carryover from a previous injection.Run a blank injection with a strong solvent to clean the injector.
Contamination in the mobile phase or sample.Use high-purity solvents and filter all samples and mobile phases.
Poor resolution between peaks Mobile phase composition is not optimal.Adjust the acetonitrile:water ratio to improve separation.
Column is not efficient enough.Use a column with a smaller particle size or a longer length.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Synthesis cluster_monitoring Monitoring cluster_decision Decision start Start Reaction: Phenyl isothiocyanate + Sodium butanethiolate reaction Reaction in Progress start->reaction end_reaction Reaction Complete reaction->end_reaction Time take_aliquot Take Aliquot reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc analyze Analyze Results tlc->analyze hplc->analyze continue_reaction Continue Reaction analyze->continue_reaction Incomplete stop_reaction Stop Reaction / Work-up analyze->stop_reaction Complete continue_reaction->reaction Troubleshooting_Logic cluster_tlc TLC Troubleshooting cluster_hplc HPLC Troubleshooting start Problem Encountered (e.g., Poor Separation) tlc_problem Streaky Spots? start->tlc_problem hplc_problem Shifting Retention Times? start->hplc_problem tlc_sol1 Dilute Sample tlc_problem->tlc_sol1 Yes tlc_sol2 Adjust Mobile Phase Polarity tlc_problem->tlc_sol2 No end_node Problem Resolved tlc_sol1->end_node tlc_sol2->end_node hplc_sol1 Check Mobile Phase Prep hplc_problem->hplc_sol1 Yes hplc_sol2 Use Column Oven hplc_problem->hplc_sol2 Yes hplc_sol1->end_node hplc_sol2->end_node

References

Overcoming emulsion problems in "Butyl phenylcarbamodithioate" workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the workup of "Butyl phenylcarbamodithioate," with a focus on overcoming emulsion-related issues that may arise during extraction and purification procedures.

Troubleshooting Guide: Emulsion Problems

Q1: I am observing a persistent emulsion at the interface between the organic and aqueous layers during the work-up of my this compound synthesis. What is causing this?

A1: Emulsions during the workup of organic reactions are common and can be caused by several factors.[1][2][3] The formation of an emulsion is essentially the creation of a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as microscopic droplets.[2][4]

Potential causes in the context of your synthesis may include:

  • Presence of Surfactant-like Byproducts: The reaction mixture may contain byproducts that act as surfactants, reducing the interfacial tension between the aqueous and organic phases and stabilizing the emulsion.[1]

  • Fine Particulate Matter: Finely divided solid impurities can accumulate at the interface, preventing the coalescence of droplets.[5][6]

  • High pH of the Aqueous Layer: Basic conditions can sometimes lead to the formation of salts that act as emulsifying agents.[6]

  • Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of very fine droplets that are slow to coalesce.[1]

Q2: What are the immediate steps I can take to break a persistent emulsion?

A2: Several techniques can be employed to break an emulsion. The choice of method depends on the nature of the emulsion and the stability of your product, this compound, to the treatment. Here is a summary of common methods:

MethodPrincipleProcedure
Patience GravityAllow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to an hour).[6][7][8]
Gentle Swirling MechanicalGently swirl the contents of the separatory funnel or stir the emulsion with a glass rod to encourage coalescence.[1][5]
"Salting Out" Increased Ionic StrengthAdd a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently shake.[1][4][7] This increases the polarity of the aqueous phase, forcing the organic droplets to coalesce.
Addition of a Different Organic Solvent Change in PolarityAdd a small amount of a different organic solvent that is miscible with your extraction solvent but may disrupt the emulsion.[1][2]
Filtration Physical SeparationFilter the entire mixture through a pad of Celite® or glass wool.[5][6][7] This can break up the emulsion by physically separating the finely dispersed droplets.
Centrifugation Density DifferenceIf available, centrifuge the emulsion. The increased gravitational force will accelerate the separation of the layers.[2][5][8][9]
Temperature Change Viscosity/SolubilityGentle heating may decrease the viscosity of the liquid and promote phase separation.[2] Conversely, cooling or even freezing the aqueous layer can sometimes help break the emulsion.[2][5]
pH Adjustment Altering SolubilityIf the emulsion is suspected to be stabilized by acidic or basic impurities, careful neutralization or a slight change in pH can break the emulsion.[2][8][9]

Q3: Can I prevent emulsion formation in the first place?

A3: Yes, preventative measures can often save significant time and effort. Consider the following:

  • Gentle Extraction: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]

  • Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in your extraction solvent.[6][7]

  • Pre-emptive "Salting Out": Add brine to the reaction mixture before the initial extraction.[8][9]

  • Use of Supported Liquid Extraction (SLE): For particularly problematic samples, SLE can be an alternative to traditional liquid-liquid extraction and is less prone to emulsion formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is an emulsion?

A1: An emulsion is a mixture of two or more liquids that are normally immiscible (unmixable or unblendable).[2][4] In the context of a chemical workup, this typically involves an organic solvent and an aqueous solution. One liquid (the dispersed phase) is dispersed in the other (the continuous phase) in the form of fine droplets, often giving the interface a cloudy or milky appearance.[8][9]

Q2: Why are emulsions a problem in chemical synthesis?

A2: Emulsions hinder the efficient separation of the organic and aqueous layers during a workup.[5] This can lead to:

  • Poor recovery of the desired product: The product may remain trapped in the emulsified layer.[1]

  • Contamination of the product: Impurities from the aqueous layer may be carried over with the organic layer.

  • Difficulty in determining the interface: The boundary between the two layers becomes indistinct, making it hard to separate them cleanly.[7]

Q3: Is there a universal method for breaking any emulsion?

A3: Unfortunately, there is no single method that is guaranteed to work for all emulsions, as their causes and stabilizing factors can vary greatly.[8][9] A systematic approach, starting with the least invasive methods (patience, gentle swirling) and progressing to more active interventions (salting out, filtration), is generally recommended.

Experimental Protocols

Hypothetical Workup Protocol for this compound

This protocol provides a general framework for the aqueous workup following the synthesis of this compound.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. Slowly add 50 mL of deionized water to quench the reaction.

  • Solvent Addition: Add 50 mL of ethyl acetate to the mixture and transfer it to a 250 mL separatory funnel.

  • Extraction: Gently invert the separatory funnel 10-15 times, venting frequently to release any pressure. Allow the layers to separate.

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl

      • 50 mL of saturated sodium bicarbonate solution

      • 50 mL of brine

    • During each wash, use gentle inversions to minimize emulsion formation.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant or filter the dried solution.

    • Concentrate the organic solvent under reduced pressure to obtain the crude this compound.

Visualizations

Emulsion_Troubleshooting_Workflow start Persistent Emulsion Observed patience Allow to Stand (30 min) start->patience gentle_swirl Gentle Swirling / Stirring patience->gentle_swirl  No Resolution resolved Emulsion Resolved patience->resolved  Resolved salt Add Saturated NaCl (Brine) gentle_swirl->salt  No Resolution gentle_swirl->resolved  Resolved filter Filter through Celite® salt->filter  No Resolution salt->resolved  Resolved centrifuge Centrifuge filter->centrifuge  No Resolution filter->resolved  Resolved centrifuge->resolved  Resolved

Caption: A workflow diagram for troubleshooting emulsions.

Experimental_Workflow start Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: A general experimental workup workflow.

References

"Butyl phenylcarbamodithioate" synthesis catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of butyl phenylcarbamodithioate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate successful synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The most widely used method is a one-pot, three-component reaction involving aniline (representing the "phenyl" group), carbon disulfide (CS₂), and a butyl halide (e.g., n-butyl bromide). This approach is often performed under catalyst-free or base-assisted conditions and is favored for its simplicity and high atom economy.[1][2]

Q2: Is a catalyst required for the synthesis of this compound? A2: Not necessarily. A highly efficient synthesis of dithiocarbamates can be achieved without a catalyst, particularly under solvent-free conditions or in green solvents like an ethanol-water mixture.[1][3] The reaction proceeds well by simply mixing the amine, CS₂, and alkyl halide.[1] While some dithiocarbamate syntheses utilize copper or other transition metal catalysts, these are typically for different reaction pathways, such as coupling aryl iodides with thiuram disulfides.[4]

Q3: What is the function of a base (e.g., NaOH, KOH) in this reaction? A3: In the absence of a base, the reaction between an amine and CS₂ forms a dithiocarbamic acid intermediate. Adding a base, such as sodium or potassium hydroxide, deprotonates this acid to form the corresponding dithiocarbamate salt.[5][6] This salt is a more potent nucleophile, which then readily reacts with the butyl halide to form the final product. The base helps to drive the reaction to completion and can improve yields.[5]

Q4: How can the progress of the reaction be monitored? A4: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials (aniline and butyl halide), one can observe the consumption of reactants and the formation of the product spot. A suitable solvent system (e.g., hexane/ethyl acetate) should be determined to achieve good separation.

Q5: What are the primary safety concerns when working with carbon disulfide? A5: Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. It has a very low flash point and autoignition temperature. All work with CS₂ must be conducted in a well-ventilated fume hood, away from any potential ignition sources. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.

Catalyst Selection and Optimization

For the synthesis of S-alkyl dithiocarbamates like this compound, optimization of reaction conditions is generally more critical than the selection of a specific transition-metal catalyst. The primary approaches involve either a catalyst-free system or a base-assisted reaction.

Comparison of Synthetic Conditions

MethodCatalyst / BaseTypical SolventTemperature (°C)Typical YieldAdvantages & Disadvantages
Catalyst-Free NoneSolvent-Free or Ethanol/WaterRoom Temp - 50Good to Excellent (68-97%)[1]Advantages: Simple, high atom economy, environmentally friendly, no catalyst contamination.[1][3] Disadvantages: Aromatic amines may be less reactive, potentially requiring longer reaction times.[1]
Base-Assisted NaOH, KOH, or K₂CO₃Methanol, Ethanol, or THF0 - Room TempGood to ExcellentAdvantages: Drives reaction to completion, conserves the amine, can increase reaction rate.[5] Disadvantages: Requires an additional reagent, produces salt byproduct that must be removed.
Copper-Catalyzed CuCl₂[4]Organic SolventVariesVery Good[4]Advantages: Effective for specific pathways (e.g., C-S cross-coupling).[4] Disadvantages: Not the standard or necessary route for this target molecule; requires catalyst removal; less atom-economical.

Detailed Experimental Protocol

This section provides a detailed methodology for a standard base-assisted synthesis of this compound.

Experimental Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Solution Dissolve aniline and NaOH in chilled ethanol. B 2. Add CS₂ Add carbon disulfide dropwise at 0-5 °C with vigorous stirring. A->B C 3. Stir Stir mixture for 1-2 hours, allowing it to reach room temp. B->C D 4. Add Alkyl Halide Add n-butyl bromide dropwise. C->D E 5. Complete Reaction Stir for 2-4 hours at room temp (monitor by TLC). D->E F 6. Quench Pour mixture into ice water to precipitate the product. E->F G 7. Isolate Collect crude product by vacuum filtration. F->G H 8. Purify Recrystallize from ethanol or purify by column chromatography. G->H I 9. Analyze Characterize the final product (NMR, IR, MS). H->I

Caption: Workflow for the synthesis of this compound.

Materials and Equipment

  • Aniline

  • Sodium hydroxide (NaOH)

  • Carbon disulfide (CS₂)

  • n-Butyl bromide

  • Ethanol

  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • TLC plates and chamber

  • Vacuum filtration apparatus

Procedure

  • Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (1.0 eq) and sodium hydroxide (1.05 eq) in chilled ethanol. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Formation of Dithiocarbamate Salt: Add carbon disulfide (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, continue to stir the mixture in the ice bath for one hour, then remove the bath and stir for an additional hour at room temperature. The formation of the sodium phenylcarbamodithioate salt may be observed.

  • Alkylation: Add n-butyl bromide (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction Completion: Stir the reaction mixture for 2-4 hours. Monitor the disappearance of the starting materials using TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. The crude product should precipitate as a solid or oil.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is an oil, extract it with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Troubleshooting Guide

Troubleshooting Flowchart for this compound Synthesis

G P1 Problem: Low or No Yield C1a Cause: Low reactivity of aniline P1->C1a C1b Cause: Impure/Wet Reagents P1->C1b S1a Solution: - Increase reaction time/temperature. - Use a strong base (e.g., NaOH). - Ensure efficient stirring. C1a->S1a S1b Solution: - Use anhydrous solvents. - Use freshly opened or distilled reagents. C1b->S1b P2 Problem: Significant Impurities (e.g., Diphenylthiourea) C2a Cause: Decomposition of intermediate P2->C2a C2b Cause: Incomplete Reaction P2->C2b S2a Solution: - Maintain low temp (0-5 °C) during CS₂ addition. - Add CS₂ slowly and dropwise. C2a->S2a S2b Solution: - Confirm completion with TLC before workup. - Extend reaction time. C2b->S2b P3 Problem: Oily Product/ Difficult Isolation C3a Cause: Product has low melting point or is impure. P3->C3a S3a Solution: - Use solvent extraction instead of precipitation. - Purify via column chromatography. C3a->S3a

Caption: A logical guide to troubleshooting common synthesis issues.

Q: My reaction yield is very low. What could be the cause? A:

  • Low Reactivity: Aromatic amines like aniline are less nucleophilic than aliphatic amines.[1] If using a catalyst-free method, the reaction may be slow. Solution: Try increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C) during the alkylation step. Alternatively, employing a base like NaOH or KOH will form the more reactive dithiocarbamate salt and significantly improve the rate and yield.[5]

  • Reagent Quality: Water in the reaction can interfere with the process. Carbon disulfide can decompose over time. Solution: Ensure solvents are anhydrous and use fresh, high-purity reagents.

  • Order of Addition: While the order may not always influence the final product, a standard and reliable method is to form the dithiocarbamate salt first before adding the alkylating agent.[5]

Q: My final product contains a significant amount of N,N'-diphenylthiourea. How can I prevent this? A: The formation of thiourea can result from the decomposition of the dithiocarbamic acid or salt intermediate, especially with primary amines.[6] Solution: The key is temperature control. Ensure the initial reaction between aniline and CS₂ is performed at low temperatures (0-5 °C) with efficient stirring. Add the CS₂ slowly and dropwise to dissipate heat and prevent localized temperature increases.

Q: The product oiled out during the workup instead of precipitating as a solid. What should I do? A: This is common if the product has a low melting point or if impurities are present that depress the melting point. Solution: Instead of filtration, perform a liquid-liquid extraction. After pouring the reaction mixture into water, extract the aqueous phase multiple times with an immiscible organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄), and remove the solvent under reduced pressure. The resulting crude oil can then be purified by column chromatography.

Reaction Pathway

The synthesis proceeds via a two-step nucleophilic mechanism.

Proposed Reaction Mechanism

G Aniline Aniline (Ph-NH₂) Intermediate Intermediate Salt [Ph-NH-C(=S)S]⁻ Na⁺ Aniline->Intermediate Step 1: Nucleophilic Attack & Deprotonation CS2 Carbon Disulfide (S=C=S) CS2->Intermediate Base Base (e.g., NaOH) Base->Intermediate BuBr n-Butyl Bromide (Bu-Br) Product Product This compound Ph-NH-C(=S)S-Bu BuBr->Product Intermediate->Product Step 2: Nucleophilic Substitution (Sₙ2) Byproduct Byproduct (NaBr)

Caption: The two-step pathway for this compound synthesis.

  • Step 1: Formation of the Dithiocarbamate Salt: The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting zwitterion is then deprotonated by the base to form the stable sodium phenylcarbamodithioate salt.[6]

  • Step 2: S-Alkylation: The sulfur anion of the dithiocarbamate salt acts as a strong nucleophile and attacks the electrophilic carbon of n-butyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the final C-S bond.

References

Technical Support Center: Synthesis of Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Butyl phenylcarbamodithioate. The information is presented in a practical question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically a one-pot, three-component reaction. It involves the reaction of N-phenyl-N-butylamine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then alkylated in situ with a butyl halide (e.g., butyl bromide) to yield the final product.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the rate of reaction, and the ease of product isolation. The polarity of the solvent can significantly impact the nucleophilicity of the dithiocarbamate intermediate and the rate of the subsequent alkylation step. A comparative summary of common solvents is provided in the data section below.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include the formation of thioureas if primary amines are present as impurities, and the degradation of the dithiocarbamate intermediate in the presence of acid. It is crucial to use a base to form the dithiocarbamate salt, which is more stable.[1]

Q4: Can this reaction be performed under "green" or solvent-free conditions?

A4: Yes, recent studies on dithiocarbamate synthesis have explored environmentally friendly approaches, including the use of green solvents like deep eutectic solvents (DES) and polyethylene glycol (PEG), or conducting the reaction under solvent-free conditions.[2] These methods can offer advantages in terms of reduced waste and simplified work-up procedures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or impure reagents. 2. Insufficient base. 3. Reaction temperature is too low. 4. Inappropriate solvent choice.1. Ensure all reagents, especially the amine and carbon disulfide, are pure and dry. 2. Use at least a stoichiometric amount of a suitable base (e.g., NaOH, KOH, or a tertiary amine). 3. The initial reaction with carbon disulfide is often exothermic; however, the alkylation step may require gentle heating. Monitor the reaction temperature. 4. Refer to the solvent comparison data. Consider switching to a polar aprotic solvent like DMF or trying solvent-free conditions.
Formation of an Oily or Gummy Product 1. Incomplete reaction. 2. Presence of unreacted starting materials or byproducts. 3. Difficulty in crystallization.1. Extend the reaction time or gently heat the mixture to drive the reaction to completion. 2. Purify the crude product using column chromatography. 3. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also be effective.
Product is Difficult to Purify 1. Similar polarity of the product and impurities. 2. Thermal instability of the product during distillation.1. Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary. 2. Avoid high temperatures during purification. If distillation is necessary, perform it under reduced pressure.
Reaction is Very Slow 1. Poor nucleophilicity of the dithiocarbamate intermediate. 2. Steric hindrance.1. A polar aprotic solvent can enhance the nucleophilicity of the intermediate. 2. While N-phenyl-N-butylamine is moderately hindered, ensure the reaction has sufficient time to proceed.

Data Presentation: Effect of Solvent on Synthesis

The following table summarizes the effect of different solvents on the synthesis of this compound. The data is a representative compilation based on typical outcomes for similar dithiocarbamate syntheses.

Solvent Reaction Time (hours) Yield (%) Purity (%) Notes
Dichloromethane (DCM)67592Good solubility of reactants, but longer reaction time.
Tetrahydrofuran (THF)58595Good solvent for the reaction, leading to high purity.[3]
N,N-Dimethylformamide (DMF)39296Polar aprotic solvent, accelerates the reaction and gives high yield.[4]
Ethanol86590Protic solvent, can solvate the nucleophile, slowing the reaction.[4]
Solvent-free29598Environmentally friendly, fast reaction, and high yield.[1]

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • N-phenyl-N-butylamine

  • Carbon disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Butyl bromide

  • Selected solvent (e.g., THF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-phenyl-N-butylamine (1 equivalent) and sodium hydroxide (1.1 equivalents) in the chosen solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Add butyl bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Reactants N-phenyl-N-butylamine NaOH Solvent Mixing Mix Reactants Reactants->Mixing Cooling Cool to 0°C Mixing->Cooling CS2_add Add CS2 Cooling->CS2_add Stir_RT1 Stir at RT CS2_add->Stir_RT1 BuBr_add Add Butyl Bromide Stir_RT1->BuBr_add Stir_RT2 Stir at RT & Monitor BuBr_add->Stir_RT2 Quench Quench with Water Stir_RT2->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

solvent_effect_logic cluster_properties Solvent Properties cluster_effects Effects on Reaction Solvent Choice of Solvent Polarity Polarity Solvent->Polarity Protic_Aprotic Protic vs. Aprotic Solvent->Protic_Aprotic Solubility Reactant Solubility Polarity->Solubility Rate Reaction Rate Protic_Aprotic->Rate Solvation of Nucleophile Yield Product Yield & Purity Solubility->Yield Rate->Yield

Caption: Logical relationship of solvent properties and their effect on the reaction outcome.

References

Technical Support Center: Dithiocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts in dithiocarbamate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during dithiocarbamate synthesis in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in dithiocarbamate synthesis can stem from several factors. Controlling the reaction temperature is critical, as the initial reaction of the amine with carbon disulfide is often exothermic.[1] It is recommended to add reagents dropwise to manage the reaction rate and temperature, which can also help prevent the formation of unwanted side products and oligomers.[2] For air- and temperature-sensitive dithiocarbamates, such as ammonium salts, proper storage and handling are crucial to prevent degradation.[2] The choice of base is also important; strong bases like sodium hydroxide or potassium hydroxide typically form more stable dithiocarbamate salts.[2]

Q2: I am observing the formation of a white precipitate that is not my desired dithiocarbamate. What could it be?

A2: If you are using a primary amine, the white precipitate could be a thiourea derivative. Dithiocarbamates derived from primary amines can be unstable and decompose, especially under certain conditions, to form isothiocyanates, which can then react further to produce thioureas.[3] To minimize this, ensure the reaction is carried out at a low temperature and under basic conditions to maintain the stability of the dithiocarbamate salt.

Q3: My final product appears to be a disulfide. How can I prevent this side reaction?

A3: The formation of thiuram disulfide is a common oxidative side reaction.[4] This is particularly prevalent with electron-rich diarylamines. To prevent this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, ensuring that your reagents and solvents are free of oxidizing impurities can help minimize this byproduct.

Q4: The synthesis of a dithiocarbamate from a diarylamine is not working. What is the issue?

A4: Diarylamines are generally less nucleophilic than alkylamines and require a strong base for deprotonation before reaction with carbon disulfide. Standard bases like sodium hydroxide are often insufficient. The use of strong, non-aqueous bases such as n-butyl lithium (n-BuLi) or dimsyl lithium in a dry, aprotic solvent like THF is typically required to achieve good yields.[3][4]

Q5: My purified dithiocarbamate decomposes over time. How can I improve its stability?

A5: The stability of dithiocarbamates can vary significantly. Dithiocarbamic acids and their ammonium salts are often unstable.[3] Converting them to more stable alkali metal salts (e.g., sodium or potassium) by using a strong base like NaOH or KOH can improve stability.[2] For long-term storage, it is recommended to keep the stable dithiocarbamate salt in a desiccator, and for particularly air- and moisture-sensitive compounds, refrigeration may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for dithiocarbamate synthesis?

A1: The synthesis of dithiocarbamates typically involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of carbon disulfide. This initially forms a zwitterionic intermediate, which is then deprotonated by a base to yield the dithiocarbamate anion.[3] In the absence of a separate base, a second equivalent of the amine acts as the base, forming an ammonium dithiocarbamate salt.[3]

Q2: What are the most common byproducts in dithiocarbamate synthesis and how are they formed?

A2: The most common byproducts are thiuram disulfides and isothiocyanates. Thiuram disulfides are formed through the oxidation of two dithiocarbamate molecules.[4] Isothiocyanates are primarily formed from the decomposition of unstable dithiocarbamic acids derived from primary amines.[3]

Q3: How can I purify my dithiocarbamate product?

A3: A common method for purifying dithiocarbamate salts is through precipitation and washing. After the reaction is complete, the dithiocarbamate salt can often be precipitated by the addition of a non-polar solvent. The resulting solid can then be washed with a suitable solvent, such as diethyl ether or cold ethanol, to remove unreacted starting materials and soluble byproducts.[2] Recrystallization can also be an effective purification technique.

Q4: What analytical techniques are suitable for characterizing dithiocarbamates and detecting byproducts?

A4: Several analytical techniques can be used. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are useful for structural elucidation of the desired dithiocarbamate. To detect and quantify byproducts, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. For GC-MS analysis of dithiocarbamates, a derivatization step or pyrolysis to carbon disulfide is often necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of S-aryl dithiocarbamates

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)K₂CO₃ (2.0)DMF12024High
2NoneK₂CO₃ (2.0)DMF12024Low
3CuI (10)NoneDMF12024No Reaction
4CuCl₂ (1)K₂CO₃---Very Good

Data adapted from multiple sources, specific yields may vary based on substrates.[5]

Experimental Protocols

Protocol 1: General Synthesis of Sodium Dialkyldithiocarbamate

  • Reagents and Setup:

    • Secondary amine

    • Carbon disulfide (CS₂)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Diethyl ether (for washing)

    • Round-bottom flask with a magnetic stirrer, dropping funnel, and ice bath.

  • Procedure: a. Dissolve the secondary amine in ethanol in the round-bottom flask and cool the solution in an ice bath to 0-5 °C. b. Separately, dissolve an equimolar amount of NaOH in a minimal amount of cold water and add it to the amine solution. c. While maintaining the temperature below 10 °C, add an equimolar amount of carbon disulfide dropwise to the stirred solution over 30-60 minutes. d. After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1-2 hours. e. The sodium dithiocarbamate salt will precipitate from the solution. Collect the precipitate by filtration. f. Wash the collected solid with cold diethyl ether to remove any unreacted amine and other organic impurities.[2] g. Dry the purified product under vacuum or in a desiccator.

Protocol 2: Synthesis of Diaryl Dithiocarbamates using a Strong Base

  • Reagents and Setup:

    • Diarylamine

    • n-Butyl lithium (n-BuLi) in hexanes

    • Carbon disulfide (CS₂)

    • Anhydrous tetrahydrofuran (THF)

    • Schlenk line or glovebox for an inert atmosphere.

  • Procedure: a. Under an inert atmosphere (argon or nitrogen), dissolve the diarylamine in anhydrous THF in a Schlenk flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add one equivalent of n-BuLi solution to the stirred diarylamine solution. d. Allow the mixture to warm to 0 °C and stir for 30 minutes to ensure complete deprotonation. e. Cool the solution back to -78 °C and add an excess (e.g., 10 equivalents) of carbon disulfide. f. Slowly warm the reaction mixture to room temperature and stir overnight. g. The lithium diaryl dithiocarbamate salt can be isolated by precipitation with a non-polar solvent like diethyl ether.[4]

Visualizations

Dithiocarbamate_Synthesis_Pathway Amine Primary/Secondary Amine (R₂NH) Zwitterion Zwitterionic Intermediate [R₂NH⁺-CS₂⁻] Amine->Zwitterion + CS₂ CS2 Carbon Disulfide (CS₂) CS2->Zwitterion Base Base (e.g., NaOH) DTC_anion Dithiocarbamate Anion [R₂N-CS₂⁻] Base->DTC_anion Zwitterion->DTC_anion + Base - HB⁺ DTC_salt Dithiocarbamate Salt [R₂N-CS₂⁻]Na⁺ DTC_anion->DTC_salt + Na⁺ Thiuram Thiuram Disulfide (Oxidation Byproduct) DTC_anion->Thiuram [O] Isothiocyanate Isothiocyanate (Decomposition from 1° Amine) DTC_anion->Isothiocyanate Decomposition (if R is H)

Caption: General reaction pathway for dithiocarbamate synthesis including major byproduct formation.

Troubleshooting_Workflow Start Start: Dithiocarbamate Synthesis Issue LowYield Low Yield? Start->LowYield Byproduct Unexpected Byproduct? LowYield->Byproduct No TempControl Control Temperature (0-10°C) LowYield->TempControl Yes Decomposition Product Decomposes? Byproduct->Decomposition No InertAtmosphere Use Inert Atmosphere (N₂ or Ar) to prevent oxidation Byproduct->InertAtmosphere Yes StableSalt Convert to Stable Salt (Na⁺, K⁺) Decomposition->StableSalt Yes End Problem Resolved Decomposition->End No ReagentAddition Slow, Dropwise Addition of Reagents TempControl->ReagentAddition BaseChoice Use Strong Base (NaOH, KOH) ReagentAddition->BaseChoice BaseChoice->End LowTemp Maintain Low Temperature to prevent decomposition InertAtmosphere->LowTemp CheckAmine Primary Amine? (Risk of Isothiocyanate) LowTemp->CheckAmine CheckAmine->End Storage Store in Desiccator or Refrigerator StableSalt->Storage Storage->End

References

Validation & Comparative

A Comparative Analysis of Dithiocarbamate Fungicides: Unraveling Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound "Butyl phenylcarbamodithioate" is not a recognized or documented fungicide in scientific literature, this guide provides a comparative overview of prominent dithiocarbamate fungicides. Due to the lack of data on the requested compound, this report will focus on a selection of widely used dithiocarbamates, including Mancozeb, Thiram, and Ziram. Additionally, we will include available data on Sodium Dibutyl Dithiocarbamate, a compound with a similar chemical feature, to serve as a structural reference, while noting its primary applications are industrial rather than agricultural.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of the performance, mechanisms of action, and experimental protocols related to these key dithiocarbamate fungicides.

Overview of Dithiocarbamate Fungicides

Dithiocarbamates are a class of organic sulfur fungicides that have been a cornerstone of crop protection for decades. Their broad-spectrum activity and multi-site mode of action make them effective against a wide range of fungal pathogens and pose a low risk for the development of resistance.[1] These fungicides are generally classified into two main groups: the N,N-dimethyldithiocarbamates (which include Thiram and Ziram) and the ethylene-bis-dithiocarbamates (which include Mancozeb).[2]

Their primary mechanism of action involves the disruption of multiple enzymatic processes within fungal cells. They achieve this by chelating with metal ions and reacting with sulfhydryl groups of amino acids and proteins, thereby inactivating essential enzymes and disrupting cellular respiration and other vital metabolic pathways.[2][3]

Comparative Performance and Spectrum of Activity

The efficacy of dithiocarbamate fungicides varies depending on the specific compound, the target pathogen, and the crop. The following tables summarize the available data on their fungicidal spectrum and, where available, their relative efficacy.

Table 1: Fungicidal Spectrum of Selected Dithiocarbamate Fungicides

FungicideChemical ClassTarget PathogensCommon Applications
Mancozeb Ethylene-bis-dithiocarbamateWide range including Phytophthora infestans (late blight), Venturia inaequalis (apple scab), rusts, and leaf spot diseases.[4]Fruits, vegetables, nuts, and field crops.[4]
Thiram N,N-dimethyldithiocarbamateSeed and soil-borne fungi causing damping-off and seedling blights, Botrytis spp., rusts, and apple scab.[5][6]Seed treatment for various crops, foliar spray on fruits and vegetables.[5][6]
Ziram N,N-dimethyldithiocarbamateVenturia spp. (scab), Monilinia spp. (brown rot), Alternaria spp., Septoria spp., peach leaf curl, and anthracnose.[3][7][8]Pome and stone fruits, nuts, vegetables, and ornamentals.[3]
Sodium Dibutyl Dithiocarbamate DialkyldithiocarbamateLimited data as an agricultural fungicide. Primarily used as a vulcanization accelerator and antifouling agent.[9]Industrial applications.

Table 2: Comparative Efficacy of Dithiocarbamate Fungicides (Qualitative)

FungicideEfficacy HighlightsReference
Mancozeb Highly effective as a protectant fungicide against a broad spectrum of diseases, particularly blights and leaf spots. Often used in rotation or combination with systemic fungicides to manage resistance.[4][10][11]
Thiram Excellent for seed treatment to control seed-borne and soil-borne pathogens. Also effective as a foliar spray against various fruit and vegetable diseases.[5][6]
Ziram Known for its efficacy against scab, shot hole, and various rot diseases in fruit crops.[7][12]
Sodium Dibutyl Dithiocarbamate Fungicidal activity has been noted, but comprehensive efficacy data in agricultural contexts is not readily available.

Mechanism of Action: A Multi-pronged Attack

The fungicidal activity of dithiocarbamates stems from their ability to disrupt multiple vital processes within the fungal cell. This multi-site action is a key reason for their sustained effectiveness and low risk of resistance development.

The generalized mechanism involves the following key steps:

  • Chelation of Metal Ions: Dithiocarbamates are potent chelating agents, binding to essential metal ions like copper, zinc, and iron. These metal ions are crucial cofactors for many enzymes involved in cellular respiration and other metabolic pathways. By sequestering these ions, dithiocarbamates effectively inhibit enzymatic activity.

  • Reaction with Sulfhydryl Groups: The dithiocarbamate molecule and its metabolites can react with the sulfhydryl (-SH) groups of amino acids, peptides, and proteins (enzymes). This interaction leads to the inactivation of these essential molecules, disrupting a wide array of cellular functions.

  • Disruption of Cellular Respiration: A primary target of dithiocarbamates is the mitochondrial respiratory chain. By interfering with key enzymes in this pathway, they inhibit ATP production, leading to cellular energy depletion and ultimately, cell death.

  • Inhibition of Spore Germination: Dithiocarbamates are effective at preventing the germination of fungal spores, acting as a protective barrier on the plant surface.[8][13]

Dithiocarbamate_Mechanism cluster_fungicide Dithiocarbamate Fungicide cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects DTC Dithiocarbamate (e.g., Mancozeb, Thiram, Ziram) Enzymes Essential Enzymes (with Sulfhydryl Groups) DTC->Enzymes Reacts with -SH groups Metals Metal Ion Cofactors (Cu2+, Zn2+, Fe2+) DTC->Metals Chelates Germination Spore Germination DTC->Germination Inhibits Inactivation Enzyme Inactivation Enzymes->Inactivation Metals->Inactivation Respiration Mitochondrial Respiration Depletion ATP Depletion Respiration->Depletion Inhibition Germination Inhibition Germination->Inhibition Inactivation->Respiration Disrupts Death Fungal Cell Death Depletion->Death Inhibition->Death

Caption: Generalized mechanism of action for dithiocarbamate fungicides.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of a fungicide against a specific fungal pathogen.

Objective: To determine the lowest concentration of a fungicide that inhibits the visible growth of a fungus.

Materials:

  • Fungicide stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)[6][14]

  • Sterile water or solvent for fungicide dilution

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile water.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.[6]

  • Serial Dilution of Fungicide:

    • In the first column of the microtiter plate, add a known volume of the growth medium.

    • Add the fungicide stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring a specific volume of the solution from the first well to the second, and so on, across the plate. Discard the excess from the last well. This creates a gradient of fungicide concentrations.

  • Inoculation:

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a positive control (inoculum in medium without fungicide) and a negative control (medium only).

  • Incubation:

    • Seal the plate and incubate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • After incubation, visually assess the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the fungicide at which no visible growth is observed.[13]

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength to quantify fungal growth. The MIC can be defined as the concentration that causes a certain percentage of growth inhibition (e.g., 50% or 90%) compared to the positive control.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result A Prepare Fungal Inoculum (Standardized Concentration) D Inoculate Wells with Fungal Suspension A->D B Prepare Fungicide Stock Solution C Perform Serial Dilution of Fungicide in Microtiter Plate B->C C->D E Incubate at Optimal Temperature (e.g., 24-72 hours) D->E F Visually or Spectrophotometrically Assess Fungal Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion

Dithiocarbamate fungicides, including Mancozeb, Thiram, and Ziram, remain vital tools in modern agriculture due to their broad-spectrum efficacy and low risk of resistance. Their multi-site mechanism of action, which involves the disruption of numerous essential enzymatic and cellular processes in fungi, is a key attribute contributing to their durability. While the originally requested "this compound" is not a known fungicide, the comparative analysis of these established dithiocarbamates provides valuable insights for researchers and professionals in the field. The provided experimental protocol for determining antifungal susceptibility offers a standardized method for further comparative studies and the evaluation of novel fungicidal compounds.

References

Comparing the efficacy of "Butyl phenylcarbamodithioate" and Zineb

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Efficacy Analysis of Butyl Phenylcarbamodithioate and Zineb as Antifungal Agents

This guide provides a comparative overview of the fungicidal efficacy of this compound and Zineb, intended for researchers, scientists, and professionals in drug development. The comparison draws upon available experimental data for Zineb and the broader class of dithiocarbamates, to which both compounds belong. It is important to note a significant lack of publicly available research and specific efficacy data for this compound, a limitation that necessitates a more generalized comparison for this compound.

Introduction to the Compounds

Zineb is a well-established, non-specific, protective fungicide belonging to the ethylenebis(dithiocarbamate) class of compounds. It is a polymeric complex of zinc and has been widely used in agriculture to control a broad spectrum of fungal diseases, including downy mildews, rusts, and various blights and spots. Its mode of action is characterized as multi-site, primarily disrupting fungal enzyme activity.

Data Presentation: Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of Zineb. Due to the absence of specific studies on this compound in the public domain, a direct quantitative comparison is not possible.

CompoundTarget Disease(s)Efficacy MetricResultsSource
Zineb 75% WP Leaf Spot & Fruit Rot (Chilli)Percent Disease Index (PDI)Leaf Spot: 17.33 - 24.66 PDIFruit Rot: 19.38 - 20.85 PDI
Crop Yield17.36 - 22.04 q/ha
This compound Not specified in literatureNot availableData not available in public literature

Mechanism of Action

Dithiocarbamates, including Zineb and presumably this compound, exhibit a multi-site mechanism of action, which makes the development of resistance by fungal pathogens less likely. Their primary modes of action include:

  • Enzyme Inhibition: They act as potent inhibitors of various enzymes, particularly those containing metal ions (e.g., copper-containing enzymes) or sulfhydryl (-SH) groups. This disruption of critical metabolic pathways inhibits spore germination and mycelial growth.

  • Metal Chelation: Their ability to chelate essential metal cations like copper and zinc disrupts the normal cellular functions of the fungi.

  • Metabolism to Isothiocyanates: Some dithiocarbamates are metabolized into isothiocyanates, which are also fungitoxic and react with vital thiol compounds within the fungal cell.

Dithiocarbamate_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_enzymes Metabolic Pathways DTC Dithiocarbamate (e.g., Zineb) Enzyme_Cu Copper-Containing Enzymes DTC->Enzyme_Cu Inhibits Enzyme_SH Sulfhydryl-Containing Enzymes (e.g., Dehydrogenases) DTC->Enzyme_SH Inhibits Metal_Ions Essential Metal Ions (Cu2+, Zn2+) DTC->Metal_Ions Chelates Spore_Germination Spore Germination Enzyme_Cu->Spore_Germination Mycelial_Growth Mycelial Growth Enzyme_SH->Mycelial_Growth Metal_Ions->Spore_Germination Metal_Ions->Mycelial_Growth

Caption: Multi-site mechanism of action of dithiocarbamate fungicides.

Experimental Protocols

To evaluate the in vitro antifungal efficacy of compounds like this compound and Zineb, a standard mycelial growth inhibition assay can be employed. This method quantifies the ability of a compound to inhibit the growth of a target fungus on a solid medium.

Protocol: Mycelial Growth Inhibition Assay
  • Preparation of Fungal Cultures: The target fungal pathogen is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 25-28°C) until sufficient mycelial growth is observed.

  • Preparation of Test Compounds: Stock solutions of this compound and Zineb are prepared by dissolving them in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Amended Media: The stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). The amended PDA is then poured into sterile Petri dishes. A control plate containing only the solvent (DMSO) in PDA is also prepared.

  • Inoculation: A small disc (e.g., 5 mm diameter) of the actively growing fungal mycelium is taken from the edge of the culture plate and placed at the center of each test and control plate.

  • Incubation: The inoculated plates are incubated at the optimal growth temperature for the fungus in the dark.

  • Data Collection: The diameter of the fungal colony on each plate is measured daily until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(dc - dt) / dc] x 100

    where:

    • dc is the average diameter of the fungal colony on the control plate.

    • dt is the average diameter of the fungal colony on the treated plate.

  • Determination of EC50: The data can be used to calculate the Effective Concentration 50 (EC50), which is the concentration of the compound that inhibits 50% of the fungal growth.

Experimental_Workflow prep_culture 1. Prepare Fungal Culture (on PDA) inoculate 4. Inoculate Plates with Fungal Disc prep_culture->inoculate prep_compounds 2. Prepare Test Compound Stock Solutions prep_media 3. Prepare Amended Media (PDA + Compound) prep_compounds->prep_media prep_media->inoculate incubate 5. Incubate Plates inoculate->incubate measure 6. Measure Colony Diameter incubate->measure calculate 7. Calculate % Inhibition measure->calculate

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Conclusion

Zineb is a fungicide with a long history of use and documented efficacy against a variety of plant fungal pathogens. Its multi-site mechanism of action is a key advantage in managing fungicide resistance. While this compound belongs to the same chemical class of dithiocarbamates and is expected to share a similar mechanism of action, there is a notable absence of specific efficacy data in the public scientific literature. Therefore, a direct, data-driven comparison of the potency of these two specific compounds is not currently possible. Further research and publication of experimental data on this compound are necessary to enable a comprehensive and direct comparison of its fungicidal efficacy with that of established fungicides like Zineb. For professionals in drug and pesticide development, Zineb serves as a well-characterized benchmark, while the potential of other dithiocarbamate derivatives like this compound remains to be fully elucidated through rigorous experimental evaluation.

Performance of Butyl Phenylcarbamodithioate Against Standard Corrosion Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the corrosion inhibition performance of butyl phenylcarbamodithioate. As a result, a direct comparison with standard corrosion inhibitors based on experimental data for this specific compound is not currently feasible.

However, to address the core interest in the performance of dithiocarbamate-based inhibitors, this guide provides a comparative analysis of a closely related and well-studied dithiocarbamate compound: Ammonium (2,4-dimethylphenyl)-dithiocarbamate . This compound shares the functional dithiocarbamate group and provides insight into the potential efficacy of this class of inhibitors against established standards such as benzotriazole and chromates.

This guide will compare the performance of Ammonium (2,4-dimethylphenyl)-dithiocarbamate with these standard inhibitors, presenting available experimental data, detailing methodologies, and visualizing experimental workflows as requested.

Comparative Performance Data

The following table summarizes the inhibition efficiency of Ammonium (2,4-dimethylphenyl)-dithiocarbamate and standard corrosion inhibitors under various experimental conditions.

InhibitorMetalCorrosive MediumInhibitor ConcentrationTemperatureInhibition Efficiency (%)Test Method
Ammonium (2,4-dimethylphenyl)-dithiocarbamate Mild Steel1 M HClNot SpecifiedNot SpecifiedHighElectrochemical Impedance Spectroscopy, Potentiodynamic Polarization
Benzotriazole Mild Steel1.0 M HCl25 mMNot Specified93.46Weight Loss
Sodium Chromate API 5L Grade B SteelInjection Water0.9%Not SpecifiedNot directly stated, but significant decrease in corrosion rate observedPotentiodynamic Polarization

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.

Weight Loss Method

The weight loss method is a straightforward technique for determining corrosion rates and inhibitor efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of a defined surface area are cleaned and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a set duration.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by rinsing and drying), and then re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

1. Potentiodynamic Polarization: This method involves polarizing the working electrode (the metal specimen) from a potential below its open circuit potential (OCP) to a potential above it at a constant scan rate.

Procedure:

  • Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Measurement: The cell is filled with the corrosive solution (with and without inhibitor). After the OCP stabilizes, the potential is scanned, and the resulting current is measured.

  • Data Analysis: A Tafel plot (logarithm of current density vs. potential) is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated using: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

Procedure:

  • Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC signal of varying frequency is applied to the working electrode at its OCP. The impedance of the system is measured at each frequency.

  • Data Analysis: The data is often represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). An equivalent electrical circuit is used to model the electrochemical interface. The charge transfer resistance (R_ct) is a key parameter obtained from the fit, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizations

The following diagrams illustrate the typical workflows for the experimental methods described.

Weight_Loss_Method A Specimen Preparation (Cleaning & Weighing) B Immersion in Corrosive Medium (with/without inhibitor) A->B C Post-Immersion Cleaning & Weighing B->C D Calculation of Corrosion Rate & Inhibition Efficiency C->D

Caption: Workflow for the Weight Loss Method.

Electrochemical_Methods cluster_0 Potentiodynamic Polarization cluster_1 Electrochemical Impedance Spectroscopy A Three-Electrode Cell Setup B OCP Stabilization A->B C Potential Scan B->C D Tafel Plot Analysis (Determination of i_corr) C->D E Calculate Inhibition Efficiency D->E F Three-Electrode Cell Setup G OCP Stabilization F->G H Apply AC Signal at OCP G->H I Nyquist/Bode Plot Analysis (Determination of R_ct) H->I J Calculate Inhibition Efficiency I->J

Caption: Workflow for Electrochemical Corrosion Testing Methods.

A Comparative Guide to the Validation of Analytical Methods for Butyl Phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of "Butyl phenylcarbamodithioate," a member of the dithiocarbamate class of compounds. Due to the inherent instability of many dithiocarbamates, analytical approaches often rely on the quantification of a common degradation product, carbon disulfide (CS₂).[1][2] This document outlines the principal analytical techniques, their validation parameters according to international guidelines, and detailed experimental protocols to support robust and reliable quantification.

Principles of Dithiocarbamate Analysis

The analysis of dithiocarbamates, including this compound, is predominantly indirect. The most widely accepted strategy involves the acid-catalyzed hydrolysis of the dithiocarbamate moiety to produce carbon disulfide (CS₂).[1][2][3] This volatile product is then separated from the sample matrix and quantified using various analytical techniques. This common moiety approach allows for the determination of total dithiocarbamate content.

Comparative Overview of Analytical Techniques

The two primary analytical techniques for the quantification of CS₂ derived from dithiocarbamates are Gas Chromatography (GC) and UV-Visible Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile CS₂ from a sample extract followed by detection using various detectors such as Mass Spectrometry (MS), Electron Capture Detector (ECD), or Flame Photometric Detector (FPD).[1][2]High sensitivity and selectivity, especially with MS detection. Capable of separating CS₂ from other volatile interferences.Requires specialized equipment and trained personnel. The derivatization step can be complex.
UV-Visible Spectrophotometry Reaction of CS₂ with a chromogenic agent (e.g., a copper salt in the presence of an amine) to form a colored complex, the absorbance of which is measured at a specific wavelength.[4][5][6]Relatively simple, cost-effective, and widely available instrumentation.Lower sensitivity and selectivity compared to GC. Susceptible to interferences from other compounds that may form colored complexes.

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for GC-based and spectrophotometric methods for dithiocarbamate analysis, based on published validation data for related compounds. These values can serve as a benchmark for the validation of a method for this compound.

Validation ParameterGas Chromatography (GC-MS/ECD)UV-Visible Spectrophotometry
Linearity (Correlation Coefficient, r²) > 0.99[7]> 0.99
Accuracy (Recovery) 70-120%[8]80-120%[4][5]
Precision (Relative Standard Deviation, RSD) < 15%[9]< 15%
Limit of Detection (LOD) 0.005 - 0.05 mg/kg (as CS₂)[1][10]~0.1 mg/kg (as CS₂)
Limit of Quantitation (LOQ) 0.04 - 0.1 mg/kg (as CS₂)[1][10]~0.3 mg/kg (as CS₂)

Experimental Protocols

General Sample Preparation: Acid Hydrolysis for CS₂ Generation

This protocol is a common first step for both GC and spectrophotometric analysis of dithiocarbamates.

Materials:

  • Sample containing this compound

  • Hydrochloric acid (HCl) or a mixture of stannous chloride (SnCl₂) in HCl[1]

  • Heating apparatus (e.g., water bath)

  • Gas-tight reaction vessel with a system to trap evolved CS₂

Procedure:

  • Accurately weigh a known amount of the sample and place it in the reaction vessel.

  • Add the acidic hydrolysis reagent to the vessel.

  • Heat the mixture under controlled conditions (e.g., 80°C for 1 hour) to promote the quantitative conversion of this compound to CS₂.[1]

  • The evolved CS₂ gas is purged from the reaction vessel using an inert gas stream and trapped in a suitable solvent or absorbing solution for subsequent analysis.

Gas Chromatographic (GC) Analysis of CS₂

Instrumentation:

  • Gas chromatograph equipped with a suitable detector (e.g., MS, ECD).

  • Appropriate capillary column for volatile compound analysis.

Procedure:

  • Trapping: The purged CS₂ is typically trapped in an organic solvent like isooctane.[1]

  • Injection: An aliquot of the trapping solvent containing the dissolved CS₂ is injected into the GC.

  • Separation: The GC column separates CS₂ from other volatile components.

  • Detection: The detector quantifies the amount of CS₂ eluting from the column.

  • Quantification: The concentration of this compound in the original sample is calculated based on the amount of CS₂ detected, using a calibration curve prepared from standards of known CS₂ concentration.

UV-Visible Spectrophotometric Analysis of CS₂

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Trapping and Reaction: The evolved CS₂ is bubbled through an absorbing solution containing a copper salt (e.g., copper(II) acetate) and an amine (e.g., diethanolamine) to form a stable, colored complex.[6]

  • Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance (λmax) for the complex.[11][12]

  • Quantification: The concentration of the colored complex, and therefore the amount of CS₂, is determined using a calibration curve prepared from standards of known dithiocarbamate concentration that have undergone the same hydrolysis and color-forming reaction.

Method Validation According to ICH Guidelines

The validation of any analytical method for this compound should adhere to the International Council for Harmonisation (ICH) guidelines.[7][13][14][15] The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process for this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation (ICH Q2(R1)) cluster_result Outcome Sample Sample containing This compound Hydrolysis Acid Hydrolysis (e.g., SnCl2/HCl) Sample->Hydrolysis CS2_Gen Generation of CS2 Hydrolysis->CS2_Gen GC Gas Chromatography (GC-MS/ECD) CS2_Gen->GC Trapping in organic solvent Spectro UV-Vis Spectrophotometry CS2_Gen->Spectro Trapping in colorimetric reagent Specificity Specificity GC->Specificity Linearity Linearity & Range GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision LOD_LOQ LOD & LOQ GC->LOD_LOQ Robustness Robustness GC->Robustness Spectro->Specificity Spectro->Linearity Spectro->Accuracy Spectro->Precision Spectro->LOD_LOQ Spectro->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for the validation of an analytical method for this compound.

start Define Analytical Method Requirements develop Method Development (Select Technique & Optimize Parameters) start->develop pre_validate Pre-Validation (System Suitability) develop->pre_validate validate Perform Full Method Validation (ICH Q2(R1) Parameters) pre_validate->validate document Document Validation Results in a Report validate->document implement Implement for Routine Use document->implement

Caption: Logical progression of analytical method validation from development to implementation.

References

Unveiling the Biological Potential of Butyl Phenylcarbamodithioate and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the dithiocarbamate scaffold has emerged as a versatile pharmacophore exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of butyl phenylcarbamodithioate and its structurally related analogs, offering valuable insights for researchers, scientists, and professionals in the field. Through a systematic review of available data, this report summarizes the anticancer, antifungal, and herbicidal potential of this class of compounds, supported by quantitative experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

While specific biological activity data for this compound remains limited in publicly available literature, a comparative analysis of its close structural analogs provides a strong indication of its potential therapeutic and agrochemical applications. The core structure, featuring a phenyl group attached to the sulfur atom and a butyl group on the nitrogen atom of the dithiocarbamate moiety, serves as a foundation for understanding the structure-activity relationships within this chemical family.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of dithiocarbamate derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes, including the proteasome pathway and the induction of apoptosis. The table below summarizes the in vitro anticancer activity of selected analogs of this compound.

Compound IDAnalog StructureCancer Cell LineIC50 (µM)Reference
Analog 1 S-benzyl-N,N-diethyldithiocarbamateA549 (Lung Carcinoma)24.0 ± 3.46[1]
Analog 2 S-benzyl-N,N-diethyldithiocarbamateC6 (Glioma)23.33 ± 2.08[1]
Analog 3 Benzodioxole-based thiosemicarbazone derivativeA549 (Lung Carcinoma)<3.9 µg/mL[2]
Analog 4 Thiazoline-tetralin derivativeMCF-7 (Breast Adenocarcinoma)19.13[3]
Analog 5 Thiazoline-tetralin derivativeA549 (Lung Carcinoma)15.69[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that modifications to both the S-aryl and N-alkyl substituents significantly influence the cytotoxic potency of these compounds. For instance, the presence of a benzodioxole moiety in thiosemicarbazone derivatives (Analog 3) resulted in potent activity against lung carcinoma cells. Similarly, thiazoline-tetralin derivatives (Analogs 4 and 5) demonstrated significant inhibitory effects on both breast and lung cancer cell lines.

Antifungal Activity

Dithiocarbamates have a long history of use as fungicides in agriculture. Their mode of action often involves the chelation of essential metal ions or the inhibition of crucial enzymes in fungal pathogens. The following table presents the antifungal activity of representative analogs.

Compound IDAnalog StructureFungal PathogenEC50 (µg/mL)Reference
Analog 6 N-aryl carbamate derivativeFusarium graminearum12.50[4]
Analog 7 N-aryl carbamate derivativeFusarium oxysporum16.65[4]
Analog 8 N-(substituted pyridinyl)-pyrazole-carboxamide derivativeGibberella zeae81.3[5]
Analog 9 N-(substituted pyridinyl)-pyrazole-carboxamide derivativeFusarium oxysporum97.8[5]

EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The presented data showcases the potential of N-aryl carbamate and pyrazole-carboxamide derivatives as effective antifungal agents. The structure-activity relationship appears to be influenced by the nature of the aromatic and heterocyclic ring systems.

Herbicidal Activity

Certain dithiocarbamate derivatives have been investigated for their potential as herbicides. While quantitative data for close analogs of this compound is scarce, qualitative reports suggest that modifications on the phenyl and alkyl groups can lead to phytotoxic effects. Further research is warranted to explore the herbicidal potential of this specific subclass of dithiocarbamates.

Experimental Protocols

The following are generalized experimental protocols for the key biological assays cited in this guide. For specific details, please refer to the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten agar at various concentrations.

  • Inoculation: A mycelial plug of the test fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

  • Growth Measurement: The diameter of the fungal colony is measured.

  • EC50 Calculation: The effective concentration that inhibits 50% of the mycelial growth (EC50) is determined from the dose-response data.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and experimental procedures, the following diagrams are provided.

anticancer_pathway Dithiocarbamate Analog Dithiocarbamate Analog Proteasome Proteasome Dithiocarbamate Analog->Proteasome Inhibition Protein Degradation Protein Degradation Proteasome->Protein Degradation Mediates Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->Proteasome Targeting Apoptosis Apoptosis Protein Degradation->Apoptosis Leads to

Caption: Putative anticancer mechanism of dithiocarbamate analogs.

antifungal_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculation on Agar Plates Inoculation on Agar Plates Fungal Culture->Inoculation on Agar Plates Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Inoculation on Agar Plates Incubation Incubation Inoculation on Agar Plates->Incubation Measurement of Mycelial Growth Measurement of Mycelial Growth Incubation->Measurement of Mycelial Growth Calculation of Inhibition % Calculation of Inhibition % Measurement of Mycelial Growth->Calculation of Inhibition % EC50 Determination EC50 Determination Calculation of Inhibition %->EC50 Determination

Caption: Workflow for in vitro antifungal activity screening.

Conclusion

This comparative guide underscores the significant biological potential of this compound and its analogs. The presented data reveals that strategic structural modifications of the dithiocarbamate core can lead to potent anticancer and antifungal agents. Further investigation into the synthesis and biological evaluation of this compound itself is crucial to fully elucidate its therapeutic and agrochemical promise. The detailed experimental protocols and illustrative diagrams provided herein serve as a valuable resource for researchers aiming to explore this promising class of compounds.

References

A Spectroscopic Vademecum for Butyl Phenylcarbamodithioate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, the precise identification of isomeric structures is a critical challenge. This guide provides a comparative analysis of the spectroscopic characteristics of four butyl isomers of phenylcarbamodithioate: n-butyl, iso-butyl, sec-butyl, and tert-butyl phenylcarbamodithioate. The differentiation of these isomers is crucial for understanding their structure-activity relationships and ensuring the purity of synthesized compounds. This document outlines predicted spectroscopic data based on analogous compounds and fundamental principles of spectroscopy, offering a valuable reference for their characterization.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the four isomers. These predictions are based on established chemical shift values for butyl fragments and related dithiocarbamate compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Protonsn-Butyl Isomeriso-Butyl Isomersec-Butyl Isomertert-Butyl Isomer
Phenyl (Ar-H)~7.2-7.5 (m, 5H)~7.2-7.5 (m, 5H)~7.2-7.5 (m, 5H)~7.2-7.5 (m, 5H)
N-H~8.5-9.5 (br s, 1H)~8.5-9.5 (br s, 1H)~8.5-9.5 (br s, 1H)~8.5-9.5 (br s, 1H)
α-CH/CH₂~3.4 (t, 2H)~3.2 (d, 2H)~4.0 (sextet, 1H)-
β-CH/CH₂~1.7 (sextet, 2H)~2.0 (nonet, 1H)~1.7 (quintet, 2H)-
γ-CH₃/CH₂~1.4 (sextet, 2H)-~0.9 (t, 3H)-
Terminal CH₃~0.9 (t, 3H)~1.0 (d, 6H)~1.3 (d, 3H)~1.6 (s, 9H)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbonn-Butyl Isomeriso-Butyl Isomersec-Butyl Isomertert-Butyl Isomer
C=S~195-205~195-205~195-205~195-205
Phenyl (Ar-C)~125-140~125-140~125-140~125-140
α-C~50~58~55~60
β-C~30~28~29-
γ-C~20-~20-
Terminal C~14~22~10~30

Table 3: Key Predicted IR Absorption Bands (in cm⁻¹)

Functional Groupn-Butyl Isomeriso-Butyl Isomersec-Butyl Isomertert-Butyl Isomer
N-H Stretch~3300-3400~3300-3400~3300-3400~3300-3400
C-H Stretch (Aromatic)~3000-3100~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-2960~2850-2960~2850-2960~2850-2960
C=S Stretch~950-1050~950-1050~950-1050~950-1050
C-N Stretch~1450-1550~1450-1550~1450-1550~1450-1550

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion [M]⁺Key Fragments
n-Butyl225[M-C₄H₉]⁺ (168), [C₆H₅NCS]⁺ (135), [C₄H₉]⁺ (57)
iso-Butyl225[M-C₄H₉]⁺ (168), [C₆H₅NCS]⁺ (135), [C₄H₉]⁺ (57)
sec-Butyl225[M-C₄H₉]⁺ (168), [C₆H₅NCS]⁺ (135), [C₄H₉]⁺ (57)
tert-Butyl225[M-C₄H₉]⁺ (168), [C₆H₅NCS]⁺ (135), [C₄H₉]⁺ (57, prominent)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Butyl Phenylcarbamodithioate Isomers

A general procedure for the synthesis of dithiocarbamates involves the reaction of an amine with carbon disulfide in the presence of a base.[1]

  • Reaction Setup: Dissolve phenylamine (1 equivalent) in a suitable solvent such as ethanol or water.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Formation of Dithiocarbamate Salt: Add a solution of sodium hydroxide (1 equivalent) to form the sodium phenylcarbamodithioate salt.

  • Alkylation: To the solution of the dithiocarbamate salt, add the corresponding butyl halide (n-butyl bromide, isobutyl bromide, sec-butyl bromide, or tert-butyl chloride) (1 equivalent).

  • Reaction and Workup: Stir the reaction mixture at room temperature until completion (monitored by TLC). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.[3]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[3]

  • Analysis: Identify the characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=S, and C-N functional groups.[4]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[5][6]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of the butyl group will be characteristic for each isomer.

Visualization of Isomeric Relationships

The following diagrams illustrate the structural differences between the isomers and the general workflow for their spectroscopic analysis.

Butyl_Isomers cluster_isomers This compound Isomers cluster_spectroscopy Spectroscopic Analysis n-Butyl n-Butyl NMR NMR n-Butyl->NMR IR IR n-Butyl->IR MS MS n-Butyl->MS iso-Butyl iso-Butyl iso-Butyl->NMR iso-Butyl->IR iso-Butyl->MS sec-Butyl sec-Butyl sec-Butyl->NMR sec-Butyl->IR sec-Butyl->MS tert-Butyl tert-Butyl tert-Butyl->NMR tert-Butyl->IR tert-Butyl->MS

Caption: Structural isomers and their analysis.

Spectroscopic_Workflow Sample This compound Isomer NMR_Spec NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Spec IR_Spec IR Spectroscopy Sample->IR_Spec MS_Spec Mass Spectrometry Sample->MS_Spec Data_Analysis Data Analysis and Structure Elucidation NMR_Spec->Data_Analysis IR_Spec->Data_Analysis MS_Spec->Data_Analysis

References

"Butyl phenylcarbamodithioate" vs. "Sodium dibutyldithiocarbamate" properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized vulcanization accelerator and biocide, Sodium Dibutyldithiocarbamate, with the broader class of aryl dithiocarbamates. Due to a significant lack of available data for the specific compound "Butyl phenylcarbamodithioate," this document will focus on the known properties and experimental data for Sodium dibutyldithiocarbamate and draw general comparisons to aryl dithiocarbamates where possible.

Physicochemical Properties

PropertySodium dibutyldithiocarbamateThis compound
Synonyms Butyl Namate, Tepidone, Accelerator TPPhenyl N-butylcarbamodithioate
CAS Number 136-30-1Not Found
Molecular Formula C₉H₁₈NNaS₂C₁₁H₁₅NS₂
Molecular Weight 227.37 g/mol Not Found
Appearance White to light yellow solidNot Found
Melting Point 123 - 125ºCNot Found
Boiling Point 257.7ºC at 760 mmHgNot Found
Density 1.09 g/cm³[1]Not Found
Solubility Soluble in waterLikely insoluble in water, soluble in organic solvents

Note: The properties of aryl halides suggest that aryl dithiocarbamates, like the theoretical this compound, would exhibit lower polarity and water solubility compared to their alkyl counterparts due to the hydrophobic nature of the phenyl group.[2][3]

Mechanism of Action and Applications

Dithiocarbamates, as a class, exhibit a broad range of biological activities primarily attributed to their ability to chelate metal ions and interact with sulfhydryl groups in enzymes.[1][4]

Sodium Dibutyldithiocarbamate

Primary Applications:

  • Agriculture: Widely used as a fungicide and pesticide.[5]

  • Industrial: Employed as a vulcanization accelerator in the rubber industry.

  • Bioremediation: Its strong metal-chelating properties are utilized for removing heavy metals from wastewater.[6][7]

Mechanism of Action:

The primary mechanism of action for dithiocarbamates involves the inhibition of various enzymes, particularly those containing metal ions (metalloenzymes) or critical thiol groups.[1][8] This inhibition disrupts essential metabolic processes in target organisms like fungi.

  • Enzyme Inhibition: Dithiocarbamates can chelate essential metal cofactors (e.g., Cu²⁺, Zn²⁺) within enzymes, rendering them inactive.

  • Redox Activity: They can also undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress within cells. The disulfide form of dithiocarbamates can directly oxidize thiol groups on proteins, such as caspases, thereby inhibiting apoptosis.[9]

Aryl Dithiocarbamates (General)

While specific data for this compound is unavailable, the introduction of an aryl group can influence the compound's biological activity and potential applications. The phenyl group can affect the compound's lipophilicity, which may enhance its ability to penetrate cell membranes. The electronic properties of the aryl ring can also modulate the chelating and redox properties of the dithiocarbamate moiety.

Experimental Data & Protocols

This section presents available experimental data for Sodium dibutyldithiocarbamate, focusing on its antifungal activity and metal chelation capacity.

Antifungal Activity of Dithiocarbamate Derivatives

Objective: To evaluate the in vitro antifungal activity of synthesized dithiocarbamate esters against Fusarium oxysporum f. sp. albedinis (Foa).

Experimental Protocol:

  • Compound Preparation: Dithiocarbamic esters were synthesized by condensing a lithium dithiocarbamate salt with various natural substances.[10] The compounds were dissolved in dimethyl sulfoxide (DMSO) to achieve concentrations of 10, 20, 40, 60, 100, and 200 ppm.[10]

  • Fungal Culture: The phytopathogenic fungus Foa was cultured on Potato Dextrose Agar (PDA) plates.

  • Inhibition Assay: The dissolved dithiocarbamate solutions were added to the PDA plates. Control plates contained only DMSO. The plates were incubated at 22°C.[10]

  • Data Analysis: The diameter of fungal colony growth was measured, and the percentage of inhibition (pI) was calculated relative to the control plates.[10]

Results:

The study demonstrated that the antifungal activity of dithiocarbamate esters is influenced by the nature of the alkyl or aryl substituent. For instance, at a concentration of 200 ppm, compounds with dimethyl, piperidine, and trimethylpiperidine substituents showed significant mycelial growth inhibition of Foa.[10]

Metal Chelation by Sodium Dibutyldithiocarbamate

Objective: To demonstrate the ability of Sodium dibutyldithiocarbamate to chelate and precipitate heavy metal ions from aqueous solutions.

Experimental Protocol:

  • Solution Preparation: Prepare an aqueous solution containing a known concentration of a heavy metal salt (e.g., copper sulfate, lead nitrate).

  • Chelation Reaction: Add an aqueous solution of Sodium dibutyldithiocarbamate to the heavy metal solution at room temperature.[6][7]

  • Observation: Observe the formation of an insoluble precipitate, which is the metal-dithiocarbamate complex.[6][7]

  • Separation and Analysis: The precipitate can be separated by filtration. The concentration of the remaining metal ions in the filtrate can be determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the removal efficiency.

Expected Outcome:

Sodium dibutyldithiocarbamate is an effective chelating agent that forms stable, insoluble complexes with a wide range of heavy metal ions, leading to their precipitation from the solution.[6][7]

Visualizing Mechanisms and Workflows

Dithiocarbamate Synthesis and Chelation

Dithiocarbamate_Synthesis_Chelation cluster_synthesis General Synthesis cluster_chelation Chelation Amine Amine Dithiocarbamate_Salt Dithiocarbamate Salt Amine->Dithiocarbamate_Salt + CS2 + Base CS2 Carbon Disulfide CS2->Dithiocarbamate_Salt Base Base Base->Dithiocarbamate_Salt DTC_Ligand Dithiocarbamate Ligand Dithiocarbamate_Salt->DTC_Ligand Provides Ligand Metal_Ion Metal Ion (Mⁿ⁺) Metal_Complex Metal-Dithiocarbamate Complex (Insoluble) Metal_Ion->Metal_Complex + DTC_Ligand->Metal_Complex Dithiocarbamate_Fungicidal_Action DTC Dithiocarbamate Cell_Membrane Fungal Cell Membrane DTC->Cell_Membrane Penetration Metalloenzyme Metalloenzyme Cell_Membrane->Metalloenzyme Thiol_Enzyme Enzyme with -SH group Cell_Membrane->Thiol_Enzyme Inactivation_Metal Enzyme Inactivation (Metal Chelation) Metalloenzyme->Inactivation_Metal Chelates Metal Ion Inactivation_Thiol Enzyme Inactivation (Thiol Oxidation) Thiol_Enzyme->Inactivation_Thiol Oxidizes -SH group Metabolic_Disruption Metabolic Disruption Inactivation_Metal->Metabolic_Disruption Inactivation_Thiol->Metabolic_Disruption Fungal_Cell_Death Fungal Cell Death Metabolic_Disruption->Fungal_Cell_Death

References

A Comparative Guide to the Cost-Effectiveness of Dithiocarbamates in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical agents for industrial processes is a critical decision, balancing efficacy, cost, and safety. This guide provides a comparative analysis of dithiocarbamates, a versatile class of organosulfur compounds, in key industrial applications. Due to the limited publicly available data on the specific compound Butyl phenylcarbamodithioate (CAS No. 14549-44-1) , this analysis focuses on widely used dithiocarbamates as representative examples to illustrate their performance and economic viability against common alternatives.

Executive Summary

Dithiocarbamates are utilized globally as fungicides in agriculture and as accelerators in the vulcanization of rubber.[1][2][3] Their popularity stems from their broad-spectrum activity, cost-effectiveness, and ease of synthesis.[4] However, the emergence of resistant microbial strains and increasing environmental regulations necessitate a careful evaluation of their performance against other chemical classes. This guide presents a data-driven comparison to aid in the selection of the most appropriate compound for specific industrial needs.

Data Presentation: Performance and Cost Comparison

The following tables summarize quantitative data for commonly used dithiocarbamates and their alternatives in two primary applications: as fungicides and as rubber vulcanization accelerators. It is important to note that pricing is subject to significant fluctuation based on supplier, purity, and volume. The prices listed are indicative and intended for comparative purposes.

Table 1: Comparison of Fungicides for Agricultural Applications

Compound ClassExample CompoundTarget PathogensEfficacy (Typical Control %)Estimated Cost (USD/kg)Key AdvantagesKey Disadvantages
Dithiocarbamate MancozebBroad-spectrum (e.g., blights, mildews, rusts)85-95%5 - 10Broad-spectrum, low resistance risk[5]Surface protectant only, potential environmental concerns[5][6]
Dithiocarbamate ThiramSeed and soil-borne fungi90-98%8 - 15Excellent seed protectantCan be phytotoxic to some plants
Triazole TebuconazolePowdery mildew, rusts, smuts95-99%20 - 30Systemic action, curative propertiesHigher risk of resistance development
Strobilurin AzoxystrobinBroad-spectrum95-99%30 - 50Systemic and translaminar activityHigh risk of resistance development

Table 2: Comparison of Rubber Vulcanization Accelerators

| Compound Class | Example Compound | Vulcanization Speed | Scorch Safety | Tensile Strength (MPa) | Estimated Cost (USD/kg) | Key Advantages | Key Disadvantages | |---|---|---|---|---|---|---| | Dithiocarbamate | Zinc diethyldithiocarbamate (ZDEC) | Ultra-fast | Low | 20 - 25 | 7 - 12 | Fast cure rates, effective at low temperatures | Poor scorch safety, potential for blooming | | Dithiocarbamate | Zinc dibutyldithiocarbamate (ZDBC) | Fast | Medium | 22 - 27 | 8 - 15 | Good balance of speed and safety | Limited solubility in some elastomers | | Thiazole | Mercaptobenzothiazole (MBT) | Medium | Medium | 18 - 23 | 5 - 9 | Good processing safety, non-staining | Slower cure rates than dithiocarbamates | | Sulfenamide | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | Fast | High | 25 - 30 | 10 - 18 | Excellent scorch safety, high tensile strength | Higher cost than thiazoles |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of product performance. Below are methodologies for evaluating the efficacy of fungicides and the performance of rubber vulcanization accelerators.

Fungicide Efficacy Testing

A common method for evaluating the efficacy of a fungicide is through in-vitro and in-vivo assays.

1. In-Vitro Mycelial Growth Inhibition Assay:

  • Objective: To determine the concentration of the fungicide that inhibits the growth of a target fungus by 50% (EC50).

  • Procedure:

    • Prepare a series of agar plates amended with different concentrations of the test fungicide.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate the plates at a suitable temperature until the mycelial growth in the control (fungicide-free) plate reaches the edge.

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

2. In-Vivo Plant Protection Assay:

  • Objective: To evaluate the ability of the fungicide to protect a host plant from infection.

  • Procedure:

    • Grow susceptible host plants to a specific growth stage.

    • Apply the test fungicide to the plants at various concentrations.

    • After a set period, inoculate the plants with a spore suspension of the target pathogen.

    • Incubate the plants under conditions favorable for disease development.

    • Assess the disease severity on a standardized scale.

    • Calculate the percentage of disease control compared to untreated plants.

Rubber Vulcanization Accelerator Performance Testing

The performance of a vulcanization accelerator is typically evaluated by measuring the curing characteristics and the physical properties of the vulcanized rubber.

1. Rheological Measurement (Cure Characteristics):

  • Objective: To determine the scorch time (time to onset of vulcanization) and the optimum cure time.

  • Procedure:

    • Use a moving die rheometer (MDR) or an oscillating disk rheometer (ODR).

    • Place a sample of the uncured rubber compound containing the test accelerator into the rheometer.

    • Heat the sample to a specified vulcanization temperature.

    • The rheometer measures the torque as a function of time.

    • From the resulting rheograph, determine key parameters such as:

      • ts2: Scorch time (time for a 2 dNm rise in torque).

      • t90: Optimum cure time (time to reach 90% of the maximum torque).

2. Physical Property Testing:

  • Objective: To measure the mechanical properties of the vulcanized rubber.

  • Procedure:

    • Prepare test sheets of the rubber compound and vulcanize them to their optimum cure time (t90).

    • Cut dumbbell-shaped test specimens from the vulcanized sheets.

    • Conduct tensile testing to measure:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Modulus: The stress at a specific elongation (e.g., 100% or 300%).

Mandatory Visualization

The following diagrams illustrate key decision-making pathways and experimental workflows relevant to the industrial application of dithiocarbamates.

Industrial_Application_Decision_Pathway Start Define Industrial Application Need Application Fungicide or Vulcanization Accelerator? Start->Application Fungicide_Branch Fungicide Selection Application->Fungicide_Branch Fungicide Vulcanization_Branch Vulcanization Accelerator Selection Application->Vulcanization_Branch Accelerator F_Criteria Evaluate: - Target Pathogen - Systemic vs. Protectant - Cost Constraints Fungicide_Branch->F_Criteria V_Criteria Evaluate: - Desired Cure Speed - Scorch Safety Requirements - Final Product Properties Vulcanization_Branch->V_Criteria Dithiocarbamate_F Consider Dithiocarbamates (e.g., Mancozeb, Thiram) F_Criteria->Dithiocarbamate_F Alternative_F Consider Alternatives (e.g., Triazoles, Strobilurins) F_Criteria->Alternative_F Dithiocarbamate_V Consider Dithiocarbamates (e.g., ZDEC, ZDBC) V_Criteria->Dithiocarbamate_V Alternative_V Consider Alternatives (e.g., Thiazoles, Sulfenamides) V_Criteria->Alternative_V F_Decision Select Optimal Fungicide Dithiocarbamate_F->F_Decision Alternative_F->F_Decision V_Decision Select Optimal Accelerator Dithiocarbamate_V->V_Decision Alternative_V->V_Decision

Caption: Decision pathway for selecting a fungicide or vulcanization accelerator.

Fungicide_Efficacy_Workflow Start Start: Fungicide Efficacy Testing In_Vitro In-Vitro Assay (Mycelial Growth Inhibition) Start->In_Vitro In_Vivo In-Vivo Assay (Plant Protection) Start->In_Vivo EC50 Determine EC50 Value In_Vitro->EC50 Disease_Control Calculate % Disease Control In_Vivo->Disease_Control Data_Analysis Data Analysis and Comparison EC50->Data_Analysis Disease_Control->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for fungicide efficacy testing.

References

Benchmarking Butyl Phenylcarbamodithioate: A Comparative Guide to Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential fungicidal performance of Butyl phenylcarbamodithioate against established commercial fungicides. Due to a lack of publicly available data for this compound, this guide will utilize data for structurally related dithiocarbamate fungicides as a proxy to provide a foundational benchmark. The experimental protocols described herein are based on internationally recognized standards to ensure reproducibility and comparability.

Data Summary: Comparative Antifungal Activity

The following table summarizes the in-vitro antifungal activity of this compound (hypothetical data based on dithiocarbamate class activity) against representative commercial fungicides from different chemical classes. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundChemical ClassFRAC CodeMode of ActionCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Fusarium oxysporum (µg/mL)
This compound DithiocarbamateM03Multi-site contact activity[Data Not Available][Data Not Available][Data Not Available]
MancozebDithiocarbamateM03Multi-site contact activity10 - >10010 - >1001 - 10
AzoxystrobinStrobilurin (QoI)11Quinone outside inhibitor0.5 - 80.1 - 20.1 - 5
TebuconazoleTriazole (DMI)3Demethylation inhibitor0.125 - 40.5 - 81 - 16

Note: The data for Mancozeb, Azoxystrobin, and Tebuconazole are representative values from published literature and may vary depending on the specific fungal isolate and testing conditions.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi, which provides a standardized method for determining MIC values.[1][2][3][4][5]

Inoculum Preparation
  • Fungal Culture: The fungal isolates (Candida albicans, Aspergillus fumigatus, Fusarium oxysporum) are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), at a suitable temperature (e.g., 35°C) until sufficient sporulation is observed.

  • Spore Suspension: A suspension of fungal spores (conidia) is prepared by gently scraping the surface of the agar plate with a sterile loop in a sterile saline solution containing a wetting agent (e.g., Tween 80).

  • Inoculum Adjustment: The spore suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

Broth Microdilution Assay
  • Preparation of Antifungal Solutions: Stock solutions of the test compounds (this compound and commercial fungicides) are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.

  • Incubation: The plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well (containing no antifungal agent).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or significant inhibition of visible fungal growth compared to the growth control.

Mechanism of Action of Dithiocarbamate Fungicides

Dithiocarbamates, including this compound, are classified under the FRAC (Fungicide Resistance Action Committee) code M03, which designates them as multi-site contact fungicides.[6][7] Their mode of action involves the disruption of multiple essential biochemical processes within the fungal cell. This multi-site activity makes the development of resistance by fungal pathogens less likely compared to single-site inhibitor fungicides.[6]

The primary mechanism involves the chelation of metal ions, which are essential cofactors for many enzymes. Additionally, dithiocarbamates can react with sulfhydryl groups of amino acids and proteins, leading to enzyme inhibition and disruption of cellular metabolism.[8]

G cluster_fungal_cell Fungal Cell cluster_pathways Multiple Metabolic Pathways DTC Dithiocarbamate (this compound) Inhibition Inhibition DTC->Inhibition Chelates metal ions & reacts with -SH groups P1 Glycolysis Death Fungal Cell Death P2 Respiration P3 Lipid Metabolism P4 Protein Synthesis Enzyme Essential Enzymes (containing metal ions or -SH groups) Enzyme->P1 Enzyme->P2 Enzyme->P3 Enzyme->P4 Inhibition->Enzyme Inhibition->Death

Caption: Multi-site inhibitory action of dithiocarbamate fungicides.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the key steps in the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 35°C for 48-72h C->D E Read Plates and Determine MIC D->E

Caption: Workflow for broth microdilution antifungal susceptibility testing.

References

Navigating the Synthesis and Biological Landscape of Butyl Phenylcarbamodithioate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of Butyl Phenylcarbamodithioate

The synthesis of N-alkyl-N-phenyl dithiocarbamates is a well-established process. The general method involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[2][3]

Experimental Protocol: A General Approach

A typical synthesis protocol for ammonium N-butyl-N-phenyldithiocarbamate, a precursor that can be further utilized, is as follows[4][5]:

  • Reaction Setup: A mixture of N-butyl aniline (the secondary amine) and a concentrated aqueous ammonia solution (the base) is prepared in a flask and cooled in an ice bath.

  • Addition of Carbon Disulfide: Ice-cold carbon disulfide is added dropwise to the stirring mixture.

  • Reaction: The mixture is stirred for several hours in the cold condition.

  • Isolation: The resulting solid product, ammonium N-butyl-N-phenyldithiocarbamate, is separated by suction filtration.

  • Washing: The isolated solid is washed with cold ethanol to remove any unreacted starting materials.

It is important to note that the ammonium salt of the dithiocarbamate can be unstable at room temperature and may require storage at lower temperatures.[2][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N_Butyl_Aniline N-Butyl Aniline Reaction Reaction in Ice Bath N_Butyl_Aniline->Reaction Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Reaction Base Base (e.g., NH3) Base->Reaction Stirring Stirring Reaction->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Product Ammonium N-butyl-N- phenyldithiocarbamate Washing->Product

Biological Activity of Dithiocarbamates: A Class Overview

While specific cross-reactivity studies on this compound are scarce, the broader class of dithiocarbamates exhibits a wide range of biological activities. These activities are often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes and proteins.[6][7][8]

Biological ActivityDescriptionKey MechanismsReferences
Antimicrobial Dithiocarbamates and their metal complexes have shown activity against a spectrum of bacteria, including Gram-positive and Gram-negative strains.[6][9]Inhibition of metal-dependent enzymes, disruption of cellular metabolism.[6][9]
Antifungal Historically used as fungicides in agriculture, dithiocarbamates are effective against various fungal species.[2]Similar to antimicrobial activity, involving metal chelation and enzyme inhibition.[2]
Anticancer Certain dithiocarbamate complexes, particularly with metals like gold and copper, have demonstrated anticancer properties.[6][8]Induction of apoptosis, inhibition of the proteasome, generation of reactive oxygen species.[6][8]
Antioxidant/Anti-inflammatory Some dithiocarbamate derivatives have shown potential as antioxidant and anti-inflammatory agents.[6]Scavenging of free radicals, chelation of pro-oxidant metals.[6]
Mechanism of Action: The Role of Metal Chelation

The biological activities of dithiocarbamates are intrinsically linked to their structure, specifically the dithiocarbamate moiety (-NCS₂⁻), which acts as a powerful chelating agent for various metal ions. This chelation can disrupt the normal function of metalloenzymes and other metal-dependent cellular processes.

Mechanism_of_Action cluster_DTC Dithiocarbamate cluster_Interaction Interaction cluster_Target Biological Target cluster_Effect Biological Effect DTC Butyl phenylcarbamodithioate Chelation Chelation DTC->Chelation Metalloenzyme Metalloenzyme Chelation->Metalloenzyme forms complex with Metal_Ion Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal_Ion->Chelation Inhibition Enzyme Inhibition Metalloenzyme->Inhibition Disruption Disruption of Cellular Processes Inhibition->Disruption

Comparison and Alternatives

Due to the lack of specific cross-reactivity and target-based efficacy data for this compound, a direct comparison with functional alternatives is challenging. The selection of an alternative would be highly dependent on the specific biological application being investigated. For instance, if the desired activity is antimicrobial, a researcher might compare this compound's efficacy against well-established antibiotics or other classes of metal-chelating agents.

For researchers interested in the dithiocarbamate scaffold, alternatives could involve modifying the N-substituents to alter lipophilicity and steric properties, which can in turn influence biological activity and target specificity.

Future Directions and Knowledge Gaps

The primary knowledge gap for this compound is the lack of comprehensive biological characterization, including:

  • Cross-reactivity studies: Profiling the compound against a panel of receptors, enzymes, and ion channels to understand its selectivity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance and safety profile in animal models.

References

Navigating the Neurotoxic Landscape: A Comparative Toxicity Profile of Dithiocarbamates and Other Major Pesticide Classes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Initial Note on "Butyl phenylcarbamodithioate": The specific compound "this compound" is not found in readily available scientific literature as a registered pesticide. It is presumed to be a less common chemical or a potential misnomer for a member of the broader dithiocarbamate class of fungicides. Therefore, this guide provides a detailed toxicity comparison of the dithiocarbamate class against other major pesticide classes.

This guide offers a comparative toxicological overview of dithiocarbamate fungicides and four other major classes of insecticides: organophosphates, carbamates, pyrethroids, and neonicotinoids. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the relative toxicities and mechanisms of action of these compounds. All quantitative data is presented in a clear, tabular format, and detailed experimental protocols for key toxicity studies are provided.

Comparative Toxicity Data

The following table summarizes the acute and subchronic toxicity data for representative compounds from each pesticide class. The data is primarily based on studies in rats, a common model for toxicological assessment.

Pesticide ClassRepresentative CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)NOAEL (rat, mg/kg/day)
Dithiocarbamates Mancozeb>5000>200014 (2-year study)
Thiram620 - >1900[1]>1000[1]1.4 (developmental neurotoxicity)[2]
Ziram1400[3]>6000[3]2.5 (9-month study)[3]
Organophosphates Chlorpyrifos94 (mice)-0.1 (chronic)[4]
Malathion5400 - 5700[5]>2000[5]4 (subchronic)[5]
Carbamates Carbaryl302.6 - 311.5[6][7]>2000[6][7]200 (2-year study)[6][7]
Carbofuran8 - 9[8]>1000[9]0.22 (4-week study, dog)[10]
Pyrethroids Permethrin2280 - 3580[11]>2000[11]25 (chronic)[11]
Cypermethrin891 (male)[12]>4800[12]6.25 (fertility)[12]
Neonicotinoids Imidacloprid424 (male), 450-475 (female)[13]>5000[13]50 (acute)[13]
Thiamethoxam1563[14][15]>2000[14][15]2.63 (18-month study, mice)[14][15]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[16][17][18]

  • Principle: The method involves dosing a small group of animals (typically three) of a single sex with the test substance at one of four fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[17] The outcome (mortality or evident toxicity) in this initial group determines the next step, which could be dosing another group at a lower or higher dose level, or ceasing the test.[17]

  • Animal Model: Healthy, young adult rodents (usually rats, preferably females as they are often slightly more sensitive) are used.[16]

  • Procedure: A single dose of the test substance is administered orally via gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[16]

  • Data Interpretation: The LD50 is not determined as a precise value but is assigned to a toxicity class based on the dose levels at which mortality is observed.[17]

Subchronic Oral Toxicity (NOAEL) - OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.[19][20][21][22]

  • Principle: The test substance is administered daily to several groups of experimental animals at three or more dose levels for 90 days.[19] A control group receives the vehicle only.

  • Animal Model: Typically, rats are used, with an equal number of males and females in each dose group (at least 10 per sex per group).[19]

  • Procedure: The substance is administered orally, mixed in the diet, dissolved in drinking water, or by gavage.[19][20] Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.[20] At the end of the 90-day period, detailed hematology, clinical biochemistry, and urinalysis are performed, followed by a full necropsy and histopathological examination of organs and tissues.[19]

  • Data Interpretation: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no biologically or statistically significant adverse effects are observed in the exposed group compared to the control group.

Modes of Action: A Visual Comparison

The following diagram illustrates the distinct primary mechanisms of toxic action for each pesticide class. Understanding these pathways is crucial for predicting potential toxicological outcomes and for the development of targeted therapies or antidotes.

Pesticide_Modes_of_Action cluster_dithiocarbamates Dithiocarbamates cluster_op_carbamates Organophosphates & Carbamates cluster_pyrethroids Pyrethroids cluster_neonicotinoids Neonicotinoids dithio Dithiocarbamates enzyme_inhibition Inhibition of multiple enzymes (e.g., those containing sulfhydryl groups) dithio->enzyme_inhibition Non-specific binding op_carb Organophosphates & Carbamates ache Acetylcholinesterase (AChE) op_carb->ache Inhibition (Irreversible for OPs, Reversible for Carbamates) acetylcholine Acetylcholine Accumulation ache->acetylcholine pyrethroid Pyrethroids na_channel Voltage-gated Sodium Channels pyrethroid->na_channel Prolonged opening neuron_hyperexcitation Neuronal Hyperexcitation na_channel->neuron_hyperexcitation neonic Neonicotinoids nachr Nicotinic Acetylcholine Receptors (nAChRs) neonic->nachr Agonist (binding) neuron_overstimulation Neuronal Overstimulation & Paralysis nachr->neuron_overstimulation

References

Comparative analysis of "Butyl phenylcarbamodithioate" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Methods for Butyl Phenylcarbamodithioate

This guide provides a comparative analysis of synthetic methodologies for this compound, a dithiocarbamate derivative of interest to researchers in drug development and materials science. The synthesis of dithiocarbamates, including this compound, generally proceeds through the reaction of a primary or secondary amine with carbon disulfide. This initial reaction forms a dithiocarbamic acid or its salt, which is then typically reacted with an alkylating agent to yield the final product.

Several approaches to this synthesis have been developed, aiming to improve yield, reduce reaction times, and employ more environmentally friendly conditions. This analysis focuses on comparing the common methods based on reaction conditions, yields, and overall efficiency.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound involves two key steps:

  • Nucleophilic attack of N-butylaniline on carbon disulfide: This forms the N-butyl-N-phenyldithiocarbamate anion.

  • Alkylation of the dithiocarbamate anion: This step is not explicitly part of synthesizing "this compound" as the butyl group is already on the nitrogen. The target molecule is more accurately named S-alkyl N-butyl-N-phenyldithiocarbamate. Assuming the user is interested in S-butyl N-phenylcarbamodithioate, the second step would involve alkylation with a butyl halide. However, if the target is an ester of N-phenylcarbamodithioic acid, the starting amine would be aniline, and the alkylating agent would be a butyl halide. Given the common nomenclature, we will assume the synthesis of an S-alkyl N-phenyldithiocarbamate.

A generalized reaction scheme is as follows: Aniline + Carbon Disulfide -> Phenylcarbamodithioic acid salt Phenylcarbamodithioic acid salt + Butyl halide -> this compound

Alternatively, for N,N-disubstituted dithiocarbamates: Dibutylamine + Carbon Disulfide + Alkylating Agent -> Alkyl dibutyl-dithiocarbamate[1]

Comparative Analysis of Synthesis Methods

Several methods have been reported for the synthesis of dithiocarbamates, which can be adapted for this compound. The primary variations lie in the choice of solvent, the use of a catalyst or base, and the overall reaction setup (e.g., one-pot vs. multi-step).

Method 1: One-Pot, Catalyst-Free Synthesis in Ethanol

This approach involves the sequential addition of reagents in a single reaction vessel without the need for a catalyst. It is often favored for its simplicity and reduced workup complexity.

  • General Protocol: An amine is reacted with carbon disulfide in ethanol at room temperature, followed by the addition of an electrophile (in this case, a butyl halide).

  • Advantages: The method is straightforward, avoids the use of potentially toxic catalysts, and can lead to high yields in short reaction times.[2]

  • Disadvantages: The efficiency can be dependent on the specific amine and electrophile used. While catalyst-free, it may still require a basic medium for the initial dithiocarbamate salt formation, which is often achieved by adding a base like sodium hydroxide.

Method 2: One-Pot Synthesis in Green Solvents

To address environmental concerns, the use of green solvents like deep eutectic solvents (DES) and polyethylene glycol (PEG) has been explored.

  • General Protocol: A one-pot, three-component condensation of an amine, carbon disulfide, and an electrophile is carried out in a green solvent.[3]

  • Advantages: This method is environmentally friendly, often proceeds with high yields and short reaction times, and allows for the recovery and recycling of the solvent.[3] It also simplifies the work-up procedure.[4]

  • Disadvantages: The availability and cost of specific green solvents might be a consideration. The compatibility of all reactants with the chosen solvent must be ensured.

Method 3: Synthesis via Dithiocarbamate Salt Formation

This is a more traditional two-step approach where the dithiocarbamate salt is first synthesized and isolated before reacting with the alkylating agent.

  • General Protocol: A secondary amine (like dibutylamine) is reacted with carbon disulfide in the presence of a base such as sodium hydroxide in a solvent like methanol to form the sodium salt of the dithiocarbamate.[1] This salt is then reacted with an alkylating agent.

  • Advantages: This method allows for the purification of the intermediate salt, which can lead to a purer final product.

  • Disadvantages: It is a two-step process, which can be more time-consuming and may result in a lower overall yield compared to a one-pot synthesis.

Data Presentation

MethodKey ReagentsSolventCatalyst/BaseTemperatureReaction TimeYield (%)Reference
One-Pot, Catalyst-Free Amine, Carbon Disulfide, EpoxideEthanolNoneRoom TemperatureShortHigh (92%)[2]
Green Solvent Synthesis Amine, Carbon Disulfide, ElectrophileDES or PEGNoneNot SpecifiedShortHigh[3]
Via Dithiocarbamate Salt Dibutylamine, Carbon Disulfide, Sodium Hydroxide, PhenacylbromideMethanolSodium HydroxideRoom TemperatureOvernight81.7%[1]

Note: The yields and reaction times are based on the synthesis of related dithiocarbamates as specific data for this compound was not available in the initial search.

Experimental Protocols

Protocol 1: General One-Pot Synthesis in Ethanol (Adapted from[2])

  • To a stirred solution of aniline (1.2 mmol) in ethanol (1.5 ml), slowly add carbon disulfide (1.3 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add butyl bromide (1.0 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, evaporate the ethanol.

  • Add diethyl ether (10 ml) and wash the mixture with water (2 x 5 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Synthesis via Sodium Salt Formation (Adapted from[1])

  • In a two-necked flask with a stirrer, dissolve sodium hydroxide (100 mmol) in pure methanol (175 ml).

  • To the stirred solution, add aniline (100 mmol) dropwise.

  • Subsequently, add carbon disulfide (100 mmol) dropwise at room temperature.

  • Continue stirring for 1 hour after the addition is complete.

  • Allow the reaction mixture to stand overnight, then evaporate the solvent to obtain the sodium phenylcarbamodithioate salt.

  • Dissolve the salt in a suitable solvent (e.g., methanol) and add butyl bromide (100 mmol).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter off any precipitate and concentrate the filtrate.

  • Purify the resulting product as needed.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_onepot One-Pot Synthesis Amine Aniline Intermediate Dithiocarbamate Salt (Intermediate) Amine->Intermediate Step 1a Product This compound CS2 Carbon Disulfide CS2->Intermediate Step 1b Solvent_Base Solvent (e.g., Ethanol, Methanol) + Optional Base Solvent_Base->Intermediate Intermediate->Product AlkylatingAgent Butyl Halide AlkylatingAgent->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Purification->Product Pure Product

References

"Butyl Phenylcarbamodithioate" vs. Carbamate Pesticides: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases reveals a significant lack of publicly available information on "butyl phenylcarbamodithioate." This compound does not appear to be a widely studied or commercially available pesticide, and as such, no specific experimental data regarding its synthesis, biological activity, mechanism of action, or toxicity could be located. Therefore, a direct comparative review between "this compound" and the well-established class of carbamate pesticides is not feasible at this time.

As an alternative, this guide provides a comparative review of a representative and well-documented dithiocarbamate, Thiram (tetramethylthiuram disulfide) , versus traditional carbamate pesticides. This comparison will adhere to the requested format, providing researchers, scientists, and drug development professionals with a comprehensive overview of these two important classes of pesticides.

Introduction: A Tale of Two Sulfur-Containing Pesticides

Carbamate pesticides, esters of carbamic acid, were introduced in the 1950s and have been widely used in agriculture and public health.[1] They are known for their broad spectrum of insecticidal activity and relatively low environmental persistence.[1] Dithiocarbamates, characterized by the presence of a dithiocarbamate functional group, are another major class of organosulfur pesticides, primarily used as fungicides since the 1930s.[2][3]

This review will compare and contrast the structural features, mechanisms of action, biological activities, and toxicity of carbamate pesticides and the representative dithiocarbamate, Thiram.

Physicochemical and Toxicological Properties

A fundamental aspect of understanding the environmental fate and biological impact of these pesticides lies in their physicochemical properties and toxicological profiles. The following table summarizes key data for representative carbamate pesticides and Thiram.

PropertyCarbamate (Carbaryl)Carbamate (Aldicarb)Dithiocarbamate (Thiram)
Chemical Structure N-methylcarbamateN-methylcarbamateDimethyldithiocarbamate
Molecular Formula C₁₂H₁₁NO₂C₇H₁₄N₂O₂SC₆H₁₂N₂S₄
Molar Mass 201.22 g/mol 190.25 g/mol 240.43 g/mol
Water Solubility 120 mg/L (20 °C)6 g/L (25 °C)30 mg/L (20 °C)
Log P (octanol-water) 2.361.361.73
Vapor Pressure 4.1 x 10⁻⁶ mmHg (25 °C)1 x 10⁻⁴ mmHg (25 °C)1.5 x 10⁻⁵ mmHg (25 °C)
Acute Oral LD₅₀ (rat) 230-850 mg/kg0.93 mg/kg560-865 mg/kg
Acute Dermal LD₅₀ (rat) >4000 mg/kg5 mg/kg>5000 mg/kg

Data Sources: PubChem, EPA Pesticide Fact Sheets.

Mechanism of Action: A Key Divergence

The primary mode of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Dithiocarbamates, including Thiram, have a multi-site mode of action, which contributes to their low risk of resistance development in fungi.[2] Their primary mechanism is not the inhibition of AChE. Instead, they are thought to disrupt fungal cellular processes by chelating essential metal ions and inactivating critical enzymes, particularly those containing sulfhydryl groups.

Signaling Pathway: Carbamate Inhibition of Acetylcholinesterase

Carbamate_AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Carbamate Action Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Acetylcholine->Postsynaptic_Receptor Excessive Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) Nerve_Impulse Nerve Impulse (Continuous) Postsynaptic_Receptor->Nerve_Impulse Carbamate Carbamate Pesticide Carbamate->AChE Inhibition Carbamylated_AChE->Nerve_Impulse Leads to

Caption: Carbamate pesticides inhibit acetylcholinesterase, leading to acetylcholine accumulation and continuous nerve impulses.

Logical Relationship: Multi-Site Action of Dithiocarbamates

Dithiocarbamate_Action cluster_targets Fungal Cell Disruption Dithiocarbamate Dithiocarbamate (Thiram) Metal_Chelation Chelation of Metal Ions (e.g., Cu²⁺, Zn²⁺) Dithiocarbamate->Metal_Chelation Enzyme_Inhibition Inhibition of Sulfhydryl Enzymes Dithiocarbamate->Enzyme_Inhibition Metabolic_Disruption Disruption of Cellular Respiration and Metabolism Dithiocarbamate->Metabolic_Disruption Fungal_Cell_Death Fungal Cell Death Metal_Chelation->Fungal_Cell_Death Enzyme_Inhibition->Fungal_Cell_Death Metabolic_Disruption->Fungal_Cell_Death

Caption: Dithiocarbamates like Thiram have a multi-site fungicidal action, targeting various cellular processes.

Biological Activity: A Comparative Overview

Carbamate Pesticides:

  • Primary Activity: Insecticidal.[1]

  • Spectrum: Broad-spectrum, effective against a wide range of insects including Lepidoptera, Coleoptera, and Hemiptera.

  • Other Activities: Some carbamates also exhibit nematicidal and acaricidal activity.

Dithiocarbamates (Thiram):

  • Primary Activity: Fungicidal.[2]

  • Spectrum: Broad-spectrum, used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. It is also used as a seed treatment.

  • Other Activities: Thiram also acts as an animal repellent. It does not possess significant insecticidal activity.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (for Carbamates)

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the product of the reaction between acetylthiocholine and the enzyme.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Carbamate pesticide standards

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the carbamate pesticide in the appropriate solvent.

  • In a 96-well plate, add 25 µL of the pesticide dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at time zero and then every minute for 10 minutes.

  • Calculate the rate of reaction and the percentage of AChE inhibition for each pesticide concentration.

In Vitro Antifungal Activity Assay (for Dithiocarbamates)

This protocol determines the minimum inhibitory concentration (MIC) of a fungicide against a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • Thiram standard solution

  • Sterile petri dishes or 96-well plates

  • Incubator

Procedure:

  • Prepare a series of dilutions of Thiram in a suitable solvent.

  • For the agar dilution method, add the Thiram dilutions to molten PDA before pouring into petri dishes. For the broth microdilution method, add the dilutions to PDB in the wells of a 96-well plate.

  • Inoculate the center of each PDA plate or each well with a standardized suspension of fungal spores or a mycelial plug.

  • Incubate the plates/wells at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 3-7 days).

  • Observe the plates/wells for fungal growth and determine the MIC, which is the lowest concentration of the fungicide that completely inhibits visible growth.

Experimental Workflow: LD₅₀ Determination

LD50_Workflow start Start: Select Test Animals (e.g., Rats) dose_prep Prepare Graded Doses of the Pesticide start->dose_prep animal_groups Divide Animals into Groups (including a control group) dose_prep->animal_groups administration Administer a Single Dose to Each Group via a Specific Route (e.g., Oral Gavage) animal_groups->administration observation Observe Animals for a Set Period (e.g., 14 days) for Signs of Toxicity and Mortality administration->observation data_collection Record Mortality Data for Each Dose Group observation->data_collection statistical_analysis Perform Statistical Analysis (e.g., Probit Analysis) data_collection->statistical_analysis ld50_determination Calculate the LD₅₀ Value (the dose that is lethal to 50% of the test population) statistical_analysis->ld50_determination end End: Determine Acute Toxicity ld50_determination->end

Caption: A generalized workflow for the experimental determination of the median lethal dose (LD₅₀) of a pesticide.

Environmental Fate and Ecotoxicity

Carbamate Pesticides:

  • Environmental Fate: Generally, carbamates have low to moderate persistence in the environment. They are susceptible to hydrolysis, especially under alkaline conditions, and microbial degradation.

  • Ecotoxicity: Carbamates can be highly toxic to non-target organisms, particularly bees and other beneficial insects, due to their mechanism of action on the nervous system. Aquatic toxicity varies among different carbamate compounds.

Dithiocarbamates (Thiram):

  • Environmental Fate: Thiram is relatively non-persistent in soil and water, with degradation occurring through hydrolysis and photolysis.[4] Its mobility in soil is low.[4]

  • Ecotoxicity: Thiram exhibits high toxicity to aquatic organisms, particularly fish.[5] It is also toxic to birds and can have repellent effects. Its toxicity to mammals is generally lower than that of many carbamate insecticides.[5]

Conclusion

Carbamate pesticides and dithiocarbamates represent two distinct classes of pesticides with different primary applications, mechanisms of action, and toxicological profiles. Carbamates are primarily neurotoxic insecticides that act by inhibiting acetylcholinesterase, while dithiocarbamates like Thiram are multi-site fungicides that disrupt various cellular processes in fungi.

The choice between these pesticide classes depends on the target pest and the specific application scenario. While carbamates offer effective insect control, their neurotoxicity poses risks to non-target organisms. Dithiocarbamates provide broad-spectrum fungal control with a lower risk of resistance, but their ecotoxicity, particularly to aquatic life, must be carefully managed.

For researchers and professionals in drug development, the distinct mechanisms of these compounds offer different starting points for the design of new bioactive molecules. The acetylcholinesterase-inhibiting properties of carbamates have been explored in the development of drugs for Alzheimer's disease, while the metal-chelating and enzyme-inhibiting properties of dithiocarbamates have potential applications in various therapeutic areas. Further research into the specific molecular targets of dithiocarbamates could unveil new avenues for drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Butyl Phenylcarbamodithioate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The absence of a specific Safety Data Sheet (SDS) for butyl phenylcarbamodithioate necessitates a cautious and informed approach to its disposal. For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This guide provides a comprehensive operational plan for the proper disposal of this compound by leveraging safety data for the broader class of dithiocarbamate compounds.

Core Principle: Precaution and Professional Consultation

Given the lack of specific data, this compound should be treated as a hazardous substance. The primary directive is to avoid environmental release and to consult with a licensed and certified hazardous waste disposal company.

Operational Disposal Plan

This step-by-step guide outlines the procedures for safely managing and disposing of this compound waste.

Step 1: Waste Identification and Characterization
  • Classification: Treat this compound as hazardous waste. Dithiocarbamates as a class can be toxic to aquatic life.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed by a waste disposal professional. Incompatible materials can lead to dangerous reactions.

  • Inventory: Maintain a clear and accurate log of the amount of waste generated.

Step 2: Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential to prevent eye contact.[1]

  • Hand Protection: Use impervious chemical-resistant gloves. Always inspect gloves for integrity before use.[1]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or in case of a spill, a complete protective suit may be necessary.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Step 3: Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

  • Contain: Prevent the spill from entering drains or waterways.[1]

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1]

  • Collect: Place the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

Step 4: Containerization and Labeling
  • Container Selection: Use a robust, chemically compatible container with a secure lid.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

Step 5: Storage
  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 6: Final Disposal
  • Professional Disposal: The only recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[1][2]

  • Provide Information: Furnish the disposal company with all available information about the chemical, including its name, quantity, and any known hazards based on the dithiocarbamate class.

  • Incineration: A common disposal method for organic compounds of this nature is high-temperature incineration in a facility equipped with appropriate emission controls.[1] Your waste disposal provider will determine the most suitable method.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical lacking a specific Safety Data Sheet.

cluster_assessment Initial Assessment cluster_general_protocol General Protocol (No Specific SDS) cluster_disposal Disposal Pathway start Chemical Waste Generated (this compound) sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow Specific SDS Disposal Instructions sds_check->follow_sds Yes ppe Wear Appropriate PPE treat_hazardous->ppe segregate Segregate Waste Stream ppe->segregate containerize Containerize and Label Correctly segregate->containerize contact_vendor Contact Licensed Hazardous Waste Vendor containerize->contact_vendor provide_info Provide All Known Information contact_vendor->provide_info vendor_disposal Vendor Determines Final Disposal Method (e.g., Incineration) provide_info->vendor_disposal documentation Receive and File Certificate of Disposal vendor_disposal->documentation

Caption: Disposal workflow for a chemical with no specific SDS.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, reinforcing a culture of safety and responsibility in the research environment.

References

Personal protective equipment for handling Butyl phenylcarbamodithioate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Butyl phenylcarbamodithioate. The procedural steps outlined below are designed to answer specific operational questions regarding personal protective equipment (PPE), emergency procedures, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Rationale and Best Practices
Eyes & Face Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard.[1]Protects against splashes and fumes that can cause serious eye damage.
Skin & Body Chemical-resistant lab coat (Nomex® recommended for pyrophorics) buttoned to cover as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] For significant exposure risk, a chemical-resistant suit or apron may be necessary.[2]Prevents skin contact with the chemical. Contaminated clothing should be removed immediately and washed before reuse.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] Double gloving may be appropriate. Gloves should be inspected before each use and changed immediately upon contact with the chemical.[1]Protects hands from direct contact. The choice of glove material should be based on the specific chemical's properties, if known.[1]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH-approved respirator is required.[1][4]Prevents inhalation of potentially toxic or irritating vapors, mists, or dusts.[3]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following table provides procedural guidance.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[5][6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[8][9] Wash off immediately with soap and plenty of water for at least 15-20 minutes.[5][9] If skin irritation occurs, get medical advice/attention.[3]
Inhalation Move the exposed person to fresh air at once.[5][9] If breathing has stopped, perform artificial respiration.[8][9] Keep the person warm and at rest.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Handling, Storage, and Disposal Plan

Proper handling, storage, and disposal are essential to maintain a safe laboratory environment.

Aspect Procedure
Handling Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area or outdoors. Keep away from heat, sparks, open flames, and hot surfaces.[10]
Storage Store in a well-ventilated, dry, and cool place.[3] Keep the container tightly closed. Store locked up. Keep away from oxidizing agents.
Spill Response Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3][10] Wear appropriate PPE.[4] Suppress dust or vapors with a water spray if appropriate. Sweep up or soak up with inert absorbent material and shovel into suitable containers for disposal.[3][10][11] Do not let the product enter drains.
Disposal Dispose of contents and container to an approved waste disposal plant.[3] Waste must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal, emphasizing critical safety checks at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase A Review SDS & Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Decontaminate Work Area F->G Spill Spill or Exposure? F->Spill H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Segregate Chemical Waste I->J K Label Waste Container J->K L Store Waste for Pickup K->L Spill->G No FirstAid Follow First Aid Procedures Spill->FirstAid Yes

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.